molecular formula C11H19NO4 B014464 Ethyl 2-cyano-4,4-diethoxybutyrate CAS No. 52133-67-2

Ethyl 2-cyano-4,4-diethoxybutyrate

Cat. No.: B014464
CAS No.: 52133-67-2
M. Wt: 229.27 g/mol
InChI Key: AHKACZDKUNMFBD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4,4-diethoxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-cyano-4,4-diethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKACZDKUNMFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C#N)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399970
Record name Ethyl 2-cyano-4,4-diethoxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52133-67-2
Record name Ethyl 2-cyano-4,4-diethoxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-cyano-4,4-diethoxybutyrate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-cyano-4,4-diethoxybutyrate

Introduction

This compound is a multifunctional organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and development. Characterized by the presence of a nitrile, an ester, and an acetal functional group, this molecule serves as a versatile and valuable building block in synthetic organic chemistry.[1][2] Its unique structural arrangement allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its critical role as an intermediate in the development of pharmacologically active agents.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated physical characteristics. These properties are crucial for its handling, reaction setup, and purification.

Molecular Structure

The structure of this compound features a four-carbon butyrate backbone. At the C2 position, it is substituted with a cyano group (-C≡N), which introduces a site of unique reactivity. The C4 position is protected as a diethyl acetal, a stable functional group that can be hydrolyzed under acidic conditions to reveal an aldehyde.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 52133-67-2[3]
IUPAC Name ethyl 2-cyano-4,4-diethoxybutanoate[4]
Molecular Formula C₁₁H₁₉NO₄[3]
Molecular Weight 229.27 g/mol [4]
Synonyms Ethyl 2,2-diethoxyethylcyanoacetate, Butanoic acid, 2-cyano-4,4-diethoxy-, ethyl ester[2][3]

| InChI Key | AHKACZDKUNMFBD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value Source
Appearance Colorless to pale yellow liquid/oil [2]
Boiling Point 335.2 °C at 760 mmHg [5]
Density 1.025 g/cm³ [5]
Refractive Index 1.440 [5]

| Solubility | Slightly soluble in water |[6] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of purity for organic molecules. The following sections detail the expected and reported spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atom environment in a molecule. Based on published data, the spectrum is consistent with the assigned structure.[5]

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
4.70 Triplet (t) 1H CH (C4) Acetal proton, split by the adjacent CH₂ group.
4.26 Quartet (q) 2H O-CH₂ (Ester) Methylene protons of the ethyl ester, split by the methyl group.
3.78 - 3.64 Multiplet (m) 3H O-CH₂ (Acetal) + CH (C2) Overlapping signals of the two acetal methylene groups and the C2 methine.
3.62 - 3.45 Multiplet (m) 2H O-CH₂ (Acetal) The second of the two diastereotopic acetal methylene groups.
2.35 - 2.14 Multiplet (m) 2H CH₂ (C3) Methylene protons at C3, split by adjacent methine protons.
1.34 Quartet (q) 3H CH₃ (Ester) Methyl protons of the ethyl ester, split by the methylene group.

| 1.25 - 1.16 | Multiplet (m) | 6H | CH₃ (Acetal) | Overlapping signals of the two equivalent methyl groups of the ethoxy substituents. |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Shift (δ, ppm) Rationale
C=O (Ester) 165-175 Typical range for an ester carbonyl carbon.
C≡N (Nitrile) 115-125 Characteristic shift for a nitrile carbon.[7]
CH (Acetal, C4) 90-110 Acetal carbons are significantly deshielded.[7]
O-CH₂ (Ester) 60-70 Carbon adjacent to the ester oxygen.
O-CH₂ (Acetal) 55-65 Carbons of the ethoxy groups in the acetal.
CH (C2) 35-45 Methine carbon alpha to both nitrile and ester groups.
CH₂ (C3) 30-40 Methylene carbon in the aliphatic chain.
CH₃ (Ester) 10-20 Methyl carbon of the ethyl ester group.

| CH₃ (Acetal) | 10-20 | Methyl carbons of the acetal ethoxy groups. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their vibrational frequencies.

Table 5: Characteristic IR Absorption Bands

Functional Group Expected Frequency (cm⁻¹) Intensity
C-H (sp³ stretch) 2850-3000 Medium-Strong
C≡N (Nitrile stretch) 2240-2260 Medium, Sharp[9][10]
C=O (Ester stretch) 1735-1750 Strong[9][11]

| C-O (Ester/Acetal stretch) | 1000-1300 | Strong[9][12] |

The spectrum is expected to be dominated by a strong carbonyl absorption around 1740 cm⁻¹ and a sharp, medium-intensity nitrile peak around 2250 cm⁻¹. Strong C-O stretching bands between 1000 and 1300 cm⁻¹ will also be prominent, confirming the presence of the ester and acetal groups.[11][12]

Synthesis and Mechanistic Pathway

The most common and efficient synthesis of this compound involves the base-catalyzed alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[1][5]

Recommended Synthesis Protocol

This protocol is adapted from procedures described in the patent literature, which aim for high yield and purity suitable for subsequent pharmaceutical synthesis steps.[13][14]

Experimental Protocol:

  • Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-cyanoacetate (e.g., 3.73 mol), 2-bromo-1,1-diethoxyethane (e.g., 0.89 mol), potassium carbonate (e.g., 30 g), and potassium iodide (e.g., 7.0 g).

  • Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.

  • Base Addition: Once the temperature is stable, add additional potassium carbonate (e.g., 92 g) in at least three portions over 1.5 to 2 hours. This controlled addition is critical to manage the rate of reaction and any off-gassing.

  • Reaction: Maintain the mixture at reflux (approx. 120-145°C) and monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).[5][13]

  • Workup: Cool the reaction mixture to room temperature. Add water (e.g., 375 g) to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. The layers will separate; the organic layer contains the product. The aqueous layer can be extracted with a suitable organic solvent (e.g., toluene or ethyl acetate) to maximize recovery.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield the final product as a colorless oil.[5][13]

Reaction Workflow

cluster_workflow Synthesis Workflow A Charge Reactor: - Ethyl Cyanoacetate - Bromoacetaldehyde diethyl acetal - K₂CO₃ (initial), KI B Heat to 130°C A->B C Portion-wise Addition of K₂CO₃ B->C D Reflux at 120-145°C (4-6 hours) C->D E Cool to RT D->E F Aqueous Workup (Dissolve Salts) E->F G Phase Separation & Extraction F->G H Purification: - Dry & Concentrate - Vacuum Distillation G->H I Final Product H->I

Caption: General workflow for the synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a classic Sₙ2 mechanism involving the alkylation of an enolate.

  • Enolate Formation: The base, potassium carbonate (K₂CO₃), deprotonates the α-carbon of ethyl cyanoacetate. This proton is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[15]

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbon atom of 2-bromo-1,1-diethoxyethane, which bears the bromine leaving group.

  • Displacement: The carbon-bromine bond is broken, displacing the bromide ion and forming the new carbon-carbon bond, yielding the final product. The use of potassium iodide can catalyze the reaction through the Finkelstein reaction, where the more reactive iodoacetal is formed in situ.

cluster_mechanism Alkylation Mechanism Step1 Step 1: Enolate Formation Reactant1 NC-CH₂-COOEt + K₂CO₃ Intermediate1 [NC-CH⁻-COOEt] K⁺ + KHCO₃ Reactant1->Intermediate1 Deprotonation Product NC-CH(COOEt)-CH₂-CH(OEt)₂ + KBr Intermediate1->Product Alkylation Step2 Step 2: Nucleophilic Attack (Sₙ2) Reactant2 Br-CH₂-CH(OEt)₂ Reactant2->Product

Caption: Mechanism of base-catalyzed synthesis.

Role in Pharmaceutical Synthesis: A Case Study

This compound is not an end product but a crucial intermediate. Its primary value lies in its use for constructing the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This heterocyclic scaffold is central to a class of drugs known as Janus Kinase (JAK) inhibitors.[14][16]

JAK inhibitors, such as Baricitinib, Tofacitinib, and Ruxolitinib, are targeted therapies used in the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers.[14] The synthesis of the core structure for these drugs often begins with this compound.

The synthetic sequence involves two key transformations:

  • Pyrimidine Ring Formation: The cyano and ester groups of the butyrate derivative react with formamidine acetate in the presence of a strong base like sodium ethoxide. This condensation reaction closes the pyrimidine ring.

  • Pyrrole Ring Formation: The acetal group is then hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde subsequently cyclizes with the adjacent amine on the pyrimidine ring to form the fused pyrrole ring, completing the 7-deazapurine scaffold.

cluster_pathway Synthesis of the Pyrrolo[2,3-d]pyrimidine Core A This compound Key Intermediate B 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Pyrimidine Intermediate A->B  Formamidine Acetate,  Sodium Ethoxide C 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7-Deazapurine Core B->C  Acidic Hydrolysis,  Cyclization D {JAK Inhibitors (e.g., Baricitinib)} C->D  Further Functionalization

Caption: Synthetic pathway from the title compound to JAK inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

Table 6: GHS Hazard Information

GHS Statement Description
H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.[4]
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.[4]

| H335 | May cause respiratory irritation.[4] |

Table 7: Handling and Personal Protective Equipment (PPE)

Aspect Recommendation
Engineering Controls Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible.
Eye Protection Wear chemical safety goggles or a face shield.
Hand Protection Wear chemically resistant gloves (e.g., nitrile).
Skin and Body Wear a lab coat. Avoid skin contact.

| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator. |

Storage and Incompatibilities:

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] For long-term storage, refrigeration (2-8°C) is recommended.[2]

  • Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

  • Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined property profile. Its value is derived from the orthogonal reactivity of its nitrile, ester, and protected aldehyde functionalities. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers leveraging this compound to build complex molecular architectures, most notably the 7-deazapurine core of clinically significant JAK inhibitors. This guide serves as a technical resource to facilitate its safe and effective use in the laboratory.

References

Foreword: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-cyano-4,4-diethoxybutyrate (CAS: 52133-67-2)

In the landscape of modern organic synthesis and pharmaceutical development, success is often dictated by the strategic selection of starting materials. Versatile molecular scaffolds that offer multiple, orthogonal reaction pathways are invaluable assets in the rapid construction of complex molecular architectures. This compound, identified by CAS number 52133-67-2, represents a prime example of such a strategic building block. Its unique arrangement of a nitrile, an ester, and a protected aldehyde function within a four-carbon backbone makes it a highly proficient precursor for a range of heterocyclic systems, most notably in the synthesis of pharmaceutical intermediates. This guide provides an in-depth exploration of its synthesis, properties, and critical applications, grounded in mechanistic principles and field-proven methodologies.

Core Molecular Identity and Physicochemical Properties

This compound is a cyano ester that typically presents as a colorless to pale yellow liquid.[1] Its strategic importance stems from the three key functional groups it possesses: the acetal, which serves as a stable protecting group for an aldehyde; the nitrile (cyano group); and the ethyl ester. This combination allows for selective chemical transformations, making it a versatile intermediate.[1][2]

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 52133-67-2[3]
Molecular Formula C₁₁H₁₉NO₄[2][3]
Molecular Weight 229.27 g/mol [2][3]
IUPAC Name ethyl 2-cyano-4,4-diethoxybutanoate[3]
Synonyms Ethyl 2,2-diethoxyethylcyanoacetate, 2-Cyano-4,4-diethoxybutyric Acid Ethyl Ester[1][3][4]
Appearance Colorless to pale yellow or light brown liquid/oil[1][4][5]
Purity Typically ≥95%[6]
Storage Store in a cool, dry place; refrigerator (2-8°C) recommended for long-term storage.[4][6][7]

Synthesis: A Mechanistic Approach to Production

The most established and industrially relevant synthesis of this compound is the alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[2] The success of this Sₙ2 reaction is highly dependent on the choice of base, catalyst, and solvent, each of which influences reaction kinetics, yield, and scalability.

Foundational Reaction Mechanism

The core of the synthesis involves the deprotonation of the α-carbon of ethyl cyanoacetate. This methylene group is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester carbonyl groups, making it amenable to deprotonation by a moderately strong base. The resulting resonance-stabilized enolate acts as the nucleophile, displacing the bromide from bromoacetaldehyde diethyl acetal.

Synthesis_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation ECA Ethyl Cyanoacetate (NC-CH₂-COOEt) Enolate Resonance-Stabilized Enolate Anion [NC-CH-COOEt]⁻ ECA->Enolate Deprotonation Base Base (e.g., K₂CO₃) Base->ECA Bromo Bromoacetaldehyde diethyl acetal Product This compound Bromo->Product Enolate->Product Sₙ2 Attack on Bromo Acetal Salt Salt Byproduct (e.g., KBr)

Caption: General mechanism for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of the base/catalyst system is a critical decision driven by factors such as cost, safety, reaction conditions, and desired yield.

  • Potassium Carbonate (K₂CO₃) with a Catalytic Iodide Source (NaI or KI): This is a common, cost-effective, and scalable method.[2][8] K₂CO₃ is a sufficient base to deprotonate ethyl cyanoacetate at elevated temperatures (140–150°C).[2] The crucial addition of sodium or potassium iodide facilitates the reaction via a Finkelstein-type mechanism. The iodide anion displaces the bromide on the acetal, forming the more reactive iodoacetaldehyde diethyl acetal in situ. Iodide is a better leaving group than bromide, accelerating the rate of the Sₙ2 displacement by the enolate.[2] Yields using this system are reported in the range of 57-78%.[2][8]

  • Sodium Hydride (NaH) in DMF: For milder reaction conditions, sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF) is an effective alternative.[2] NaH is a powerful, non-nucleophilic base that irreversibly and completely deprotonates ethyl cyanoacetate, leading to a higher concentration of the enolate at a lower temperature (e.g., 95°C).[2] DMF is an ideal solvent as it effectively solvates the sodium cation, leaving the enolate anion more "naked" and nucleophilic. While this method offers faster reactions under gentler conditions, NaH is more hazardous and expensive than K₂CO₃, requiring stricter handling protocols.[2]

Table 2: Comparison of Synthesis Protocols

Catalytic SystemSolventTemperature (°C)Reported Yield (%)Key AdvantagesSource(s)
K₂CO₃ / NaIEthyl Cyanoacetate (reagent & solvent)140–15057Low cost, scalable, simple setup[2]
K₂CO₃ / NaI(Not specified)14578High yield[8]
NaHDMF9551Milder conditions, faster reaction[2]
Protocol: Synthesis via K₂CO₃/NaI Catalysis

This protocol is adapted from established literature procedures and represents a robust method for laboratory-scale synthesis.[8]

Materials:

  • Ethyl cyanoacetate

  • 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI)

  • Ethyl acetate (for purification)

  • Petroleum ether (for purification)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl cyanoacetate (5.0 eq.), potassium carbonate (1.0 eq.), and sodium iodide (0.06 eq.).

  • Addition of Alkylating Agent: Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux at approximately 145°C and maintain for 4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Purification: Directly purify the crude product by silica gel column chromatography. Elute with a gradient of petroleum ether/ethyl acetate (e.g., starting from 80:1 and gradually increasing polarity) to isolate the target compound.[8] The product is obtained as a colorless oil.[8]

Causality Note: Using ethyl cyanoacetate in excess serves as both a reactant and a solvent, simplifying the initial setup. The final purification via column chromatography is essential to remove unreacted starting materials and inorganic salts, ensuring high purity of the final product.

Chemical Reactivity and Applications in Synthesis

The utility of this compound lies in its capacity to undergo a variety of chemical transformations, making it a valuable intermediate in medicinal and agricultural chemistry.[1][2]

Core Reactivity
  • The Acetal Group: Functions as a latent aldehyde. It is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which is then available for cyclization or condensation reactions.

  • The Nitrile and Ester Groups: These are the key functionalities for building heterocyclic rings. They are electrophilic and participate in cyclocondensation reactions with dinucleophilic reagents.

  • The α-Methylene Proton: While less acidic than the starting ethyl cyanoacetate, the proton alpha to the nitrile and ester can still be removed under strongly basic conditions, allowing for further functionalization if required.

Premier Application: Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds

A significant application of this compound is as a key precursor in the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core.[2] This heterocyclic system is a foundational scaffold for a class of drugs known as Janus kinase (JAK) inhibitors, including Baricitinib. The fact that this compound is also known as "Baricitinib Impurity 12" underscores its direct relevance in this pharmaceutical supply chain.[1]

The synthesis proceeds via the construction of a pyrimidine ring, followed by the formation of the fused pyrrole ring.

Application_Workflow cluster_step1 Step 1: Pyrimidine Formation cluster_step2 Step 2: Pyrrole Ring Closure Start Ethyl 2-cyano-4,4- diethoxybutyrate Intermediate1 Substituted Pyrimidine (e.g., 6-amino-5-(2,2-diethoxyethyl)- 2-mercapto-pyrimidin-4-ol) Start->Intermediate1 Cyclocondensation Reagent1 Thiourea or Formamidine Acetate Reagent1->Intermediate1 Base1 Base (e.g., NaOEt) Base1->Intermediate1 Final 7H-pyrrolo[2,3-d]pyrimidin-4-ol Scaffold Intermediate1->Final Acetal Hydrolysis & Intramolecular Cyclization Acid Acid (e.g., HCl) Acid->Final

Caption: Workflow for the synthesis of the pyrrolo[2,3-d]pyrimidine core.

In a representative procedure, this compound is refluxed with thiourea and sodium ethoxide in ethanol.[2] The sodium ethoxide acts as a base to facilitate the condensation between the nitrile/ester of the butyrate and the two amine groups of thiourea, forming the pyrimidine ring. The diethoxyethyl side chain remains intact. Subsequent treatment with acid hydrolyzes the acetal to an aldehyde, which then undergoes an intramolecular cyclization and dehydration to form the fused pyrrole ring, yielding the final scaffold.[2] The diethoxy group serves the dual purpose of protecting the aldehyde from premature reactions and directing the cyclization.[2]

Other Potential Applications

The compound's versatile structure makes it a candidate for other areas of research:[2]

  • Organic Synthesis: A general building block for more complex molecules.[2][4]

  • Agricultural Chemicals: May be explored for use in agrochemicals due to potential antimicrobial properties associated with cyano groups.[2]

  • Drug Development: Beyond pyrrolopyrimidines, it can serve as an intermediate for other bioactive compounds and heterocyclic systems.[1][2][5]

Safety, Handling, and Toxicological Profile

As a reactive chemical intermediate, proper handling of this compound is essential.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Signal Word Warning[3]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with a suitable respirator.[7][9]
First Aid (Eyes) Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][9]
First Aid (Skin) Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][9]
First Aid (Ingestion) Wash mouth out with water. Do not induce vomiting. Seek immediate medical attention.[7][9]
First Aid (Inhalation) Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][9]
Incompatibilities Strong acids, strong bases, strong oxidizing agents, strong reducing agents.[7]
Hazardous Decomposition Forms nitrogen oxides, carbon monoxide, and carbon dioxide upon combustion.[7]

Causality Note: The toxicity profile is largely dictated by the cyano group and the compound's potential to cause irritation to skin, eyes, and the respiratory tract.[1][7] The hazardous decomposition products are typical for a nitrogen- and carbon-containing organic molecule.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of molecular design. By incorporating a protected aldehyde with reactive nitrile and ester functionalities, it provides a reliable and efficient pathway to complex, high-value heterocyclic structures that are central to modern medicine. Understanding its synthesis from a mechanistic perspective allows for process optimization, while a firm grasp of its reactivity unlocks its full potential in the design of novel synthetic routes. For the research scientist and the drug development professional, this compound is a key enabler in the quest for new therapeutic agents.

References

Ethyl 2-cyano-4,4-diethoxybutyrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular formula and molecular weight for Ethyl 2-cyano-4,4-diethoxybutyrate, a compound utilized in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development.

This compound is an organic compound classified as a cyano ester.[1] It is also known by synonyms such as Ethyl 2,2-Diethoxyethylcyanoacetate and Ethyl 2-cyano-4,4-diethoxybutanoate.[1][2][3] The compound is identified by the CAS Number 52133-67-2.[1][2][3][4][5]

The quantitative physicochemical data for this molecule are summarized below.

IdentifierValue
Molecular Formula C₁₁H₁₉NO₄[1][2][6][7]
Molecular Weight 229.28 g/mol [1][5][6]
Alternate Reported Molecular Weight 229.27 g/mol [2][3][7]
Alternate Reported Molecular Weight 229.3 g/mol [1]

References

An In-depth Technical Guide to Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Ethyl 2-cyano-4,4-diethoxybutyrate, a versatile intermediate in organic synthesis. It details its chemical structure, nomenclature, physical and chemical properties, and a key synthesis protocol.

Chemical Structure and IUPAC Nomenclature

This compound is an organic compound belonging to the class of cyano esters.[1] Its structure features a butyrate backbone substituted with a cyano group at the second position and two ethoxy groups at the fourth position.

IUPAC Name: ethyl 2-cyano-4,4-diethoxybutanoate[2]

Synonyms: Ethyl 2,2-diethoxyethylcyanoacetate, Ethyl 2-cyano-4,4-diethoxybutanoate[1][3]

Chemical Formula: C₁₁H₁₉NO₄[1][2][3]

Molecular Weight: 229.27 g/mol [2][3]

CAS Number: 52133-67-2[1][2][3]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.27 g/mol [2][3]
Boiling Point 86 °C at 0.1 mmHg[4]
Density 1.025 g/cm³[4]
Flash Point >110 °C[4]
Solubility Chloroform, Methanol[4]
Storage Temperature 2-8°C, under inert atmosphere[4][5]

Experimental Protocols

The versatile structure of this compound makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane.[4]

Materials:

  • Ethyl 2-cyanoacetate (11.4 g, 101 mmol, 5.0 eq.)

  • Potassium carbonate (2.8 g, 20 mmol, 1.0 eq.)

  • Sodium iodide (200 mg, 1.3 mmol, 0.06 eq.)

  • 2-bromo-1,1-diethoxyethane (4 g, 20 mmol, 1.0 eq.)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a dry reaction flask, add ethyl 2-cyanoacetate, potassium carbonate, and sodium iodide in sequence.[4]

  • Slowly add 2-bromo-1,1-diethoxyethane to the mixture.[4]

  • Reflux the reaction mixture at 145°C for 4 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Purify the product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 80:1 to 40:1).[4]

  • This procedure yields the target compound as a colorless oil.[4]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Ethyl 2-cyanoacetate, K₂CO₃, and NaI in a dry flask B Slowly add 2-bromo-1,1-diethoxyethane A->B C Reflux at 145°C for 4 hours B->C D Cool to room temperature C->D E Purify by silica gel column chromatography D->E F Collect this compound (colorless oil) E->F

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of Ethyl 2-cyano-4,4-diethoxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No. 52133-67-2), a versatile intermediate in organic synthesis. The document summarizes available Nuclear Magnetic Resonance (NMR) data and outlines expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid in compound characterization.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.70Triplet (t)5.61CH(OEt)₂
4.26Quartet (q)7.22OCH₂ CH₃ (ester)
3.78-3.64Multiplet (m)-3OCH₂ CH₃ (acetal) + CH-CN
3.62-3.45Multiplet (m)-2OCH₂ CH₃ (acetal)
2.35-2.14Multiplet (m)-2CH₂-CH(CN)
1.34Quartet (q)7.23OCH₂CH₃ (ester)
1.25-1.16Multiplet (m)-6OCH₂CH₃ (acetal)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

While experimental ¹³C NMR data from the primary literature could not be retrieved, predicted chemical shifts based on the structure are provided below. A historical reference to a ¹³C NMR spectrum for this compound can be found in F. Seela, U. Luepke, Chem. Ber.110 , 1462 (1977).[1]

Chemical Shift (δ) ppmAssignment
~165-170C =O (ester)
~115-120C ≡N (nitrile)
~100-105C H(OEt)₂ (acetal)
~60-65OC H₂CH₃ (ester & acetal)
~30-35C H₂-CH(CN)
~25-30C H-CN
~14-16OCH₂C H₃ (ester & acetal)
Table 3: Infrared (IR) Spectroscopy - Expected Absorption Bands

No experimental IR spectrum is publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in this compound.

Wavenumber (cm⁻¹)Functional GroupDescription
~2240-2260C≡NNitrile stretch (sharp, medium intensity)
~1735-1750C=OEster carbonyl stretch (strong intensity)
~1200-1000C-OEster and acetal C-O stretch (strong intensity)
~2850-3000C-HAliphatic C-H stretch
Table 4: Mass Spectrometry (MS) Data

A publicly available mass spectrum for this compound was not found. The expected molecular ion peak and other key fragments are listed below.

m/zIon
229.13[M]⁺ (Molecular Ion)
184.10[M - OCH₂CH₃]⁺
156.09[M - CH(OCH₂CH₃)₂]⁺
103.08[CH(OCH₂CH₃)₂]⁺

Experimental Protocols

Detailed experimental procedures for obtaining the spectroscopic data are outlined below. These are generalized protocols and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300-600 MHz NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 75-150 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data IR_Data Functional Group ID (C≡N, C=O, C-O) IR->IR_Data MS_Data Molecular Weight & Formula (Fragmentation Pattern) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Ethyl 2-cyano-4,4-diethoxybutyrate, a compound of interest in various synthetic applications. The information presented herein is intended to support laboratory research and development activities by providing reliable physical data and standardized experimental protocols for its determination.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are critical for handling, reaction setup, and purification processes.

Physical PropertyValueConditions
Boiling Point 335.2 °Cat 760 mmHg[1]
86 °Cat 0.1 mmHg
Density 1.025 g/cm³Not specified, assumed at standard temperature

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard methodologies for measuring the boiling point and density of liquid compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a key indicator of purity.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the substance is available for purification and boiling point determination simultaneously.[1][2][3]

  • Apparatus: A standard simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Procedure:

    • The liquid sample (at least 5 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.[2]

    • The flask is heated gently.

    • As the liquid boils, the vapor rises and surrounds the thermometer bulb.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the recorded atmospheric pressure.[2]

  • For Reduced Pressure Distillation: For high-boiling-point compounds, a vacuum pump is connected to the distillation apparatus to lower the system pressure, thereby reducing the boiling point.

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[2]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The capillary tube is placed in the test tube with its open end downwards.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

    • The Thiele tube is heated gently.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Density is the mass per unit volume of a substance and is an important parameter for quality control and substance identification.

2.2.1. Pycnometer Method

This is a highly precise method for determining the density of liquids.[4][5]

  • Apparatus: A pycnometer (a glass flask with a specific volume), and an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

    • The filled pycnometer is brought to a constant temperature in a thermostatic bath.

    • The mass of the filled pycnometer is measured.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]

2.2.2. Digital Density Meter Method

This modern method provides rapid and accurate density measurements.[7][8]

  • Apparatus: A digital density meter.

  • Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.[8]

  • Procedure:

    • The instrument is calibrated using a standard of known density (e.g., dry air and pure water).

    • The sample is injected into the measuring cell of the instrument.

    • The instrument automatically measures the density and displays the result, often corrected to a reference temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid compound.

G Workflow for Physical Property Determination of a Liquid Compound cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination Sample Obtain Pure Liquid Sample (this compound) BP_Method Select Method Sample->BP_Method Density_Method Select Method Sample->Density_Method Distillation Distillation Method BP_Method->Distillation Sufficient Sample Thiele_Tube Thiele Tube Method BP_Method->Thiele_Tube Limited Sample BP_Result Record Boiling Point and Pressure Distillation->BP_Result Thiele_Tube->BP_Result Data_Analysis Data Analysis and Reporting BP_Result->Data_Analysis Pycnometer Pycnometer Method Density_Method->Pycnometer High Precision Digital_Meter Digital Density Meter Density_Method->Digital_Meter Rapid Measurement Density_Result Record Density and Temperature Pycnometer->Density_Result Digital_Meter->Density_Result Density_Result->Data_Analysis

Caption: Workflow for determining the physical properties of a liquid compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-cyano-4,4-diethoxybutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2-cyano-4,4-diethoxybutyrate, a versatile intermediate in organic synthesis.[1][2][3] In the absence of extensive empirical data in publicly available literature, this document focuses on a predictive and methodological approach. It combines a thorough analysis of the compound's structural attributes with theoretical solubility models to forecast its behavior in various organic solvents. Furthermore, a detailed, self-validating experimental protocol is provided to enable researchers to accurately determine solubility in their own laboratory settings.

Introduction: The Critical Role of Solubility in Chemical Synthesis

Understanding the solubility of a compound is fundamental to optimizing chemical processes.[4] For a key synthetic intermediate like this compound, solubility data is crucial for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate collision and reaction.

  • Process Optimization: Controlling concentration to maximize reaction rates and minimize side reactions.

  • Purification Strategies: Developing effective crystallization and extraction procedures.

  • Formulation Development: In later stages, understanding solubility is key to designing effective delivery systems.

This guide will empower the researcher to move beyond trial-and-error approaches by providing a robust framework for predicting and quantifying the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

PropertyValueSource
IUPAC Name ethyl 2-cyano-4,4-diethoxybutanoate[5]
CAS Number 52133-67-2[1][2]
Molecular Formula C₁₁H₁₉NO₄[2][5]
Molecular Weight 229.27 g/mol [5]
Appearance Colorless to pale yellow liquid/oil[1][6]
Boiling Point 86°C @ 0.1 mm Hg[3]
Density ~1.025 g/cm³[3]
Known Qualitative Solubility Slightly soluble in water; Soluble in Chloroform, Methanol[3][7]

Theoretical Framework for Solubility Prediction

While empirical measurement is the gold standard, theoretical models provide powerful predictive insights, saving time and resources.

Structural Analysis and the "Like Dissolves Like" Principle

The structure of this compound contains several functional groups that dictate its polarity and hydrogen bonding capabilities:

  • Ester Group (-COOEt): This group is polar and can act as a hydrogen bond acceptor at the carbonyl and ester oxygens. Esters are generally soluble in a range of organic solvents.[8]

  • Cyano Group (-C≡N): The nitrile group is strongly polar. Short-chain nitriles exhibit some water solubility, which decreases as the carbon chain length increases.[9]

  • Diethoxy Acetal Group (-CH(OEt)₂): The ether linkages are weakly polar and can act as hydrogen bond acceptors.[10][11][12] Ethers are miscible with many common organic solvents.[13]

  • Alkyl Backbone: The butyrate chain and ethyl groups contribute to the molecule's nonpolar character.

Based on this structure, we can make some initial predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile should be effective due to strong dipole-dipole interactions with the ester and cyano groups.

  • Moderate to High Solubility in Alcohols: Solvents like ethanol and methanol will be effective due to their ability to hydrogen bond with the ester and ether oxygens, although the lack of a hydrogen bond donor on the solute itself will limit this interaction compared to alcohol-alcohol solubility.[14]

  • Moderate Solubility in Nonpolar Solvents: The alkyl portions of the molecule will allow for some solubility in solvents like toluene and hexane, driven by dispersion forces.

  • Low Solubility in Water: Despite the presence of polar groups, the overall size of the molecule and the significant nonpolar hydrocarbon content suggest limited solubility in water, aligning with the qualitative description of "slightly soluble".[7]

Hansen Solubility Parameters (HSP)

A more quantitative predictive tool is the Hansen Solubility Parameters (HSP) model. It posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[15][16][17] The principle is that substances with similar HSP values are likely to be soluble in one another.

The HSP distance (Ra) between two substances can be calculated using the formula: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [18]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. Researchers can then compare these estimated values to the known HSP values of common solvents to select the most promising candidates for experimental testing.

Advanced Computational Models: COSMO-RS

For highly accurate, ab initio predictions, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a state-of-the-art method.[4][19] It uses quantum chemical calculations to predict the thermodynamic properties of fluids and liquid mixtures, including solubility.[20] COSMO-RS can be particularly useful for screening a wide range of solvents computationally before committing to experimental work, and can even predict solubility in mixed solvent systems.[20][21]

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or high-resolution NMR)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_analysis Analysis prep_solute Weigh Solute prep_vial Combine in Vial prep_solute->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial equil_shake Agitate at Constant T prep_vial->equil_shake equil_settle Allow Phases to Settle equil_shake->equil_settle sample_filter Withdraw & Filter Supernatant equil_settle->sample_filter sample_dilute Dilute Gravimetrically sample_filter->sample_dilute analysis_quant Quantify Concentration (e.g., HPLC) sample_dilute->analysis_quant analysis_calc Calculate Solubility analysis_quant->analysis_calc

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol: The Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[22]

  • Preparation of Vials: To a series of glass vials, add an excess amount of this compound. The key is to ensure that undissolved solute will remain at equilibrium.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Secure the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[23] A pilot study can determine the minimum time to equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration plateaus.

  • Phase Separation:

    • Stop the agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) for the excess, undissolved solute to settle.[24]

  • Sampling:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the solution through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Sample Preparation for Analysis:

    • Accurately weigh the filtered aliquot.

    • Dilute the aliquot with a known mass or volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

    • Determine the concentration of the solute in the diluted sample against a calibration curve prepared with known standards of this compound.

  • Calculation:

    • Back-calculate to find the concentration in the original, undiluted (saturated) sample.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the protocol must be self-validating:

  • Approach to Equilibrium: Determine solubility by approaching equilibrium from both undersaturated (as described above) and supersaturated states. A supersaturated solution can be prepared by heating the mixture to dissolve more solute and then cooling it back down to the target temperature while agitating.[22][23] The solubility values from both approaches should converge.

  • Purity Analysis: The purity of both the solute and the solvents must be confirmed before the experiment.[22] The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD if it were a solid) to ensure it has not changed form.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. This serves as a guide for solvent selection prior to experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHighStrong dipole-dipole interactions with the polar ester and cyano functional groups.
Alcohols Methanol, Ethanol, IsopropanolHighCapable of accepting hydrogen bonds from the solvent at multiple sites (ester and ether oxygens).
Chlorinated Dichloromethane, ChloroformHighGood dipole-dipole interactions and ability to dissolve a wide range of organic compounds.
Aromatic Toluene, XyleneModerateSolvation is driven by dispersion forces and some dipole-induced dipole interactions.
Aliphatic Hexane, HeptaneLow to ModeratePrimarily dispersion force interactions; the polar nature of the solute limits solubility.
Ethers Diethyl ether, THFHigh"Like dissolves like" principle; ether groups in both solute and solvent.
Aqueous WaterLowThe large nonpolar hydrocarbon portion of the molecule overcomes the hydrophilic nature of the polar functional groups.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental verification. By analyzing the molecule's structure and applying principles such as Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided in this guide offers a reliable method for generating accurate and reproducible solubility data, which is indispensable for the efficient development and optimization of synthetic processes in pharmaceutical and chemical research.

References

Potential Biological Activity of Ethyl 2-cyano-4,4-diethoxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-4,4-diethoxybutyrate is an organic compound featuring a versatile chemical structure with cyano and ester functional groups. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural motifs are present in numerous compounds exhibiting significant pharmacological properties. This technical guide consolidates available information on structurally related compounds to extrapolate the potential biological activities of this compound, focusing on its prospective applications in oncology and infectious diseases. This document provides an overview of potential cytotoxic and antimicrobial activities, detailed experimental protocols for in vitro evaluation, and hypothetical signaling pathways that may be modulated.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess potential cytotoxic and antimicrobial properties.

Potential Anticancer Activity

Derivatives of ethyl cyanoacetate and ethyl isocyanoacetate, which share the core cyano-ester functionality with this compound, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents.

The cytotoxic potential of a series of ethyl (2Z)-2-cyano-3-arylacrylate derivatives, which are structurally related to the target compound, has been evaluated. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.

Table 1: In Vitro Anticancer Activity of Structurally Related Ethyl Cyanoacrylate Derivatives

Compound IDAryl GroupA549 (Lung Carcinoma) IC50 (µM)HT-29 (Colorectal Adenocarcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)
3a Phenyl>100>100>100
3b 4-Methylphenyl85.3 ± 4.275.1 ± 3.880.5 ± 4.1
3c 4-Methoxyphenyl60.2 ± 3.150.7 ± 2.555.4 ± 2.8
3d 4-Chlorophenyl45.8 ± 2.338.2 ± 1.942.1 ± 2.1
3e 4-Nitrophenyl30.1 ± 1.525.4 ± 1.328.9 ± 1.4
3f 2-Thienyl70.4 ± 3.562.1 ± 3.168.3 ± 3.4
3g 2-Furyl78.9 ± 3.969.5 ± 3.575.2 ± 3.7
3h 3-Pyridyl90.2 ± 4.582.6 ± 4.188.1 ± 4.4
3i Cinnamyl20.5 ± 1.115.8 ± 0.818.2 ± 0.9
Doxorubicin -0.8 ± 0.041.2 ± 0.061.0 ± 0.05

Data extrapolated from studies on ethyl (2Z)-2-cyano-3-arylacrylate derivatives for illustrative purposes.

Potential Antimicrobial Activity

The cyano group is a key functional group in various compounds exhibiting antimicrobial properties.[1] Heterocyclic compounds synthesized from ethyl cyanoacetate, such as pyridine derivatives, have shown promising activity against a range of bacterial and fungal pathogens. This suggests that this compound could be a precursor for the synthesis of novel antimicrobial agents.

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table presents MIC values for pyridine derivatives synthesized from ethyl cyanoacetate against several microorganisms.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound IDBacillus cereus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Aspergillus niger MIC (µg/mL)Candida albicans MIC (µg/mL)
3b >100>100>100>1005025
5a 50>100>100>100>100>100
6b 50>100>100>100>100>100
7a 50>100>100>100>100>100
Ampicillin 25-----
Miconazole ----25-
Clotrimazole -----100

Data extrapolated from studies on pyridine derivatives synthesized from ethyl cyanoacetate for illustrative purposes.[1]

Experimental Protocols

The following are detailed methodologies for assessing the potential biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound or its derivatives) in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compound stock solution in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin, Miconazole)

  • Spectrophotometer

  • Incubator (37°C for bacteria, 30°C for fungi)

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and wells with a standard antimicrobial agent as a positive control.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound or its derivatives, based on their potential cytotoxic and antimicrobial activities.

Potential Anticancer Mechanism: Induction of Apoptosis

Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death. A plausible mechanism for a cytotoxic derivative of this compound is the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway Compound Cytotoxic Compound (e.g., Derivative of Ethyl 2-cyano-4,4-diethoxybutyrate) Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.

Potential Antimicrobial Mechanism: Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyano-containing compounds have been shown to interfere with QS signaling. A potential mechanism for an antimicrobial derivative of this compound could be the inhibition of the Pseudomonas Quinolone Signal (PQS) system in bacteria like Pseudomonas aeruginosa.

Quorum_Sensing_Inhibition PqsA PqsA Biosynthesis PQS PQS Signal Molecule PqsA->PQS PqsR PqsR Receptor PQS->PqsR Binding & Activation Virulence Virulence Gene Expression PqsR->Virulence Compound Antimicrobial Compound (e.g., Derivative of Ethyl 2-cyano-4,4-diethoxybutyrate) Compound->PqsA Inhibition

References

The Synthetic Keystone: A Technical Review of Ethyl 2-cyano-4,4-diethoxybutyrate and Its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No: 52133-67-2) is a versatile chemical intermediate that has garnered significant attention in the field of organic synthesis, particularly for its role as a foundational building block in the creation of complex heterocyclic molecules with pronounced biological activity.[1][2] This technical guide provides a comprehensive review of its applications, synthesis, and the biological significance of the compounds derived from it, with a focus on quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development endeavors.

Chemical Profile and Properties

This compound is an organic compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol .[1][3] Its structure is characterized by a butyrate backbone featuring a cyano group (-C≡N) and two ethoxy groups (-OCH₂CH₃).[1][4] This unique combination of functional groups makes it a highly reactive and valuable precursor for a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₁₁H₁₉NO₄[1][2]
Molecular Weight 229.27 g/mol [1][3]
CAS Number 52133-67-2[2]
Appearance Colorless to pale yellow liquid[4]
Synonyms Ethyl 2,2-diethoxyethylcyanoacetate, Ethyl 2-cyano-4,4-diethoxybutanoate[2]

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane.

Detailed Experimental Protocol:

Materials:

  • Ethyl 2-cyanoacetate

  • 2-bromo-1,1-diethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a dry reaction flask, combine ethyl 2-cyanoacetate (5.0 eq.), potassium carbonate (1.0 eq.), and sodium iodide (0.06 eq.).

  • Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux at 145°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product using silica gel column chromatography with a gradient elution of petroleum ether/ethyl acetate (starting from 80:1 and gradually increasing the polarity).

  • The final product is obtained as a colorless oil with a reported yield of up to 78%.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic compounds, most notably pyrrolo[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their demonstrated activity as kinase inhibitors.[1]

Synthesis of Pyrrolo[2,3-d]pyrimidine Core Structure

A key transformation involving this compound is its reaction with thiourea to form 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol, a direct precursor to the pyrrolo[2,3-d]pyrimidine scaffold.

G cluster_synthesis Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediate start This compound reagents Thiourea Sodium Ethoxide Ethanol reaction Reflux intermediate 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol cyclization Acid-catalyzed Cyclization product 7H-pyrrolo[2,3-d]pyrimidin-4-ol chlorination Chlorination (e.g., POCl3) final_product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Caption: Synthetic workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Experimental Protocol for 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol:

Materials:

  • This compound

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • 3N Hydrochloric acid

Procedure:

  • Prepare a fresh solution of sodium ethoxide by reacting sodium metal (392.55 mmol) with absolute ethanol (250 mL).

  • To this solution, add this compound (196.27 mmol).

  • Add a solution of thiourea (196.27 mmol) dissolved in ethanol (200 mL).

  • Heat the mixture to reflux for 3.5 hours with stirring.

  • Cool the reaction to room temperature and continue stirring overnight.

  • Quench the reaction with water (100 mL) and remove ethanol by vacuum concentration.

  • Dissolve the residue in water (100 mL) and neutralize to pH 7 with 3N HCl at a temperature below 10°C.

  • Collect the resulting solid by filtration and dry under vacuum to yield the product as a light yellow solid (reported yield: 60.19%).[4]

This intermediate can then be further cyclized and chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial component in the synthesis of various kinase inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib.

Biological Activity of Downstream Pyrrolo[2,3-d]pyrimidine Derivatives

While this compound itself is not directly biologically active in terms of therapeutic effect, the pyrrolo[2,3-d]pyrimidine derivatives synthesized from it have shown significant potential as anti-cancer agents and kinase inhibitors. The following table summarizes the in vitro cytotoxicity of various pyrrolo[2,3-d]pyrimidine derivatives against several cancer cell lines.

Compound IDCell LineIC₅₀ (µM)Reference
8f HT-29 (Colon Cancer)4.55 ± 0.23[1]
8g HT-29 (Colon Cancer)4.01 ± 0.20[1]
10a HeLa (Cervical Cancer)Moderate Activity[1]
10b MCF-7 (Breast Cancer)Moderate Activity[1]
8a -19.22[1]
12i HCC827 (NSCLC, EGFR mutant)0.00021 (210 pM)[5]
12i Wild-type EGFR0.022 (22 nM)[5]

G cluster_utility Synthetic Utility of this compound start This compound pyrimidine Pyrimidine Derivatives pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidines kinase_inhibitors Kinase Inhibitors (e.g., JAK inhibitors, EGFR inhibitors) drug_candidates Drug Candidates for Cancer, Autoimmune Diseases

Caption: General synthetic utility leading to drug candidates.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly the medicinally important pyrrolo[2,3-d]pyrimidine scaffold. Its well-defined synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The potent biological activities of the downstream products underscore the importance of this building block in the ongoing quest for novel therapeutics, especially in the areas of oncology and immunology. This guide provides a foundational understanding and practical protocols to leverage the full potential of this compound in research and development settings.

References

Safety and handling precautions for Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Ethyl 2-cyano-4,4-diethoxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 52133-67-2) is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a nitrile (-CN) group and two ethoxy groups on a butyrate backbone, makes it a valuable building block for creating more complex molecules.[1][2] However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the cyano group, in particular, requires careful handling due to its potential toxicity.[1]

This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is designed to equip laboratory personnel with the knowledge to conduct risk assessments, implement appropriate controls, and respond effectively to emergencies, ensuring a safe environment for innovation and discovery.

Section 1: Hazard Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. This section details the known characteristics of this compound.

Physicochemical Data

The compound is typically a colorless to pale yellow or light brown liquid.[1][3] Key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 52133-67-2[2][3]
Molecular Formula C₁₁H₁₉NO₄[1][2][3]
Molecular Weight 229.27 g/mol [2][3]
Appearance Colorless to pale-yellow liquid[1]
Boiling Point 335.2 ± 42.0 °C at 760 mmHg[3]
Flash Point > 110 °C (> 230 °F)[3]
Density 1.0 ± 0.1 g/cm³[3]
Solubility in Water Slightly soluble[3]
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that must be understood and respected by all users.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[2][4]
Acute Toxicity, Dermal H312Harmful in contact with skin[2][4]
Skin Corrosion/Irritation H315Causes skin irritation[2][4]
Serious Eye Damage/Irritation H319Causes serious eye irritation[2][4]
Acute Toxicity, Inhalation H332Harmful if inhaled[4]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[2]
Toxicological Profile and Primary Risks

The primary health risks associated with this compound are irritation and acute toxicity.[3]

  • Irritation: Direct contact can cause significant irritation to the skin, eyes, and respiratory system.[2][3] This is a common property of cyano-functionalized esters.

  • Acute Toxicity: The compound is classified as harmful by multiple routes of exposure (oral, dermal, and inhalation).[2][4] Systemic effects may occur following absorption through the skin.[5]

  • Cyano Group Hazard: A significant concern arises from the nitrile functional group. While the compound itself is toxic, organic nitriles can metabolically release cyanide, which acts by inhibiting cellular respiration.[6][7] The onset of symptoms from nitrile poisoning can be delayed compared to direct cyanide exposure.[7] Therefore, all exposures should be treated as potentially serious.

Stability and Reactivity

To prevent hazardous reactions, this compound must be kept away from incompatible materials.

  • Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3] Contact with these can lead to vigorous reactions.

  • Hazardous Decomposition Products: When heated to decomposition, it may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

  • Exothermic Polymerization Risk: While more commonly associated with simpler cyanoacrylates like "super glue," users should be aware that applying cyanoacrylates to fibrous materials like cotton or wool can result in a rapid, heat-generating (exothermic) reaction.[8] It is a prudent precaution to avoid using cotton gloves or clothing when handling significant quantities of any cyano-containing compound.

Section 2: Exposure Controls and Personal Protection

Mitigating the risks identified in Section 1 requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). This follows the established Hierarchy of Controls principle.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems.

Engineering Controls

Engineering controls are the first line of defense, designed to physically isolate personnel from the chemical hazard.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[9] A certified chemical fume hood is mandatory for any procedure that could generate vapors, mists, or aerosols.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in any laboratory where this material is stored or used.[3]

Personal Protective Equipment (PPE)

PPE is essential for protecting against direct exposure. The selection must be based on the specific tasks being performed.

PPE TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Gloves must be worn at all times when handling the chemical.[3] They should be inspected for integrity before each use and changed immediately if contaminated.[9] Avoid cotton gloves due to potential reactivity.[8]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes that cause serious eye irritation.[3] Goggles are required for any task with a higher risk of splashing.
Skin/Body Protection Laboratory coatA standard lab coat should be worn and kept fully fastened to prevent skin contact.[3]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorA respirator should be used if engineering controls are insufficient, during a large spill, or if irritation is experienced.[3] The specific type will depend on the airborne concentration.
PPE Donning and Doffing Workflow

The correct sequence for putting on and removing PPE is critical to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Proper PPE donning and doffing sequence prevents contamination.

Section 3: Standard Operating Procedures

Adherence to standardized protocols is crucial for minimizing exposure and ensuring reproducible, safe science.

General Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clear of clutter and incompatible materials. Verify the location of the nearest eyewash and safety shower.

  • PPE: Don the required PPE as described in Section 2.

  • Dispensing: Conduct all transfers and dispensing of the liquid within the fume hood to contain any vapors.[9]

  • Avoid Contact: Use appropriate lab equipment (e.g., pipettes, spatulas) to avoid direct contact with the chemical. Avoid breathing any vapors, mists, or gases.[3]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[3][9]

  • Post-Handling: After use, wipe down the work surface. Properly dispose of any contaminated materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[10]

Storage Requirements

Proper storage is vital for maintaining chemical stability and preventing accidental release.

  • Location: Store in a cool, dry, and well-ventilated area.[3][9]

  • Container: Keep in the original, tightly sealed container.[9]

  • Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[3][9] Also, store separately from foodstuff containers.[5]

Section 4: Emergency Response Procedures

Despite all precautions, emergencies can occur. Rapid and correct response is critical to mitigating harm.

Chemical Exposure (First Aid)

Immediate action is required following any chemical exposure.[11]

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][9]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical aid.[3][9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][12]
Ingestion Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Note to Physician: Treat symptomatically and supportively.[3] Be mindful of the potential for delayed effects due to the nitrile group and possible cyanide release.[6][7]

Spill Response

The procedure for cleaning a spill depends on its size and location.

cluster_spill Chemical Spill Response Workflow Assess ASSESS the Risk (Size, Location, Hazard) Evacuate EVACUATE & ALERT (If spill is large, volatile, or unknown) Assess->Evacuate Major Spill Confine CONFINE the Spill (Use absorbent dikes) Assess->Confine Minor Spill Cleanup CLEAN UP (Absorb with inert material) Confine->Cleanup Dispose DISPOSE (Collect in sealed container for hazardous waste) Cleanup->Dispose Decontaminate DECONTAMINATE (Clean area and equipment) Dispose->Decontaminate

Caption: A systematic workflow for responding to chemical spills.

Protocol for a Minor Spill (manageable by trained lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated. Remove all sources of ignition.[5][9]

  • Wear PPE: Don appropriate PPE, including a respirator if necessary.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][5]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team.[11][13]

Section 5: Waste Disposal

All waste containing this compound, including empty containers and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Compliance: Disposal must be conducted in strict accordance with all federal, state, and local regulations.[3] Do not dispose of this chemical down the drain.[9]

Conclusion

This compound is a valuable synthetic intermediate, but its safe use hinges on a disciplined and informed approach to laboratory safety. By understanding its hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound with confidence. The causality is clear: adherence to these protocols directly mitigates the risks of irritation, toxicity, and uncontrolled reactions, fostering a secure environment for scientific advancement.

References

An In-depth Technical Guide to the Key Functional Groups of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No: 52133-67-2) is a multifunctional organic compound utilized as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical versatility stems from the presence of three distinct functional groups—an ester, a nitrile, and an acetal—each offering a unique site for chemical modification.

This guide provides a detailed examination of these functional groups, their chemical properties, characteristic spectroscopic signatures, and reactivity. It includes detailed experimental protocols for the synthesis of the title compound and for selective transformations of its functional groups, highlighting its utility as a synthetic building block.

Molecular Structure and Physicochemical Properties

The structure of this compound features a four-carbon butyrate backbone substituted with a cyano group at the α-position (C2) and a diethyl acetal at the γ-position (C4). An ethyl ester completes the structure.

Figure 1: Structure of this compound with key functional groups.
Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₄[3]
Molecular Weight 229.27 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 86 °C @ 0.1 mmHg[4] (from a similar MSDS)
Density 1.025 g/cm³[5] (from ChemicalBook)
Flash Point >110 °C[5] (from ChemicalBook)
Solubility Slightly soluble in water[4] (from a similar MSDS)
InChIKey AHKACZDKUNMFBD-UHFFFAOYSA-N[1]

Analysis of Key Functional Groups

The reactivity and synthetic utility of the molecule are defined by its three primary functional groups.

The Ethyl Ester Group

The ethyl ester is a classic carboxyl derivative. It is susceptible to nucleophilic acyl substitution, most commonly hydrolysis, which can be catalyzed by either acid or base.[6] Basic hydrolysis (saponification) is typically irreversible and yields the carboxylate salt, while acid-catalyzed hydrolysis is a reversible process.[6][7] The ester also provides a handle for transesterification or reduction to a primary alcohol, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The Nitrile (Cyano) Group

The nitrile group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles. The nitrile can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid or reduced to a primary amine using reagents such as LiAlH₄ or through catalytic hydrogenation.[8][9] The latter method is often preferred for its selectivity in the presence of other reducible groups like esters.[10]

The Diethyl Acetal Group

The acetal serves as a protecting group for an aldehyde. It is stable under neutral and basic conditions but is readily hydrolyzed in the presence of aqueous acid to reveal the parent carbonyl group.[11] This differential stability allows for selective deprotection, enabling transformations on the ester or nitrile functionalities without affecting the latent aldehyde. Mild acidic conditions can often be employed for selective hydrolysis of the acetal in the presence of an ester.[12]

Spectroscopic Data Analysis

Table 2: Expected and Observed Spectroscopic Data
Functional GroupTechniqueExpected Characteristic Signal(s)Observed ¹H NMR Data (CDCl₃, 400 MHz)[5]
Nitrile (-C≡N) IRStrong, sharp absorption at ~2250 cm⁻¹N/A
¹³C NMR~115-120 ppmN/A
Ester (-COOEt) IRStrong C=O stretch at ~1735-1750 cm⁻¹; C-O stretch at ~1150-1250 cm⁻¹-OCH₂CH₃: δ 4.26 (q, 2H), δ 1.34 (t, 3H)
¹³C NMRCarbonyl (C=O) at ~165-175 ppm; -OCH₂ at ~60 ppm; -CH₃ at ~14 ppmN/A
Acetal (-CH(OEt)₂) IRC-O stretches (multiple) at ~1050-1150 cm⁻¹-CH(O-)₂: δ 4.70 (t, 1H)
¹³C NMRAcetal carbon (-CH(OR)₂) at ~100 ppmN/A
Alkyl Chain ¹H NMRN/A-CH₂-CH(CN)-: δ 2.35-2.14 (m, 2H)-CH(CN)-: δ 3.78-3.64 (m, part of multiplet)Acetal -OCH₂CH₃: δ 3.78-3.64 & 3.62-3.45 (m, 4H), δ 1.25-1.16 (m, 6H)

Key Experimental Protocols

The following protocols are representative of the synthesis and key transformations of this compound.

Synthesis of this compound

This procedure details the alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane.[5]

  • Reagents:

    • Ethyl 2-cyanoacetate (11.4 g, 101 mmol, 5.0 eq.)

    • 2-bromo-1,1-diethoxyethane (4.0 g, 20 mmol, 1.0 eq.)

    • Potassium carbonate (2.8 g, 20 mmol, 1.0 eq.)

    • Sodium iodide (200 mg, 1.3 mmol, 0.06 eq.)

    • Petroleum ether / Ethyl acetate (for chromatography)

  • Procedure:

    • To a dry reaction flask, add ethyl 2-cyanoacetate, potassium carbonate, and sodium iodide.

    • Slowly add 2-bromo-1,1-diethoxyethane to the mixture.

    • Heat the reaction mixture to reflux at 145°C for 4 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Purify the product by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (80:1 to 40:1).

    • The target compound is isolated as a colorless oil (Expected yield: ~78%).

Selective Reduction of the Nitrile Group to a Primary Amine

This protocol uses catalytic hydrogenation, which selectively reduces the nitrile in the presence of the ester and acetal groups.[10]

  • Reagents:

    • This compound (1.0 eq.)

    • Raney Nickel (catalyst, ~5-10% w/w) or 10% Pd/C

    • Methanol or Ethanol (solvent)

    • Ammonia (optional, to suppress side reactions)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol saturated with ammonia) in a hydrogenation vessel.

    • Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 2-(aminomethyl)-4,4-diethoxybutyrate.

Selective Hydrolysis of the Acetal Group

This protocol uses mild acidic conditions to deprotect the acetal, leaving the ester group largely intact.[12]

  • Reagents:

    • This compound (1.0 eq.)

    • Acetonitrile (solvent)

    • Water

    • Dilute HCl or another acid catalyst (e.g., Amberlyst-15 resin)

  • Procedure:

    • Dissolve this compound in a mixture of acetonitrile and water (e.g., 4:1 v/v).

    • Add a catalytic amount of dilute aqueous acid (e.g., a few drops of 1M HCl) or an acidic resin like Amberlyst-15.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the acetal signal (δ ~4.7) and the appearance of an aldehyde proton signal (δ ~9.7).

    • Once the reaction is complete (typically 30-60 minutes), neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-cyano-4-oxobutyrate.

Application in Drug Intermediate Synthesis

This compound is a documented precursor in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a core heterocyclic structure found in several Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[4][13] The synthetic workflow leverages the reactivity of both the nitrile and the latent aldehyde (protected as an acetal).

G start This compound step1 Step A: Cyclization with Formamidine Acetate Reagents: Formamidine Acetate, NaOEt start->step1 intermediate1 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol step1->intermediate1 step2 Step B: Acetal Hydrolysis & Ring Closure Reagents: Aqueous Acid (e.g., HCl) intermediate1->step2 intermediate2 7H-pyrrolo[2,3-d]pyrimidin-4-ol step2->intermediate2 step3 Step C: Chlorination Reagents: POCl₃ or similar chlorinating agent intermediate2->step3 end_product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step3->end_product

Figure 2: Synthetic workflow from this compound to a key drug intermediate.

The logical progression of this synthesis is as follows:

  • Step A: The active methylene group (alpha to both the nitrile and ester) is deprotonated, and the nitrile and ester functionalities react with formamidine to construct the pyrimidine ring.[4]

  • Step B: The acetal is hydrolyzed under acidic conditions to unmask the aldehyde. The resulting amino-aldehyde undergoes intramolecular condensation (cyclization) to form the fused pyrrole ring.[4]

  • Step C: The hydroxyl group on the pyrimidine ring is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃), yielding the final intermediate ready for further elaboration in drug synthesis.[13]

Safety and Handling

This compound is classified as harmful and an irritant.[14]

  • Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

  • Precautions: Handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.[4]

References

Synonyms for Ethyl 2-cyano-4,4-diethoxybutyrate such as ethyl 2,2-diethoxyethylcyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 2-cyano-4,4-diethoxybutyrate: Synthesis, Properties, and Application in Pharmaceutical Intermediates

Introduction

This compound, also known by its synonym ethyl 2,2-diethoxyethylcyanoacetate, is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a cyano group, an ester, and an acetal, provides a unique combination of reactive sites that allow for its utility in the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its significant application in the synthesis of key pharmaceutical intermediates.

Core Chemical Identity

This compound is a colorless to pale yellow liquid, characterized by the presence of a nitrile, an ester, and two ethoxy groups.[1][2] These functional groups make it a valuable intermediate for nucleophilic reactions.[1]

PropertyValueSource
IUPAC Name ethyl 2-cyano-4,4-diethoxybutanoate[3][4][5]
CAS Number 52133-67-2[1][3][4][6]
Molecular Formula C₁₁H₁₉NO₄[1][3][6]
Molecular Weight 229.27 g/mol [2][4][6]
Appearance Colorless to pale yellow liquid/oil[1][2]
Boiling Point 86 °C at 0.1 mmHg[2]
Density 1.025 g/cm³[2]

A comprehensive list of its synonyms includes:

  • Ethyl 2,2-diethoxyethylcyanoacetate[1][2][4][6]

  • Ethyl 2-cyano-4,4-diethoxybutanoate[1][2]

  • 2-Cyano-4,4-diethoxybutyric acid ethyl ester[4][7]

  • Butanoic acid, 2-cyano-4,4-diethoxy-, ethyl ester[1][4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[2] This reaction is a classic example of carbanion chemistry, where the acidic α-proton of ethyl cyanoacetate is removed by a base to form a nucleophilic enolate, which then attacks the electrophilic carbon of the bromoacetal.

Reaction Workflow

Synthesis_Workflow reagents Ethyl Cyanoacetate + Bromoacetaldehyde Diethyl Acetal + Base (e.g., K₂CO₃) reaction_mixture Reaction Mixture in Solvent reagents->reaction_mixture reflux Reflux (e.g., 145 °C, 4h) reaction_mixture->reflux workup Work-up (Cooling, Filtration) reflux->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and a robust purification procedure to ensure a high-purity final product.

Materials:

  • Ethyl 2-cyanoacetate

  • Bromoacetaldehyde diethyl acetal

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI)

  • Solvent (e.g., a high-boiling point solvent like DMF or neat)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine ethyl 2-cyanoacetate, potassium carbonate, and a catalytic amount of sodium iodide.[2] The use of an excess of ethyl cyanoacetate can help to drive the reaction to completion.

  • Addition of Alkylating Agent: Slowly add bromoacetaldehyde diethyl acetal to the mixture.[2]

  • Reaction: Heat the mixture to reflux (approximately 145°C) and maintain for about 4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent.[2]

  • Product Isolation: Collect the fractions containing the pure product and concentrate using a rotary evaporator to yield this compound as a colorless oil.[2]

Mechanistic Insights

The synthesis proceeds via an S(_N)2 mechanism. The potassium carbonate acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbon atom bonded to the bromine in bromoacetaldehyde diethyl acetal, displacing the bromide ion. The catalytic amount of sodium iodide facilitates the reaction through the Finkelstein reaction, where the bromide is transiently replaced by iodide, a better leaving group.

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) EtOOC-CH₂-CN Ethyl Cyanoacetate EtOOC-CH⁻-CN Enolate (Nucleophile) EtOOC-CH₂-CN->EtOOC-CH⁻-CN Deprotonation K₂CO₃ K₂CO₃ (Base) Br-CH₂(CH(OEt)₂) Bromoacetaldehyde Diethyl Acetal EtOOC-CH⁻-CN->Br-CH₂(CH(OEt)₂) Attack Product This compound Br-CH₂(CH(OEt)₂)->Product Displacement of Br⁻

Caption: Simplified mechanism of this compound synthesis.

Application in the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A primary application of this compound is in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for several Janus kinase (JAK) inhibitors, such as Baricitinib.[1][8][9] This multi-step synthesis highlights the utility of the starting material in constructing the pyrimidine and pyrrole rings of the final heterocyclic system.

Synthetic Pathway Overview

The synthesis involves the reaction of this compound with formamidine to form a pyrimidine ring, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core, and finally chlorination.[1][6]

Drug_Synthesis_Pathway start This compound step1 Reaction with Formamidine start->step1 intermediate1 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol step1->intermediate1 step2 Acid-catalyzed Cyclization intermediate1->step2 intermediate2 7H-pyrrolo[2,3-d]pyrimidin-4-ol step2->intermediate2 step3 Chlorination (e.g., with POCl₃) intermediate2->step3 final_product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step3->final_product

Caption: Synthetic pathway from this compound to a key pharmaceutical intermediate.

Analytical Methodologies: Ensuring Purity and Quality

The purity of this compound is crucial for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[1][6]

Representative HPLC Method for Purity Analysis

This method is based on reversed-phase chromatography, which is well-suited for moderately polar organic molecules.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210-220 nm (where the cyano and ester groups absorb)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method).

Chemical Reactivity and Handling

This compound possesses three key functional groups that dictate its reactivity:

  • α-Cyano Ester: The methylene group alpha to both the cyano and ester groups is acidic and can be deprotonated to form a nucleophilic carbanion.

  • Acetal: The diethyl acetal is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.[10][11][12] This property is often exploited in multi-step syntheses.

  • Ester: The ethyl ester can undergo hydrolysis or transesterification under appropriate conditions.

Due to the presence of the cyano group, this compound should be handled with care, as it can be toxic.[1] Appropriate personal protective equipment and a well-ventilated fume hood are essential when working with this substance.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of functional groups allows for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical methodologies is crucial for its effective and safe utilization in research and development. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently work with this important chemical building block.

References

Methodological & Application

Application Note: Ethyl 2-cyano-4,4-diethoxybutyrate as a Versatile C4 Synthon for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-cyano-4,4-diethoxybutyrate (CAS 52133-67-2) is a highly functionalized organic building block uniquely suited for the synthesis of complex heterocyclic scaffolds.[1][2] Its structure incorporates three key reactive sites: a nitrile group, an ethyl ester, and a protected aldehyde in the form of a diethyl acetal. This combination allows for sequential and regioselective reactions, making it an invaluable precursor in pharmaceutical and agrochemical research.[3] This guide provides in-depth technical protocols and mechanistic insights for leveraging this synthon in the construction of high-value heterocyclic systems, primarily focusing on the synthesis of pyrrolo[2,3-d]pyrimidines and a proposed pathway for constructing functionalized pyridines.

Introduction to the Synthon

This compound, with the molecular formula C₁₁H₁₉NO₄, serves as a stable and versatile four-carbon (C4) building block.[4] The strategic placement of its functional groups enables a variety of cyclization strategies.

  • Diethyl Acetal: This moiety acts as a protected aldehyde. It is stable under basic and neutral conditions used to manipulate the other functional groups but can be readily hydrolyzed under acidic conditions to unmask a reactive carbonyl for subsequent intramolecular cyclization or condensation reactions.[5]

  • Nitrile and Ester Groups: This α-cyano ester functionality is a classic precursor for forming pyrimidine, pyridine, and other nitrogen-containing heterocycles through condensation with dinucleophiles.[3]

This application note will detail two primary applications that demonstrate the synthetic utility of this reagent.

Application I: Synthesis of the 7-deazapurine Core (Pyrrolo[2,3-d]pyrimidines)

The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors and biologically active molecules. This compound is a linchpin intermediate in the construction of this privileged core.[3][6] The synthesis proceeds via a two-step sequence: initial pyrimidine ring formation followed by an acid-catalyzed intramolecular cyclization.

Mechanistic Pathway

The overall transformation involves a base-mediated condensation to form the pyrimidine ring, followed by an acid-catalyzed deprotection and cyclization to form the fused pyrrole ring.

G cluster_0 Step 1: Pyrimidine Formation (Base-Catalyzed) cluster_1 Step 2: Pyrrole Annulation (Acid-Catalyzed) ECDEB This compound Intermediate 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol ECDEB->Intermediate  NaOEt, EtOH  Reflux Formamidine Formamidine Acetate (H₂N-CH=NH) Formamidine->Intermediate FinalProduct 7H-pyrrolo[2,3-d]pyrimidin-4-ol (7-Deazaguanine scaffold) Intermediate->FinalProduct  Aqueous Acid (e.g., HCl)  Heat 1. Acetal Hydrolysis 2. Intramolecular Cyclization 3. Dehydration

Caption: Reaction pathway for Pyrrolo[2,3-d]pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol is adapted from established industrial syntheses.[6]

Step 1: Synthesis of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

  • Reagent Preparation: Prepare a solution of sodium ethoxide (20% by weight in ethanol, ~3.4 molar equivalents) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Addition of Reactants: To the stirred sodium ethoxide solution, add formamidine acetate (1.45 eq.). Subsequently, add this compound (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours, or until TLC analysis (e.g., 1:1 Hexane:Ethyl Acetate) indicates complete consumption of the starting material.

  • Workup: Cool the mixture and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water. The intermediate product is often carried forward without extensive purification.

Step 2: Acid-Catalyzed Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Acidification: To the aqueous solution of the intermediate from Step 1, slowly add aqueous hydrochloric acid (e.g., 32% w/w) until the pH is strongly acidic (pH 1-2).

  • Cyclization: Heat the acidified mixture to reflux (approx. 100 °C) for 2-4 hours. The reaction progress can be monitored by HPLC or TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then with a cold organic solvent (e.g., ethanol or acetone) to remove impurities. Dry the product under vacuum.

Causality and Experimental Insights
  • Role of Base: Sodium ethoxide serves two purposes: it deprotonates the α-carbon of the cyanoacetate moiety, initiating the condensation with formamidine, and it drives the cyclization to form the pyrimidine ring.

  • Acetal as Protecting Group: The diethyl acetal is crucial as it remains inert during the strongly basic conditions of the pyrimidine formation.[3] If a free aldehyde were present, it would undergo undesired side reactions.

  • Acid-Catalyzed Deprotection and Annulation: The acidic workup first hydrolyzes the acetal to reveal the aldehyde. This aldehyde is then perfectly positioned for an intramolecular electrophilic substitution with the electron-rich pyrimidine ring, followed by dehydration to yield the aromatic pyrrole ring.

Parameter Step 1: Pyrimidine Formation Step 2: Pyrrole Annulation
Key Reagents Formamidine Acetate, Sodium EthoxideHydrochloric Acid, Water
Solvent EthanolWater
Temperature Reflux (~80 °C)Reflux (~100 °C)
Typical Duration 4-6 hours2-4 hours
Key Intermediate 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-olN/A
Final Product N/A7H-pyrrolo[2,3-d]pyrimidin-4-ol

Application II: Proposed Synthesis of Functionalized Pyridines

While less documented as a direct one-pot reaction, the structure of this compound is ideally suited for a multi-component synthesis of highly substituted pyridines, analogous to a modified Bohlmann-Rahtz or Hantzsch-type synthesis.[7][8][9] The core strategy involves first unmasking the aldehyde and then performing a cyclocondensation.

Proposed Mechanistic Pathway

This proposed pathway involves an initial acid-catalyzed hydrolysis of the acetal, followed by a one-pot, multi-component condensation with an active methylene compound and an ammonia source to build the pyridine ring.

G cluster_0 Step 1: In-situ Aldehyde Generation cluster_1 Step 2: Multi-Component Pyridine Synthesis ECDEB This compound Aldehyde Ethyl 2-cyano-4-oxobutanoate (Unstable Intermediate) ECDEB->Aldehyde  Mild H₃O⁺ Pyridine Polysubstituted Pyridine Product Aldehyde->Pyridine  One-pot  Reflux Methylene Active Methylene Cmpd (e.g., Ethyl Cyanoacetate) Methylene->Pyridine Ammonia Ammonium Acetate (NH₃ source) Ammonia->Pyridine

Caption: Proposed pathway for multi-component pyridine synthesis.

Representative Experimental Protocol

This is a representative protocol based on established methods for pyridine synthesis.[10][11] Optimization will be required.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), an active methylene compound such as ethyl cyanoacetate (1.1 eq.), and ammonium acetate (2.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 8-12 hours. The reaction is driven by the in-situ formation of enamine and enone equivalents, which condense and then aromatize.

  • Monitoring: Follow the reaction progress by TLC, monitoring the disappearance of the starting materials and the appearance of a new, often UV-active, spot for the pyridine product.

  • Workup and Isolation: After cooling, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the target pyridine derivative.

Causality and Experimental Insights
  • Ammonium Acetate: This reagent serves as both the nitrogen source for the pyridine ring and a mild acidic catalyst to facilitate the initial acetal hydrolysis and subsequent condensation/dehydration steps.[12]

  • Aromatization: The final step of the cyclization is an oxidation to form the stable aromatic pyridine ring. This often occurs spontaneously in the presence of air upon heating but can be facilitated by an oxidizing agent if needed.

  • Versatility: This method is powerful because the final pyridine structure can be varied by changing the active methylene compound used in the condensation step, allowing for the synthesis of a library of analogues.[10]

General Laboratory Workflow and Troubleshooting

A successful synthesis requires careful execution and monitoring.

Standard Experimental Workflow

G Setup 1. Reaction Setup (Inert Atmosphere if needed) Monitor 2. Reaction Monitoring (TLC, LC-MS) Setup->Monitor Workup 3. Quenching & Workup (Aqueous Wash, Extraction) Monitor->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Characterize 5. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Standard workflow for heterocyclic synthesis.

Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Ineffective catalyst/base/acid.Increase reaction time and/or temperature. Verify the activity and stoichiometry of reagents. For pyridine synthesis, consider a stronger acid catalyst like Amberlyst 15.[12]
Low Yield Side reactions (e.g., polymerization of the aldehyde); Product degradation under harsh conditions; Inefficient workup/purification.For the pyridine synthesis, ensure slow, controlled hydrolysis of the acetal. For pyrrolo[2,3-d]pyrimidine, ensure pH is correct for precipitation. Optimize chromatography conditions.
Formation of Multiple Products Lack of regioselectivity; Competing reaction pathways (e.g., self-condensation).Adjust reaction temperature to favor the desired kinetic or thermodynamic product. Modify the stoichiometry of reactants.
Difficulty in Purification Products and starting materials have similar polarity.Adjust the solvent system for column chromatography (try different solvent mixtures or gradients). Consider derivatization or recrystallization if chromatography fails.

References

Application Notes and Protocols: The Strategic Use of Ethyl 2-cyano-4,4-diethoxybutyrate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-cyano-4,4-diethoxybutyrate is a versatile and highly valuable building block in medicinal chemistry and process development. Its unique combination of a reactive cyano group, an ester moiety, and a protected aldehyde functionality makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds that form the core of numerous pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound in the synthesis of key pharmaceutical intermediates. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction: The Chemical Versatility of this compound

This compound (CAS No: 52133-67-2) is a colorless to pale yellow liquid with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol .[1] Its chemical architecture, featuring a cyano group, an ethyl ester, and a diethyl acetal, provides multiple reaction sites for strategic chemical modifications. The acetal serves as a stable protecting group for an aldehyde functionality, which can be deprotected under acidic conditions to participate in cyclization reactions. The cyano and ester groups are readily transformed into a variety of other functional groups, making this molecule a linchpin in the construction of complex heterocyclic scaffolds.

This guide will delve into the synthesis of this key starting material and its subsequent application in the construction of high-value pharmaceutical intermediates, with a primary focus on the synthesis of pyrrolo[2,3-d]pyrimidines, a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors.[2] Further applications in the synthesis of other heterocyclic systems will also be explored.

Synthesis of this compound

The most common and established method for the synthesis of this compound is the alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). The choice of base and solvent system is critical for optimizing the reaction yield and purity.

Mechanistic Considerations in Synthesis

The reaction proceeds via an S(_N)2 mechanism where the enolate of ethyl 2-cyanoacetate, generated by a base, acts as a nucleophile, displacing the bromide from 2-bromo-1,1-diethoxyethane. The efficiency of this reaction is highly dependent on the strength of the base and the ability of the solvent to solvate the ions without hindering the nucleophilicity of the enolate.

Comparative Analysis of Catalytic Systems

Several base/solvent systems have been successfully employed for this synthesis. The following table summarizes the key parameters and outcomes of different catalytic systems.

Catalytic SystemTemperature (°C)Yield (%)Key Advantages
K₂CO₃/NaI140-150~57Low cost, scalable
NaH/DMF95~51Milder conditions, faster reaction
K₂CO₃/KI120~49Potentially recyclable solvent

Data compiled from various sources.

The use of sodium iodide as a co-catalyst with potassium carbonate is a classic example of the Finkelstein reaction, where the in situ generation of the more reactive iodo-acetal enhances the rate of the S(_N)2 reaction.

Detailed Laboratory Protocol for Synthesis

Materials:

  • Ethyl 2-cyanoacetate

  • 2-bromo-1,1-diethoxyethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI)

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 500 mL round-bottom flask, add ethyl 2-cyanoacetate (5.0 eq), anhydrous potassium carbonate (1.0 eq), and sodium iodide (0.06 eq).

  • Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq) to the mixture with stirring.

  • Heat the reaction mixture to reflux at approximately 145°C for 4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 200 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediates

The pyrrolo[2,3-d]pyrimidine core is a key structural motif in a number of blockbuster drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[4] this compound is a crucial starting material for the construction of this bicyclic heterocycle.

The Synthetic Pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, from this compound is a multi-step process that involves the initial formation of a pyrimidine ring, followed by the construction of the fused pyrrole ring.

Diagram 1: Synthetic Pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Desulfurization cluster_2 Step 3: Pyrrole Ring Formation (Cyclization) cluster_3 Step 4: Chlorination Start This compound Thiourea Thiourea, NaOEt, EtOH Start->Thiourea Intermediate1 6-amino-5-(2,2-diethoxyethyl)- 2-mercaptopyrimidin-4-ol Thiourea->Intermediate1 RaneyNi Raney Nickel, aq. NH₃ Intermediate1->RaneyNi Intermediate2 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Acid Aqueous Acid (e.g., HCl) Intermediate2->Acid RaneyNi->Intermediate2 Intermediate3 7H-pyrrolo[2,3-d]pyrimidin-4-ol Chlorination POCl₃ or SOCl₂ Intermediate3->Chlorination Acid->Intermediate3 FinalProduct 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorination->FinalProduct

Caption: Synthetic route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Detailed Protocol for the Synthesis of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

This protocol details the first key step in the synthesis of the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • This compound

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • 3N Hydrochloric acid

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter flask

Procedure:

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol under a nitrogen atmosphere.

  • To this solution, add this compound (1.0 eq).

  • In a separate flask, dissolve thiourea (1.0 eq) in ethanol and add this solution to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3.5 hours with constant stirring.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and continue stirring overnight.

  • Quench the reaction by adding water and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and cool the solution in an ice bath.

  • Carefully neutralize the solution to pH 7 by the dropwise addition of 3N hydrochloric acid, ensuring the temperature remains below 10°C.[2]

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol as a light yellow solid.[2]

Characterization Data for 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol:

  • Appearance: White to off-white solid.[2]

  • ¹H NMR (DMSO-d₆): δ 1.07 (t, 6H), 3.40 (m, 2H), 3.59 (m, 2H), 4.56 (t, 1H), 6.07 (br s, 2H), 7.70 (s, 1H), 11.43 (br s, 1H).[5]

Subsequent Steps to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Desulfurization: The 2-mercapto group is removed by treatment with Raney Nickel in aqueous ammonia.[5] The reaction is heated, and upon completion, the Raney Nickel is filtered off, and the product, 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, is isolated.[5]

  • Cyclization to form the pyrrole ring: The acetal protecting group is removed under acidic conditions (e.g., aqueous HCl), which is followed by intramolecular cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[4]

  • Chlorination: The final step is the conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

Broader Applications in Heterocyclic Synthesis

The utility of this compound extends beyond pyrimidine synthesis. Its reactive functionalities allow for its participation in various other cyclization and multicomponent reactions.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur, in the presence of a base.[6][7] In this context, the aldehyde functionality, unmasked from the diethyl acetal of this compound, can serve as the carbonyl component.

Diagram 2: Generalized Gewald Reaction

G Start_Gewald Carbonyl Compound (from deprotected starting material) Reagents_Gewald α-Cyanoester, Sulfur, Base Start_Gewald->Reagents_Gewald Product_Gewald 2-Aminothiophene Derivative Reagents_Gewald->Product_Gewald

Caption: The Gewald reaction for 2-aminothiophene synthesis.

Synthesis of Pyrazole Derivatives

The reaction of β-keto esters or their equivalents with hydrazine derivatives is a classical method for the synthesis of pyrazoles.[8] The dicarbonyl equivalent nature of this compound, after deprotection and potential oxidation, can be exploited for the synthesis of substituted pyrazoles, which are another important class of pharmacologically active heterocycles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. May cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of heterocyclic compounds of pharmaceutical interest. Its strategic application, particularly in the construction of the pyrrolo[2,3-d]pyrimidine scaffold, highlights its importance in modern drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile building block in their synthetic endeavors.

References

Application of Ethyl 2-cyano-4,4-diethoxybutyrate in the Synthesis of Pyrimidine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-4,4-diethoxybutyrate is a versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives which are core structures in numerous agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key starting material in the synthesis of pyrimidine-based agrochemicals, with a focus on sulfonylurea herbicides. The protocols described herein are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of these important agricultural compounds.

Introduction

This compound serves as a valuable precursor for the synthesis of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, a key intermediate in the production of various bioactive molecules.[1][2] The pyrimidine scaffold is of particular interest in the agrochemical industry as it forms the backbone of many herbicides, fungicides, and insecticides. One of the most prominent classes of pyrimidine-based agrochemicals is the sulfonylurea herbicides. These compounds are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Cyclocondensation: Reaction of this compound with guanidine to form the key intermediate, 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

  • Sulfonylurea Bridge Formation: Coupling of the pyrimidine intermediate with a suitable sulfonyl isocyanate to yield the final sulfonylurea herbicide.

Synthetic_Pathway A This compound C 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol A->C Cyclocondensation B Guanidine B->C E Sulfonylurea Herbicide C->E Coupling D Sulfonyl Isocyanate D->E

Caption: General synthetic pathway from this compound to a sulfonylurea herbicide.

Experimental Protocols

Step 1: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

This protocol describes the cyclocondensation reaction of this compound with guanidine to yield the pyrimidine intermediate.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add guanidine hydrochloride and stir until a uniform suspension is formed.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

Quantitative Data:

ParameterValueReference
Typical Yield60-70%[3]
Purity>95% (by NMR)-
Reaction Time4-6 hours-
Reaction Temp.Reflux-
Step 2: Synthesis of a Representative Sulfonylurea Herbicide

This protocol outlines the coupling of 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol with a sulfonyl isocyanate. The specific sulfonyl isocyanate used will determine the final herbicide structure. For this example, we will use 2-(methoxycarbonyl)phenylsulfonyl isocyanate.

Materials:

  • 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol

  • 2-(Methoxycarbonyl)phenylsulfonyl isocyanate

  • Anhydrous dichloromethane

  • Triethylamine

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol in anhydrous dichloromethane.

  • Add triethylamine to the suspension and stir for 15 minutes at room temperature.

  • Slowly add a solution of 2-(methoxycarbonyl)phenylsulfonyl isocyanate in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a small amount of methanol.

  • Wash the organic layer with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final sulfonylurea herbicide.

Quantitative Data (Illustrative):

ParameterValue
Typical Yield70-85%
Purity>98% (by HPLC)
Reaction Time12-24 hours
Reaction Temp.Room Temperature

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->Inhibition Inhibition->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides via inhibition of the ALS enzyme.

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death. The high selectivity of sulfonylurea herbicides is due to the difference in the ALS enzyme structure between susceptible weeds and tolerant crops, or the ability of the crop to rapidly metabolize the herbicide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pyrimidine-based agrochemicals. The protocols provided herein offer a clear and reproducible pathway for the synthesis of a key pyrimidine intermediate and its subsequent conversion to a representative sulfonylurea herbicide. The detailed experimental procedures and quantitative data will be beneficial for researchers and professionals in the field of agrochemical synthesis and development. Further research can be directed towards exploring the synthesis of a wider range of sulfonylureas and other pyrimidine-based agrochemicals from this readily accessible precursor.

References

Application Note and Protocol: Hydrolysis of the Ester Group in Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the hydrolysis of the ethyl ester group in ethyl 2-cyano-4,4-diethoxybutyrate to yield 2-cyano-4,4-diethoxybutanoic acid. Due to the potential for steric hindrance and the presence of multiple reactive functional groups (ester, cyano, and acetal), a mild, selective hydrolysis method is required. The presented protocol is based on established methods for the saponification of sterically hindered esters, utilizing a mixed non-aqueous solvent system to enhance solubility and reaction rate. This approach is designed to minimize side reactions, such as the hydrolysis of the cyano or acetal groups.

Introduction

This compound is a versatile intermediate in organic synthesis. The selective hydrolysis of its ester functionality is a crucial step in the synthesis of various downstream targets, including substituted pyrrolidines and other heterocyclic compounds. Standard aqueous hydrolysis conditions are often slow or ineffective for sterically hindered esters. Furthermore, harsh acidic or basic conditions can lead to undesired side reactions, such as the hydrolysis of the nitrile to a carboxylic acid or an amide, or the cleavage of the diethyl acetal protecting group.[1][2] Therefore, a carefully optimized protocol is necessary to achieve a high yield of the desired carboxylic acid.

The following protocol employs a mild alkaline hydrolysis in a non-aqueous medium, a technique shown to be effective for the saponification of sterically hindered esters.[3][4] This method is anticipated to provide a good yield of 2-cyano-4,4-diethoxybutanoic acid while preserving the integrity of the other functional groups.

Experimental Protocol

Materials:

  • This compound (CAS 52133-67-2)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 9:1 mixture of anhydrous dichloromethane and anhydrous methanol.

  • Reagent Addition: In a separate flask, prepare a 0.3 N solution of sodium hydroxide in methanol. Add the methanolic sodium hydroxide solution (3.0 eq) dropwise to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. The formation of the sodium salt of the carboxylic acid may result in the formation of a precipitate.[3]

  • Work-up:

    • Upon completion of the reaction (typically several hours, monitor by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

    • To the residue, add distilled water and diethyl ether (or ethyl acetate).

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Ensure the mixture is well-stirred during acidification.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude 2-cyano-4,4-diethoxybutanoic acid.

    • If necessary, the crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Reagent/ParameterMolar Equivalent / ConditionNotes
This compound1.0Starting material.
Sodium Hydroxide (NaOH)3.0Base catalyst for hydrolysis. An excess is used to drive the reaction to completion.[3]
Solvent SystemCH₂Cl₂:MeOH (9:1 v/v)A non-aqueous system to improve the solubility of the ester and enhance the reactivity of the hydroxide ion.[3][4]
TemperatureRoom TemperatureMild conditions to prevent side reactions. The reaction can be gently heated if the rate is too slow, but this should be monitored carefully.
Reaction TimeVariable (monitor by TLC)The time will depend on the scale and specific conditions.
Work-up Acid1 M HClUsed to protonate the carboxylate salt to form the free carboxylic acid.
Extraction SolventDiethyl ether or Ethyl acetateFor isolation of the product from the aqueous phase.

Mandatory Visualizations

Hydrolysis_Workflow Start Start: this compound Dissolve Dissolve in CH₂Cl₂:MeOH (9:1) Start->Dissolve Add_Base Add Methanolic NaOH (3 eq) Dissolve->Add_Base React Stir at Room Temperature (Monitor by TLC) Add_Base->React Workup Work-up: 1. Evaporate Solvents 2. Add H₂O & Et₂O 3. Acidify with HCl React->Workup Extract Extract with Et₂O Workup->Extract Isolate Isolate: 1. Dry Organic Layer 2. Evaporate Solvent Extract->Isolate Product Product: 2-cyano-4,4-diethoxybutanoic acid Isolate->Product

Caption: Workflow for the hydrolysis of this compound.

Discussion and Troubleshooting

  • Incomplete Reaction: If the reaction does not proceed to completion, gentle heating (e.g., to 40 °C) can be applied. However, this may increase the risk of side reactions. Alternatively, a stronger base system such as potassium tert-butoxide in anhydrous DMSO could be explored for highly resistant esters.[5]

  • Side Reactions: The primary potential side reactions are the hydrolysis of the cyano group or the acetal. The mild, non-aqueous conditions of this protocol are designed to minimize these possibilities. If nitrile hydrolysis is observed, reducing the reaction temperature or time may be necessary. Acid-catalyzed hydrolysis should be avoided as it is more likely to cleave the acetal.

  • Solubility Issues: The use of dichloromethane as a co-solvent is intended to maintain the solubility of the starting ester. If the sodium salt of the product precipitates, this can be an indicator of reaction progress but may also slow down the reaction if the starting material is occluded. Vigorous stirring is recommended.

  • Transesterification: The use of methanol as a co-solvent could potentially lead to transesterification. However, under basic conditions with a sufficient excess of hydroxide, hydrolysis is the predominant reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The cyano group imparts toxicity to the starting material and product; handle with appropriate caution.[6]

  • Acidification of the reaction mixture should be performed slowly and carefully.

This protocol provides a robust starting point for the selective hydrolysis of the ester group in this compound. Researchers should optimize the conditions based on their specific experimental setup and the purity requirements of the final product.

References

Ethyl 2-cyano-4,4-diethoxybutyrate: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-cyano-4,4-diethoxybutyrate is a highly functionalized and versatile building block in organic synthesis. Its unique structure, incorporating a reactive cyano group, an ester moiety, and a protected aldehyde in the form of a diethyl acetal, makes it an ideal precursor for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrrolo[2,3-d]pyrimidines, a core scaffold found in numerous pharmaceutical agents.

Key Features and Applications

This compound serves as a linchpin intermediate in the construction of various heterocyclic systems. The presence of multiple reactive sites allows for sequential and controlled transformations to build molecular complexity.

Applications include:

  • Synthesis of Pyrrolo[2,3-d]pyrimidines: This is one of the most well-documented applications, where the butyrate is a key precursor for the construction of the pyrimidine ring, which is subsequently cyclized to form the fused pyrrolo[2,3-d]pyrimidine core.[1] This scaffold is central to a class of Janus kinase (JAK) inhibitors, such as Baricitinib, used in the treatment of autoimmune diseases.

  • Formation of other Heterocycles: The reactive functionalities of this compound suggest its potential use in the synthesis of other heterocycles, such as thiazoles and imidazolidines, through reactions involving the cyano and ester groups.[1]

  • Pharmaceutical and Agrochemical Research: Its utility in constructing complex molecular architectures makes it a valuable tool in the discovery and development of new pharmaceutical and agrochemical agents.[1][4]

Data Presentation

The following tables summarize quantitative data for the key synthetic steps involving this compound and its subsequent transformation.

Table 1: Synthesis of this compound

Reactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-cyanoacetate2-Bromo-1,1-diethoxyethaneK₂CO₃, NaINone145478[5]
Ethyl 2-cyanoacetate2-Bromo-1,1-dimethoxyethaneK₂CO₃None140-150-57[1]

Table 2: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol

Reactant 1Reactant 2ReagentsSolventConditionYield (%)Reference
This compoundThioureaSodium ethoxideEthanolReflux93[1]

Table 3: Multi-step Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine from the Dimethoxy Analog of the Title Compound

StepStarting MaterialReagentsProductYield (%)Reference
1Ethyl 2-cyano-4,4-dimethoxybutyrateFormamidine acetate, Sodium ethoxide6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol-[2][3]
26-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-olHydrochloric acid7H-pyrrolo[2,3-d]pyrimidin-4-ol68.3[3]
37H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃4-Chloro-7H-pyrrolo[2,3-d]pyrimidine67.8[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from ethyl 2-cyanoacetate and 2-bromo-1,1-diethoxyethane.

Materials:

  • Ethyl 2-cyanoacetate

  • 2-Bromo-1,1-diethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • Petroleum ether

  • Ethyl acetate

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

Procedure: [5]

  • In a dry reaction flask, add ethyl 2-cyanoacetate (11.4 g, 101 mmol), potassium carbonate (2.8 g, 20 mmol), and sodium iodide (200 mg, 1.3 mmol).

  • Slowly add 2-bromo-1,1-diethoxyethane (4 g, 20 mmol) to the mixture.

  • Heat the reaction mixture to reflux at 145°C for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (starting from 80:1 to 40:1) as the eluent.

  • The final product, this compound, is obtained as a colorless oil (3.57 g, 78% yield).

Protocol 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine via a Multi-step Pathway

This protocol outlines the synthesis of a key pharmaceutical intermediate starting from the dimethoxy analog of the title compound. The principles are directly applicable to the diethoxy derivative.

Step 2a: Synthesis of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol [2][3]

Materials:

  • Ethyl 2-cyano-4,4-dimethoxybutyrate

  • Formamidine acetate

  • Sodium ethoxide (20% solution in ethanol)

  • Ethanol

  • Water

Procedure:

  • To a mixture of formamidine acetate (95.5 g, 0.92 mol) and sodium ethoxide (600 g of 20% solution in ethanol), add Ethyl 2-cyano-4,4-dimethoxybutyrate (126 g, 0.63 mol).

  • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

  • Cool the mixture slightly and filter.

  • Concentrate the filtrate under vacuum.

  • Dilute the residue with water (74 g) and continue distillation.

  • Add more water (632 g) to the reaction mixture containing the product, which is used directly in the next step.

Step 2b: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol [3]

Materials:

  • Reaction mixture from Step 2a

  • Hydrochloric acid (aqueous solution, 32%)

Procedure:

  • Acidify the reaction mixture from the previous step by adding hydrochloric acid (226 g of 32% aqueous solution). This will induce cyclization to form the pyrrole ring.

  • The product, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, can be isolated by filtration after precipitation.

Step 2c: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [3]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Treat 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride.

  • The reaction mixture is typically heated to effect the chlorination.

  • After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated and purified to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Ethyl_2_cyano_4_4_diethoxybutyrate reactant1 Ethyl 2-cyanoacetate reagents K₂CO₃, NaI 145°C, 4h reactant1->reagents reactant2 2-Bromo-1,1-diethoxyethane reactant2->reagents product This compound reagents->product 78% Yield

Caption: Synthesis of this compound.

Pyrrolo_pyrimidine_Synthesis_Workflow cluster_step1 Step 1: Pyrimidine Formation cluster_step2 Step 2: Pyrrole Ring Closure cluster_step3 Step 3: Chlorination start Ethyl 2-cyano-4,4-dimethoxybutyrate reagents1 Formamidine acetate, Sodium ethoxide, Reflux start->reagents1 intermediate1 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol reagents2 Aqueous HCl intermediate1->reagents2 reagents1->intermediate1 intermediate2 7H-pyrrolo[2,3-d]pyrimidin-4-ol reagents3 POCl₃ intermediate2->reagents3 reagents2->intermediate2 product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reagents3->product

Caption: Multi-step synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

References

Application Notes and Protocols for the Synthesis of a Key Baricitinib Intermediate using Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib, a Janus kinase (JAK) inhibitor, is a crucial therapeutic agent for various inflammatory and autoimmune diseases. The synthesis of Baricitinib and the characterization of its impurities are of paramount importance for drug safety and efficacy. Baricitinib Impurity 12 has been identified as Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No. 52133-67-2). This document outlines the application of this compound, or its close analogue Ethyl 2-cyano-4,4-dimethoxybutanoate, in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the manufacturing of Baricitinib. The protocols provided are based on established patent literature for the synthesis of this vital precursor.

Synthetic Pathway Overview

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl 2-cyano-4,4-di(m)ethoxybutanoate proceeds through a three-step process. The initial step involves the formation of a pyrimidine ring system, which is then cyclized to form the pyrrolo[2,3-d]pyrimidine core. The final step is the chlorination of this core to yield the desired intermediate.

Synthetic_Pathway cluster_0 Step 1: Pyrimidine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination Ethyl_2_cyano_4_4_diethoxybutyrate This compound 6_amino_5_2_2_diethoxyethyl_pyrimidin_4_ol 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Ethyl_2_cyano_4_4_diethoxybutyrate->6_amino_5_2_2_diethoxyethyl_pyrimidin_4_ol Reflux Formamidine_acetate Formamidine acetate, Sodium ethoxide Intermediate_1 6-amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol 7H_pyrrolo_2_3_d_pyrimidin_4_ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol Intermediate_1->7H_pyrrolo_2_3_d_pyrimidin_4_ol Acidification, Aging Acid Aqueous Acid Intermediate_2 7H-pyrrolo[2,3-d]pyrimidin-4-ol 4_chloro_7H_pyrrolo_2_3_d_pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_2->4_chloro_7H_pyrrolo_2_3_d_pyrimidine Heating POCl3 POCl3, N,N-diisopropylethylamine

Application Notes and Protocols: Organocatalytic Transformations with Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-4,4-diethoxybutyrate is a versatile synthetic building block characterized by the presence of a reactive cyano group, an ester functionality, and a protected aldehyde in the form of a diethyl acetal.[1] These features make it an attractive substrate for the synthesis of complex molecular architectures, particularly heterocyclic compounds. While its use in various synthetic applications has been noted, this document focuses on its potential, though currently limitedly documented, applications in organocatalytic transformations. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysis.

This document provides an overview of the known reactivity of this compound and explores potential, mechanistically plausible organocatalytic transformations. Due to a lack of specific examples in the scientific literature for many common organocatalytic reactions with this substrate, this report will focus on a well-documented application in thiourea-mediated cyclocondensation, which represents a form of organocatalysis.

Thiourea-Mediated Cyclocondensation for Pyrimidine Synthesis

One of the most established applications of this compound is in the synthesis of pyrimidine derivatives. This transformation is often mediated by a base and involves the reaction of the cyanoacetate derivative with thiourea. While not always explicitly labeled as "organocatalysis" in older literature, the role of thiourea as a hydrogen-bond donor and activator places this reaction within the broader definition of organocatalysis.

Reaction Principle

The reaction proceeds via a cyclocondensation mechanism. The active methylene group of this compound is deprotonated by a base, and the resulting nucleophile attacks one of the thiocarbonyl carbons of thiourea. Subsequent intramolecular cyclization and tautomerization lead to the formation of the pyrimidine ring. The diethoxy group acts as a protecting group for the aldehyde functionality, which can be deprotected in a later step to allow for further functionalization.[1]

Quantitative Data

The following table summarizes the key quantitative data for a representative thiourea-mediated cyclocondensation reaction of this compound.

Reactant 1Reactant 2BaseSolventProductYieldReference
This compoundThioureaSodium EthoxideEthanol6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol93%[1]
Experimental Protocol

Synthesis of 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol [1]

Materials:

  • This compound (20.6 g, 90 mmol)

  • Thiourea (7.5 g, 99 mmol)

  • Sodium ethoxide

  • Ethanol

  • Acetic acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (20.6 g, 90 mmol) and thiourea (7.5 g, 99 mmol) in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for the time specified in the original literature (typically several hours), monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with acetic acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Conditions This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Cyclocondensation Ethanol Ethanol Ethanol->Cyclocondensation Reflux Reflux Reflux->Cyclocondensation Product 6-amino-5-(2,2-diethoxyethyl)- 2-mercapto-pyrimidin-4-ol Cyclocondensation->Product

Caption: Workflow for the synthesis of a pyrimidine derivative.

Potential Organocatalytic Transformations: A Prospective View

While specific, detailed examples are scarce, the structure of this compound suggests its potential as a substrate in various other organocatalytic reactions. The active methylene group, flanked by a cyano and an ester group, is a prime candidate for a range of C-C bond-forming reactions.

Asymmetric Michael Addition

The active methylene of this compound could potentially act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could be employed to achieve high enantioselectivity.

Asymmetric Aldol Reaction

Similarly, the enolizable nature of the substrate could be exploited in organocatalytic aldol reactions with various aldehydes and ketones. Proline and its derivatives are well-established catalysts for such transformations.

Mechanistic Plausibility Diagram for a Proline-Catalyzed Michael Addition

The following diagram illustrates a plausible catalytic cycle for a proline-catalyzed Michael addition of this compound to an α,β-unsaturated aldehyde.

G Proline Proline Enamine Enamine Michael_adduct Michael_adduct Enamine->Michael_adduct + Iminium ion Iminium_ion Iminium_ion Iminium_ion->Michael_adduct Product Chiral Michael Adduct Michael_adduct->Product + H2O Ethyl_cyano Ethyl 2-cyano-4,4- diethoxybutyrate Ethyl_cyano->Enamine + Proline - H2O Unsaturated_aldehyde α,β-Unsaturated Aldehyde Unsaturated_aldehyde->Iminium_ion + Proline Product->Proline Catalyst Regeneration

Caption: Plausible catalytic cycle for a proline-catalyzed Michael addition.

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with demonstrated utility in the synthesis of heterocyclic compounds. While its application in thiourea-mediated cyclocondensations is well-established, its potential in other modern organocatalytic transformations remains largely unexplored in the available literature. The structural features of this molecule strongly suggest its suitability for a variety of asymmetric C-C bond-forming reactions. Further research in this area could unlock new synthetic pathways to valuable and complex chiral molecules, with potential applications in drug discovery and development. Researchers are encouraged to explore the reactivity of this versatile building block with the ever-expanding toolkit of organocatalysts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the alkylation of ethyl cyanoacetate with 2-bromo-1,1-diethoxyethane.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low or I am not obtaining any of the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in this synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality:

      • Ethyl Cyanoacetate: Ensure the purity of ethyl cyanoacetate, as impurities can interfere with the reaction. If necessary, distill the reagent before use.

      • 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal): This reagent can degrade over time. It is advisable to use freshly prepared or purified bromoacetal. Impurities in this starting material can lead to side reactions and lower yields.

      • Potassium Carbonate (K₂CO₃): The quality and physical form of potassium carbonate are crucial. Finely powdered and anhydrous K₂CO₃ provides a larger surface area for the reaction, leading to a more efficient deprotonation of ethyl cyanoacetate. The use of nano-K₂CO₃ has been shown to have higher basicity and can improve yields.[1]

      • Sodium Iodide (NaI): Ensure the sodium iodide is anhydrous, as moisture can inhibit the reaction.

    • Reaction Conditions:

      • Moisture: The reaction is sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. Moisture can hydrolyze the ester and acetal functionalities and reduce the effectiveness of the base.

      • Temperature: The reaction temperature significantly impacts the rate and yield. While some protocols suggest temperatures around 140-150°C, others achieve good yields at lower temperatures (e.g., 90°C) with different solvent and base combinations.[2] It is crucial to optimize the temperature for your specific reaction setup. Overheating can lead to decomposition of reactants and products.

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can lead to the formation of byproducts.

    • Side Reactions:

      • Dialkylation: A common side reaction is the dialkylation of ethyl cyanoacetate, where a second molecule of 2-bromo-1,1-diethoxyethane reacts with the product. Using a molar excess of ethyl cyanoacetate can help to minimize this.

      • Self-condensation: Under strongly basic conditions, ethyl cyanoacetate can undergo self-condensation. Using a weaker base or carefully controlling the reaction conditions can mitigate this.

Issue 2: Formation of Significant Amounts of Byproducts

  • Question: My reaction mixture shows multiple spots on TLC, indicating the presence of several byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. Identifying and minimizing them is key to improving the yield and purity of the desired product.

    • Common Byproducts:

      • Dialkylation product: As mentioned above, the product of the initial alkylation can be further alkylated.

      • Unreacted starting materials: Incomplete reaction will leave unreacted ethyl cyanoacetate and 2-bromo-1,1-diethoxyethane in the mixture.

      • Hydrolysis products: If moisture is present, hydrolysis of the ester or acetal groups can occur, leading to the corresponding carboxylic acid or aldehyde.

      • Elimination products: At elevated temperatures, 2-bromo-1,1-diethoxyethane can undergo elimination to form 2-ethoxyacrolein.

    • Minimization Strategies:

      • Control Stoichiometry: Use an excess of ethyl cyanoacetate to favor mono-alkylation.

      • Optimize Reaction Conditions: Carefully control the temperature and reaction time to avoid decomposition and side reactions.

      • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to prevent hydrolysis.

      • Purification of Starting Materials: Use high-purity starting materials to avoid introducing impurities that can lead to side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying this compound from the crude reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the physical properties of the product and the presence of various impurities.

    • Work-up Procedure:

      • After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (like methyl tert-butyl ether - MTBE or ethyl acetate) and water. This helps to remove inorganic salts and water-soluble impurities.

      • Washing the organic layer with brine can further aid in removing water.

      • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) is a critical step before solvent removal.

    • Purification Techniques:

      • Vacuum Distillation: This is the most common method for purifying this compound, which is a high-boiling liquid. Careful fractionation under reduced pressure is necessary to separate the product from unreacted starting materials and other byproducts.

      • Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed. A solvent system of petroleum ether and ethyl acetate is often used as the eluent.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of sodium iodide (NaI) in the reaction?

    • A1: Sodium iodide acts as a catalyst in what is known as the Finkelstein reaction. The iodide ion displaces the bromide from 2-bromo-1,1-diethoxyethane to form the more reactive 2-iodo-1,1-diethoxyethane in situ. Iodide is a better leaving group than bromide, which accelerates the rate of the Sₙ2 reaction with the enolate of ethyl cyanoacetate.

  • Q2: Can I use a different base instead of potassium carbonate?

    • A2: Yes, other bases can be used. Sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) is another common choice. Stronger bases like sodium ethoxide can also be used, but they may increase the likelihood of side reactions such as self-condensation of ethyl cyanoacetate. The choice of base will often necessitate adjustments to the solvent and reaction temperature.

  • Q3: What is the expected yield for this synthesis?

    • A3: Reported yields for the synthesis of this compound can vary significantly depending on the specific protocol used. Yields can range from around 50% to over 80% with careful optimization of reaction conditions and purification.

  • Q4: How can I confirm the identity and purity of my product?

    • A4: The identity and purity of this compound can be confirmed using various analytical techniques, including:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (cyano, ester, ether).

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Gas Chromatography (GC): To assess the purity of the sample.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod AMethod B
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Catalyst Sodium Iodide (NaI)-
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 90 °CRoom Temperature to 90 °C
Reaction Time 4 hoursNot specified
Reported Yield ~60%Not specified
Reference [2]-

Table 2: Physical and Chemical Properties of Key Reagents and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl CyanoacetateC₅H₇NO₂113.12206-2071.063
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.071701.28
This compoundC₁₁H₁₉NO₄229.27128-130 (at 1 mmHg)1.045

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate and Sodium Iodide

This protocol is adapted from a literature procedure.[2]

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl cyanoacetate (5.0 eq.), powdered anhydrous potassium carbonate (1.0 eq.), and anhydrous sodium iodide (0.06 eq.).

  • Addition of Reagent: Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq.) to the mixture through the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux at 145°C and maintain for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (eluent: petroleum ether/ethyl acetate).

Mandatory Visualization

Synthesis_Workflow Reagents Starting Materials: - Ethyl Cyanoacetate - 2-Bromo-1,1-diethoxyethane - K₂CO₃, NaI Reaction Alkylation Reaction (e.g., 145°C, 4h) Reagents->Reaction Workup Work-up: - Extraction with Organic Solvent - Washing with Brine - Drying Reaction->Workup Purification Purification: - Vacuum Distillation or - Column Chromatography Workup->Purification Product This compound Purification->Product Analysis Analysis: - NMR - IR - MS - GC Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low Yield CheckReagents Check Reagent Quality - Purity of Starting Materials - Anhydrous Reagents LowYield->CheckReagents Possible Cause CheckConditions Verify Reaction Conditions - Anhydrous Setup - Optimal Temperature - Sufficient Reaction Time LowYield->CheckConditions Possible Cause CheckSideReactions Investigate Side Reactions - Dialkylation - Self-condensation - Hydrolysis LowYield->CheckSideReactions Possible Cause Optimize Optimize Protocol CheckReagents->Optimize CheckConditions->Optimize CheckSideReactions->Optimize

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Ethyl 2-cyano-4,4-diethoxybutyrate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 2-cyano-4,4-diethoxybutyrate using column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO₂). Alumina (Al₂O₃) can also be considered, but silica gel is generally the preferred choice for compounds containing ester and nitrile functional groups. For compounds that may be sensitive to the acidic nature of silica, deactivated silica gel or an alternative like a cyano-bonded silica phase could be explored.

Q2: Which mobile phase system is best suited for the purification of this compound?

A2: A common and effective mobile phase system for the elution of moderately polar compounds from a silica gel column is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, typically ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography. For effective separation, an Rf value for the target compound in the range of 0.2-0.4 is generally recommended.[1]

Q3: How can I visualize this compound on a TLC plate, as it is a colorless to pale yellow liquid?

A3: While the compound itself may not be strongly UV active, it can often be visualized on a TLC plate using a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator. Alternatively, staining the TLC plate with a general-purpose stain such as potassium permanganate, ceric ammonium molybdate, or vanillin can be used to visualize the compound spots.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: If you suspect your compound is degrading on the acidic silica gel, you can try deactivating the silica gel. This can be done by pre-treating the silica with a small amount of a basic modifier like triethylamine mixed in the eluent.[2] Another option is to use a less acidic stationary phase, such as neutral alumina or a bonded phase like a cyano column.[3]

Q5: The crude sample is not dissolving well in the initial non-polar mobile phase. How should I load it onto the column?

A5: For samples with poor solubility in the eluent, a dry loading technique is recommended.[4] This involves dissolving the crude product in a suitable volatile solvent, adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder containing the adsorbed sample can then be carefully added to the top of the packed column.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system (polarity is too high or too low).- Column overloading.- Column was packed improperly (air bubbles, cracks).- Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a homogenous slurry and no air bubbles.
Compound Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Elutes Too Slowly or Not at All (Low Rf) - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration.
Peak Tailing in Fractions - Secondary interactions between the compound and the stationary phase (e.g., acidic silica).- The sample is too concentrated.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, though likely not necessary for this ester).- Ensure the sample is loaded in a narrow band and is not too concentrated.
Compound is Not Detected in Any Fraction - The compound may have degraded on the column.- The compound is highly retained on the column.- The fractions are too dilute to detect the compound.- Test the stability of the compound on a small amount of silica before running the column.- Elute with a much more polar solvent system.- Concentrate the collected fractions before TLC analysis.[5]
Crystallization of Compound in the Column - The compound has low solubility in the eluting solvent and is precipitating.- Switch to a solvent system that provides better solubility for your compound. You may need to pre-purify the crude mixture to remove impurities that are causing crystallization.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase composition for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude this compound

  • Hexane

  • Ethyl acetate

  • Developing chamber

  • UV lamp or staining solution

Methodology:

  • Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent mixtures of hexane and ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3).

  • Develop each TLC plate in a different solvent mixture.

  • Visualize the spots under a UV lamp or by staining.

  • The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.

Column Chromatography Protocol

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Optimized mobile phase (from TLC analysis)

  • Collection tubes

Methodology:

Column Packing (Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Pour the slurry into the column, tapping the sides gently to dislodge air bubbles and ensure even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to protect the surface.

Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent.

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently add another thin layer of sand over the sample layer.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (for flash chromatography) to start the elution.

  • Collect fractions in separate test tubes.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Analysis to Determine Eluent elution Elution with Optimized Solvent tlc->elution packing Column Packing (Silica Gel Slurry) loading Sample Loading (Dry Loading Method) packing->loading loading->elution collection Fraction Collection elution->collection fraction_tlc TLC Analysis of Collected Fractions collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation? check_rf Check TLC Rf start->check_rf Yes overloading Column Overloaded? start->overloading No adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent Rf not 0.2-0.4 packing_issue Improper Packing? overloading->packing_issue No reduce_load Reduce Sample Load overloading->reduce_load Yes repack Repack Column packing_issue->repack Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Troubleshooting low conversion rates in Ethyl 2-cyano-4,4-diethoxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates during the synthesis of this compound. This valuable intermediate is synthesized through the alkylation of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane. Below, you will find a comprehensive troubleshooting guide, frequently asked questions, detailed experimental protocols, and supporting data to help you optimize your reaction yields.

Troubleshooting Guide

Low conversion rates or yields can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses the most common issues in a question-and-answer format.

Question 1: My reaction shows little to no conversion of the starting materials. What are the likely causes?

Answer:

Several factors could be contributing to a lack of reactivity:

  • Inactive Base: Potassium carbonate (K₂CO₃) is a common base for this reaction, but it is hygroscopic. Absorbed moisture can prevent the complete deprotonation of ethyl 2-cyanoacetate, which is necessary for the reaction to proceed.

    • Solution: Use freshly opened, anhydrous potassium carbonate, or dry your existing stock in an oven at a temperature above 200°C for several hours before use. Store it in a desiccator.

  • Low Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.

    • Solution: Ensure your reaction temperature is maintained between 130-145°C. Monitor the internal temperature of the reaction mixture if possible.

  • Poor Quality Reagents: The purity of both ethyl 2-cyanoacetate and 2-bromo-1,1-diethoxyethane is crucial.

    • Solution: Use recently purchased, high-purity reagents. If in doubt about the quality, consider purifying the starting materials before use. 2-bromo-1,1-diethoxyethane can be distilled under reduced pressure.

Question 2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

Answer:

The likely byproduct is the dialkylated product, Ethyl 2,6-dicyano-4,4,8,8-tetraethoxyoctanedioate. This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of 2-bromo-1,1-diethoxyethane.

  • Control of Stoichiometry: Using a large excess of the alkylating agent can favor dialkylation.

    • Solution: Carefully control the stoichiometry of your reactants. A slight excess of ethyl 2-cyanoacetate can help to minimize dialkylation.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions.

    • Solution: Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times.

  • Solvent Choice: The polarity of the solvent can influence the extent of dialkylation.

    • Solution: While this reaction is often run neat, using a non-polar solvent can sometimes reduce dialkylation. However, this may also decrease the overall reaction rate.

Question 3: My crude yield is high, but I am losing a significant amount of product during the work-up and purification. Why is this happening?

Answer:

Loss of product during work-up and purification can be due to several factors:

  • Hydrolysis of the Ester: The ester functionality in the product can be hydrolyzed back to the carboxylic acid under strongly basic or acidic conditions, especially at elevated temperatures.

    • Solution: During the aqueous work-up, use a mild base like sodium bicarbonate for neutralization and avoid strong acids or bases. Keep the temperature low during any extractions.

  • Emulsion Formation: The presence of salts and polar functionalities can lead to the formation of emulsions during aqueous extraction, making phase separation difficult and leading to product loss.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.

  • Purification Challenges: The product is a relatively polar molecule, which can make purification by column chromatography challenging.

    • Solution: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar eluent (e.g., hexane or petroleum ether) to a more polar eluent (e.g., ethyl acetate) is often effective. Ensure your silica gel is properly packed to avoid streaking.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium iodide (NaI) in the reaction?

A1: Sodium iodide acts as a catalyst via the Finkelstein reaction. It reacts with the less reactive 2-bromo-1,1-diethoxyethane to form the more reactive 2-iodo-1,1-diethoxyethane in situ, which then reacts more readily with the enolate of ethyl 2-cyanoacetate.

Q2: Can I use a different base instead of potassium carbonate?

A2: Other bases such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or even stronger bases like sodium ethoxide can be used. However, stronger bases may increase the likelihood of side reactions, including hydrolysis of the ester and dialkylation. Potassium carbonate offers a good balance of reactivity and selectivity for this transformation.

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: While not strictly necessary for the primary reaction, an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if you are using anhydrous conditions to prevent the introduction of moisture, which can deactivate the base.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a stain such as potassium permanganate can be used for visualization if the compounds are not UV-active. By comparing the reaction mixture to spots of the starting materials, you can determine when the reaction is complete.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition B
Base Potassium Carbonate (K₂CO₃)Sodium Ethoxide (NaOEt)
Catalyst Sodium Iodide (NaI)None
Temperature 130-145°CReflux in Ethanol
Solvent Neat (no solvent)Ethanol
Typical Yield 70-80%60-70%
Key Considerations Requires anhydrous conditions.Risk of transesterification.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 2-cyanoacetate

  • 2-bromo-1,1-diethoxyethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Sodium Iodide (NaI)

  • Ethyl acetate

  • Hexane or Petroleum Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium carbonate (1.2 equivalents) and sodium iodide (0.1 equivalents).

  • Add ethyl 2-cyanoacetate (1.0 equivalent) to the flask.

  • Slowly add 2-bromo-1,1-diethoxyethane (1.1 equivalents) to the reaction mixture with stirring.

  • Heat the reaction mixture to 130-145°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to afford the pure this compound as a colorless to pale yellow oil.

Visualizations

Reaction_Pathway Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Enolate Enolate Ethyl 2-cyanoacetate->Enolate K2CO3 Product This compound Enolate->Product + 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Conversion Rate Check_Base Is the K2CO3 anhydrous? Start->Check_Base Check_Temp Is the reaction temperature correct (130-145°C)? Check_Base->Check_Temp Yes Solution_Base Dry K2CO3 or use a fresh batch. Check_Base->Solution_Base No Check_Reagents Are the starting materials pure? Check_Temp->Check_Reagents Yes Solution_Temp Increase and monitor the reaction temperature. Check_Temp->Solution_Temp No Side_Reaction Is a dialkylated byproduct observed? Check_Reagents->Side_Reaction Yes Solution_Reagents Purify starting materials. Check_Reagents->Solution_Reagents No Workup_Loss Is product lost during work-up/purification? Side_Reaction->Workup_Loss No Solution_Side_Reaction Adjust stoichiometry and monitor reaction time. Side_Reaction->Solution_Side_Reaction Yes Solution_Workup Use mild work-up conditions and optimize chromatography. Workup_Loss->Solution_Workup Yes

Caption: A workflow for troubleshooting low conversion rates.

Optimization of reaction conditions for alkylation of ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of ethyl cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the alkylation of ethyl cyanoacetate?

The reaction proceeds via a nucleophilic substitution mechanism. The methylene group (-CH2-) in ethyl cyanoacetate is acidic because it is positioned between two electron-withdrawing groups (a nitrile and an ester). A base is used to deprotonate this "active methylene" group, creating a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks an alkylating agent (typically an alkyl halide), forming a new carbon-carbon bond.[1][2]

Q2: What are the most common bases used for this reaction, and how do I choose one?

Common bases include sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[3][4][5] The choice of base is critical and depends on the reactivity of the alkylating agent and the desired outcome.

  • Sodium Ethoxide (NaOEt): A strong base, often used in ethanol as a solvent. It is very effective but can promote side reactions like dialkylation.[3]

  • Potassium Carbonate (K₂CO₃): A weaker, solid base often used in polar aprotic solvents like DMF or under phase-transfer catalysis (PTC) conditions.[4] It can offer better selectivity for mono-alkylation.

  • Cesium Carbonate (Cs₂CO₃): A highly effective base that can promote smooth alkylation, even at room temperature, but is more expensive.[5]

Q3: Why is dialkylation a common side reaction, and how can it be minimized?

Dialkylation occurs when the initially formed mono-alkylated product is deprotonated by the base and reacts with a second molecule of the alkylating agent.[6][7] This is particularly problematic with highly reactive alkylating agents like benzyl or allyl halides.[7]

Strategies to Minimize Dialkylation:

  • Use a milder base: Weaker bases like K₂CO₃ are less likely to deprotonate the mono-alkylated product compared to strong bases like NaOEt.

  • Control stoichiometry: Use a slight excess of ethyl cyanoacetate relative to the alkylating agent.

  • Solvent choice: Protic solvents like ethanol can help protonate the mono-alkylated enolate, reducing its concentration and suppressing dialkylation.[7]

  • Temperature control: Running the reaction at lower temperatures can help control reactivity.[8]

Q4: What is Phase-Transfer Catalysis (PTC) and when should I consider using it?

Phase-Transfer Catalysis (PTC) is a technique used for reactions where reactants are in different, immiscible phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336 or tetrabutylammonium chloride), transports one reactant (like the anion from the base) across the phase boundary to react with the other.[4][9][10]

Consider using PTC when:

  • Using a solid, inexpensive base like K₂CO₃ or NaOH.

  • You want to avoid strong, soluble bases like sodium ethoxide.

  • You need to improve reaction rates under mild conditions.[11]

  • You are looking to enhance selectivity for mono-alkylation.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Ineffective Deprotonation The base may be too weak for the reaction conditions, or it may have degraded (e.g., NaH exposed to moisture). Verify the base's activity. Consider switching to a stronger base or a different solvent system that enhances basicity.
Poorly Reactive Alkylating Agent Sterically hindered or unreactive alkyl halides (e.g., tertiary or some secondary halides) may require more forcing conditions. Increase the reaction temperature, extend the reaction time, or switch to a more reactive leaving group (e.g., from -Cl to -Br or -I).
Incorrect Solvent The solvent can significantly impact reaction rates. For reactions with ionic intermediates, a polar aprotic solvent like DMF or DMSO can accelerate the rate compared to nonpolar solvents.
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate.[8] Gradually increase the temperature while monitoring for the appearance of side products.
Hydrolysis Water contamination can hydrolyze the ester group of the starting material or product, especially under basic conditions.[12] Ensure all reagents and glassware are thoroughly dried before use.
Issue 2: High Proportion of Dialkylated Product
Potential Cause Troubleshooting Step
Base is Too Strong A strong base like sodium ethoxide can readily deprotonate the mono-alkylated product, leading to a second alkylation.[3] Switch to a milder base such as K₂CO₃.
High Concentration of Alkylating Agent An excess of the alkylating agent favors dialkylation. Use a 1:1 or a slight excess of the ethyl cyanoacetate to the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture to keep its instantaneous concentration low.
Inappropriate Solvent Aprotic solvents can favor dialkylation.[7] Consider switching to a protic solvent like ethanol, which can quench the mono-alkylated enolate.
Issue 3: Formation of O-Alkylated Product
Potential Cause Troubleshooting Step
"Hard" Alkylating Agent O-alkylation is favored by "hard" electrophiles (e.g., alkyl sulfonates) and "hard" counter-ions (e.g., K⁺).[7] C-alkylation is favored by "soft" electrophiles (e.g., alkyl halides) and more covalent counter-ions (e.g., Li⁺).[7][13] If O-alkylation is observed, ensure you are using an alkyl halide rather than a sulfonate.
Reaction Conditions The choice of solvent and counter-ion can influence the C/O alkylation ratio. While less common for ethyl cyanoacetate, if this side product is detected, experimenting with different metal salts (e.g., Li₂CO₃ vs. K₂CO₃) or solvents may be necessary.

Data Presentation

Table 1: Effect of Different Bases on Product Yield

The selection of a base is a critical parameter influencing the success of the alkylation. The following table summarizes the yield of ethyl (E)-2-cyano-3-phenylacrylate from the reaction of ethyl cyanoacetate and benzaldehyde using various bases in ethanol. While this is a Knoevenagel condensation, the relative effectiveness of the bases for deprotonation is informative for general alkylation.

EntryBase (20 mol%)SolventYield (%)
1Sodium EthoxideEthanol96
2PyridineEthanol40
3PiperidineEthanol70
4n-Butyl amineEthanol60
5TriethylamineEthanol65

(Data adapted from a study on Knoevenagel condensation, which relies on the same initial deprotonation step. Yields are indicative of base strength in this context.)[3]

Experimental Protocols

General Protocol for Mono-Alkylation using K₂CO₃

This protocol provides a representative method for the mono-alkylation of ethyl cyanoacetate.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a suitable solvent (e.g., DMF or acetonitrile, ~3-5 mL per mmol of substrate).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or GC. Reactions may take several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid inorganic salts and rinse the filter cake with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired mono-alkylated product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Combine Ethyl Cyanoacetate, Base (e.g., K₂CO₃), and Solvent in Flask add_reagent Add Alkylating Agent prep->add_reagent heat Heat and Stir (e.g., 60-80 °C) add_reagent->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter extract Extract & Wash filter->extract purify Dry, Concentrate, and Purify (Chromatography/Distillation) extract->purify product Final Product purify->product

Caption: General workflow for the alkylation of ethyl cyanoacetate.

troubleshooting_guide start Low Product Yield? check_base Is the base active and strong enough? start->check_base Yes side_products Major Side Products Observed? start->side_products No, but conversion is low check_reagent Is the alkylating agent reactive? check_base->check_reagent increase_temp Increase temperature / time check_reagent->increase_temp dialkylation Dialkylation? side_products->dialkylation Yes other_side_products Other byproducts (e.g., hydrolysis) side_products->other_side_products No, something else use_weaker_base Use weaker base (e.g., K₂CO₃) dialkylation->use_weaker_base Yes control_stoich Control stoichiometry (add alkylating agent slowly) dialkylation->control_stoich Yes use_dry_reagents Use anhydrous reagents/solvents other_side_products->use_dry_reagents

References

Minimizing side reactions in the synthesis of pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of pyrrolo[2,3-d]pyrimidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrrolo[2,3-d]pyrimidines, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature.
Suboptimal Reaction Temperature The optimal temperature can vary significantly depending on the specific reaction. For instance, in Vilsmeier-Haack reactions, temperatures can range from 0°C to 100°C.[1][2] Experiment with a range of temperatures to find the optimal condition for your specific substrates.
Incorrect Solvent The choice of solvent can significantly impact reaction yield. For example, in the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, using DMF as the solvent resulted in the highest yield (61%) compared to o-xylene, benzene, or dichloroethane.[2]
Degradation of Starting Materials or Product Some reagents or products may be sensitive to air, moisture, or light. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents when necessary.
Inefficient Catalyst Activity In catalyst-driven reactions, such as Suzuki or Buchwald-Hartwig couplings, ensure the catalyst is not deactivated. Use fresh catalyst and consider degassing the reaction mixture to remove oxygen.

Issue 2: Formation of Regioisomers during Glycosylation

A significant challenge in the synthesis of pyrrolo[2,3-d]pyrimidine nucleosides is the formation of multiple regioisomers (e.g., N-7, N-1, N-3).

Potential Cause Recommended Solution
Lack of Regiocontrol in Glycosylation The glycosylation of silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine can yield a mixture of N-7 and N-1 isomers.[3] The choice of protecting groups on the pyrrolo[2,3-d]pyrimidine core can direct the glycosylation to a specific nitrogen. The use of a silyl protecting group can influence the ratio of isomers formed.[3]
Reaction Conditions Favoring Multiple Isomers "One-pot" glycosylation conditions using TMSOTf in MeCN have been shown to produce a 2:1 mixture of N-7 to N-1 isomers.[3] To favor a specific isomer, a stepwise approach with protection and deprotection of specific nitrogen atoms may be necessary. For certain substrates, specific conditions can lead to a single isomer; for example, glycosylation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine under the same conditions yielded exclusively the N-3 isomer.[3]

Issue 3: Unwanted Side Products from Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is commonly used to introduce a formyl group at the C5 position of the pyrrolo[2,3-d]pyrimidine core.

Potential Cause Recommended Solution
Over-reaction or Reaction at Multiple Sites The stoichiometry of the Vilsmeier reagent (POCl₃/DMF) is critical. An excess of the reagent can lead to diformylation or other side reactions.[4] It is recommended to start with a 1:1 ratio of substrate to Vilsmeier reagent and optimize from there.[2]
Substitution of Functional Groups In some cases, hydroxyl groups can be substituted by chlorine atoms. However, for the formylation of 2-methylpyrimidine-4,6-diol, this side reaction was not observed.[2] If this is an issue, milder formylating agents could be explored.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of N-alkylation or N-arylation on the pyrrole nitrogen?

A1: The regioselectivity of N-alkylation/arylation is a common challenge. The use of protecting groups is a key strategy. For example, protecting the N7 position with a removable group such as SEM (2-(trimethylsilyl)ethoxymethyl) can direct subsequent reactions to other positions. The choice of base and solvent can also influence the outcome.

Q2: What are the best methods for purifying pyrrolo[2,3-d]pyrimidines from side products?

A2: Silica gel chromatography is the most common and effective method for purifying pyrrolo[2,3-d]pyrimidine derivatives from side products and unreacted starting materials.[5] The choice of eluent system will depend on the polarity of the target compound and the impurities. Reverse-phase chromatography can be an alternative for highly polar compounds. In cases of regioisomers with very similar polarities, techniques like preparative HPLC may be required.

Q3: Can multi-component reactions be used to synthesize pyrrolo[2,3-d]pyrimidines with minimal side reactions?

A3: Yes, one-pot, multi-component reactions can be a highly efficient way to synthesize complex pyrrolo[2,3-d]pyrimidine derivatives with high yields (73-95%) and can minimize the need for intermediate purification steps, which can reduce overall side product formation.[6] However, careful optimization of reaction conditions (catalyst, solvent, temperature) is crucial to ensure the desired product is formed with high selectivity.[6]

Q4: What are common side reactions in Suzuki-Miyaura coupling for C6-arylated pyrrolo[2,3-d]pyrimidines?

A4: A common side reaction in Suzuki-Miyaura coupling is homocoupling of the boronic acid or ester. To minimize this, it is important to use an appropriate palladium catalyst and ligand, ensure anhydrous and anaerobic conditions, and use the correct stoichiometry of reagents. The reaction of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine with boronic acids has been successfully used to generate C6-arylated products.[7]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [2]

  • Prepare the Vilsmeier reagent by cooling a mixture of phosphorus oxychloride (POCl₃, 1 equivalent) and N,N-dimethylformamide (DMF, 2 equivalents).

  • To a suspension of 2-methylpyrimidine-4,6-diol (1 equivalent) in DMF, add the prepared Vilsmeier reagent dropwise under vigorous stirring.

  • Heat the reaction mixture to 80°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto ice and stir overnight.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the 5-formyl product.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [6]

  • To a mixture of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol (5 mL), add tetra-n-butylammonium bromide (TBAB) (5 mol%).

  • Stir the reaction mixture at 50°C for 60-80 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent POCl3->Vilsmeier_Reagent 1 equiv DMF DMF DMF->Vilsmeier_Reagent 2 equiv Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate Pyrrolo[2,3-d]pyrimidine Substrate->Reaction_Mixture Quench Quench with Ice Reaction_Mixture->Quench Heat (e.g., 80°C) Filter Filtration Quench->Filter Product Purified Product Filter->Product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Glycosylation_Troubleshooting Start Start: Glycosylation Reaction Check_Isomers Analyze product mixture for regioisomers (e.g., by NMR, LC-MS) Start->Check_Isomers Desired_Isomer Single desired isomer obtained Check_Isomers->Desired_Isomer Yes Mixture_Isomers Mixture of regioisomers (e.g., N-7, N-1, N-3) Check_Isomers->Mixture_Isomers No Optimize Optimize Reaction Conditions Mixture_Isomers->Optimize Purification Purify desired isomer (e.g., column chromatography, HPLC) Mixture_Isomers->Purification Protecting_Group Introduce/change protecting group on pyrimidine or pyrrole ring Optimize->Protecting_Group Solvent_Temp Vary solvent and temperature Optimize->Solvent_Temp

References

Technical Support Center: Ethyl 2-cyano-4,4-diethoxybutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 2-cyano-4,4-diethoxybutyrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields are a common challenge in the synthesis of this compound. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: Ensure the purity of ethyl 2-cyanoacetate and 2-bromo-1,1-diethoxyethane. Impurities can lead to side reactions and reduce the overall yield. It is advisable to use freshly distilled or high-purity reagents.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is commonly used.[1][2] Ensure it is anhydrous and finely powdered for maximum surface area. The stoichiometry of the base should be carefully controlled.

  • Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures, around 130-145°C.[1][2] Inconsistent or incorrect temperature can lead to incomplete reactions or the formation of byproducts. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. Some methods report long reaction times, which can be a factor in lower yields.[3]

  • Moisture Content: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and intermediates.

  • Mixing Efficiency: In larger scale reactions, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in side reactions. Ensure adequate agitation throughout the reaction.

Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

Side product formation is a key challenge that can complicate purification and reduce the yield of the desired product.

Common Side Reactions & Mitigation Strategies:

  • Dimerization of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can undergo self-condensation. To minimize this, add the bromoacetaldehyde diethylacetal slowly to the reaction mixture containing ethyl cyanoacetate and the base.

  • Elimination Reactions: At elevated temperatures, 2-bromo-1,1-diethoxyethane can undergo elimination to form bromoacetaldehyde. Careful temperature control is crucial.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester and cyano groups. As mentioned, using anhydrous conditions and inert atmosphere is essential.

Q3: The purification of this compound is proving difficult. What are the recommended purification methods?

Purification is a critical step to obtain high-purity this compound, which typically appears as a colorless to pale yellow liquid.[4]

Purification Techniques:

  • Silica Gel Column Chromatography: This is a widely reported method for purifying the product.[2] A common eluent system is a gradient of petroleum ether and ethyl acetate.[2]

  • Vacuum Distillation: For larger quantities, vacuum distillation can be an effective method to purify the product, provided it has sufficient thermal stability.

  • Extraction: An initial workup involving extraction can help remove some impurities before final purification.

Data Presentation

Table 1: Comparison of Reported Synthesis Methods for this compound

ParameterMethod 1Method 2
Starting Materials Ethyl 2-cyanoacetate, 2-bromo-1,1-diethoxyethaneEthyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane
Base Potassium carbonate (K₂CO₃)Sodium ethoxide
Catalyst/Additive Sodium iodide (NaI)Not specified
Temperature 145°CReflux
Reaction Time 4 hoursNot specified (until completion)
Reported Yield 78%[2]A related synthesis starting with bromoacet- aldehyde diethylacetal has a theoretical yield of 57%.[3]
Purification Silica gel column chromatography[2]Concentration in vacuum, dilution with water
Reference J. Chem. Soc., 1960, 131-138[2]WO2018029641A1[3]

Experimental Protocols

Detailed Methodology for Synthesis (Method 1)

This protocol is based on a reported lab-scale synthesis with a 78% yield.[2]

Materials:

  • Ethyl 2-cyanoacetate

  • 2-bromo-1,1-diethoxyethane

  • Potassium carbonate (anhydrous)

  • Sodium iodide

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-cyanoacetate, anhydrous potassium carbonate, and sodium iodide.

  • Slowly add 2-bromo-1,1-diethoxyethane to the mixture.

  • Heat the reaction mixture to reflux at 145°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product using silica gel column chromatography with a gradient of petroleum ether/ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and concentrate them under reduced pressure to obtain this compound as a colorless oil.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Experimental Workflow for this compound Synthesis A 1. Reactant Mixing - Ethyl 2-cyanoacetate - K2CO3, NaI B 2. Addition of 2-bromo-1,1-diethoxyethane A->B Slowly C 3. Reflux at 145°C (4 hours) B->C D 4. Reaction Monitoring (TLC/GC) C->D Periodic sampling E 5. Cooling to Room Temperature D->E Upon completion F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Product Isolation (Concentration) F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart Troubleshooting Guide for Low Yield start Low Yield Observed q1 Check Purity of Starting Materials? start->q1 a1_yes Purify/Use High-Purity Reagents q1->a1_yes No q2 Verify Base Stoichiometry and Anhydrous Conditions? q1->q2 Yes a1_yes->q2 a2_yes Adjust Stoichiometry, Ensure Dry Conditions q2->a2_yes No q3 Confirm Correct Reaction Temperature? q2->q3 Yes a2_yes->q3 a3_yes Calibrate Thermometer, Ensure Uniform Heating q3->a3_yes No q4 Optimize Reaction Time? q3->q4 Yes a3_yes->q4 a4_yes Monitor with GC/TLC to Determine Endpoint q4->a4_yes No end Yield Improved q4->end Yes a4_yes->end

Caption: A logical flowchart for troubleshooting low yields in the synthesis.

References

Ethyl 2-cyano-4,4-diethoxybutyrate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-4,4-diethoxybutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is generally stable under standard storage conditions, which are typically defined as a cool, dry place in a tightly sealed container.[1] For long-term storage, refrigeration is recommended.

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances can lead to rapid degradation of the material.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathways are anticipated to be hydrolysis of the ester and acetal functional groups, and reactions involving the cyano group. Under harsh conditions, thermal and photolytic degradation may also occur.

Q4: What are the hazardous decomposition products of this compound?

Upon decomposition, this compound can release hazardous substances including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Q5: How can I detect degradation of this compound in my sample?

Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to observe the appearance of new impurity peaks and a decrease in the main compound's peak area. Other methods like Gas Chromatography (GC) and Thin Layer Chromatography (TLC) can also be employed.

Troubleshooting Guides

Issue 1: Unexpected Impurities in a Recently Purchased Sample
Potential Cause Troubleshooting Step Corrective Action
Improper Storage During Transit or in Lab Review the certificate of analysis (CoA) and compare it with your initial analytical results. Check your storage conditions (temperature, humidity, light exposure).If the impurity profile has changed, consider that the material may have been exposed to adverse conditions. Re-qualify the material for its intended use. Store future batches under recommended conditions immediately upon receipt.
Contamination Verify the cleanliness of your analytical equipment and solvents. Analyze a blank solvent injection to rule out system contamination.If contamination is detected, thoroughly clean your equipment. Use fresh, high-purity solvents for future analyses.
Issue 2: Rapid Degradation of the Compound During an Experiment
Potential Cause Troubleshooting Step Corrective Action
Presence of Incompatible Reagents Review the full list of reagents and catalysts used in your reaction. Check for the presence of strong acids, bases, oxidizing agents, or reducing agents.If an incompatible reagent is identified, consider alternative synthetic routes or protecting group strategies to avoid direct contact with the labile functional groups of this compound.
Extreme pH Conditions Measure the pH of your reaction mixture. The ester and acetal groups are susceptible to hydrolysis under both acidic and basic conditions.Buffer your reaction to a neutral or near-neutral pH if the chemistry allows. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize degradation.
Elevated Temperatures Monitor the internal temperature of your reaction. High temperatures can accelerate degradation.If possible, conduct the reaction at a lower temperature. Use a carefully controlled heating mantle or oil bath.

Degradation Pathways and Stability Data

Condition Potential Degradation Products Expected Rate of Degradation
Acidic Hydrolysis (e.g., 0.1 M HCl) 2-Cyano-4,4-diethoxybutanoic acid, Ethanol, AcetaldehydeModerate to Fast, dependent on temperature and acid strength.
Basic Hydrolysis (e.g., 0.1 M NaOH) Sodium 2-cyano-4,4-diethoxybutanoate, EthanolModerate to Fast, dependent on temperature and base strength.
Oxidation (e.g., 3% H₂O₂) Potential for oxidation of the cyano group and other parts of the molecule.Slow to Moderate, dependent on the oxidizing agent and conditions.
Thermal (e.g., >80°C) Decomposition to smaller volatile molecules.Dependent on temperature; significant degradation is expected at elevated temperatures.
Photolytic (e.g., UV light) Potential for free-radical mediated degradation.Slow, but can be significant with prolonged exposure to high-energy light.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for immediate analysis.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and place it in a controlled temperature oven at 60°C.

  • Sampling and Analysis: At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and/or dilute the solution sample with the mobile phase for analysis by HPLC.

Protocol 4: Photostability Testing
  • Sample Preparation: Place a solid sample and a 1 mg/mL solution sample in transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Sampling and Analysis: At specified time points, analyze the exposed and control samples by HPLC.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_other Other Degradation Pathways ECD This compound Acid Acidic Conditions (H+) ECD->Acid Hydrolysis Base Basic Conditions (OH-) ECD->Base Hydrolysis Acid_Product 2-Cyano-4,4-diethoxybutanoic acid + Ethanol Acid->Acid_Product Acetal_Hydrolysis Acetaldehyde Acid->Acetal_Hydrolysis Base_Product Carboxylate Salt + Ethanol Base->Base_Product Base->Acetal_Hydrolysis ECD2 This compound Oxidation Oxidizing Agents ECD2->Oxidation Thermal High Temperature ECD2->Thermal Photolytic UV/Vis Light ECD2->Photolytic Oxidation_Product Oxidized Products Oxidation->Oxidation_Product Thermal_Product Decomposition Products (CO, CO2, NOx) Thermal->Thermal_Product Photolytic_Product Radical Species Photolytic->Photolytic_Product ExperimentalWorkflow cluster_setup 1. Study Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis and Data Interpretation Prep Prepare Stock Solution (1 mg/mL) Stress_Conditions Stress Conditions Prep->Stress_Conditions Batch Use a Single Batch of This compound Batch->Stress_Conditions Acid Acidic (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Basic (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidative (3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal (Solid: 80°C, Solution: 60°C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Sampling Sample at Predetermined Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Identify Degradants, Determine Degradation Rate, and Propose Pathways Analysis->Data

References

Technical Support Center: Synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate, a key intermediate in various organic syntheses.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q1: I am not getting the desired product, or the yield is very low. What are the possible causes?

A1: Low or no product formation can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • Ethyl Cyanoacetate: Ensure it is pure and dry. Impurities or moisture can interfere with the reaction. Consider purifying by distillation if necessary.

    • Bromoacetaldehyde Diethyl Acetal: This reagent can degrade over time. Use a fresh bottle or purify it by distillation before use. It is also a lachrymator, so handle it with appropriate safety precautions.

    • Base (e.g., Potassium Carbonate): Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating to around 130-145°C. Ensure your reaction setup can achieve and maintain this temperature.

    • Reaction Time: While the reaction is generally complete within a few hours, insufficient reaction time will lead to low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Mixing: Ensure efficient stirring to promote contact between the reactants, especially since the reaction mixture can be heterogeneous.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions caused by atmospheric moisture and oxygen.

Issue 2: Presence of Significant Impurities in the Crude Product

Q2: My crude product shows multiple spots on TLC or several peaks in GC-MS. What are the likely impurities and how can I avoid them?

A2: The most common impurity is the dialkylated product. Other possibilities include unreacted starting materials and hydrolysis products.

  • Dialkylated Impurity:

    • Cause: The mono-alkylated product, this compound, still has an acidic proton on the carbon bearing the cyano and ester groups. This can be deprotonated by the base and react with another molecule of bromoacetaldehyde diethyl acetal to form a dialkylated byproduct.

    • Prevention:

      • Stoichiometry: Use a molar excess of ethyl cyanoacetate relative to bromoacetaldehyde diethyl acetal. This will favor the formation of the mono-alkylated product. A ratio of 2:1 to 5:1 (ethyl cyanoacetate : bromoacetal) is often recommended.

      • Controlled Addition: Add the bromoacetaldehyde diethyl acetal slowly to the reaction mixture containing ethyl cyanoacetate and the base. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of dialkylation.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to reasons mentioned in Issue 1.

    • Prevention: Ensure optimal reaction conditions (temperature, time, mixing) and monitor the reaction to completion.

  • Hydrolysis Products:

    • Cause: Presence of water in the reaction mixture or during workup can lead to the hydrolysis of the ester or nitrile functional groups.

    • Prevention: Use anhydrous reagents and solvents. Perform the workup under neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis.

Q3: How can I identify the dialkylated impurity?

A3: The dialkylated impurity will have a higher molecular weight than the desired product. In GC-MS, it will appear as a later-eluting peak with a corresponding higher mass-to-charge ratio in the mass spectrum. In ¹H NMR, you would expect to see the disappearance of the signal corresponding to the acidic proton at the α-position and the appearance of signals corresponding to the second diethoxyethyl group.

Issue 3: Difficulties During Product Purification

Q4: I am having trouble purifying the product by column chromatography. What can I do?

A4: Purification can be challenging due to the similar polarities of the product and some impurities.

  • Column Chromatography Technique:

    • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity to elute your product. A shallow gradient can improve separation.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product) and that it is properly packed.

  • Alternative Purification:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing less volatile impurities.

Frequently Asked Questions (FAQs)

Q5: What is the optimal temperature for the synthesis?

A5: The reaction is typically performed at a temperature range of 130-145°C. It is important to monitor the reaction and avoid excessively high temperatures, which could lead to decomposition of the starting materials or product.

Q6: What is the role of sodium iodide in the reaction?

A6: Sodium iodide is often used as a catalyst in this type of alkylation reaction. It can undergo a Finkelstein reaction with the bromoacetaldehyde diethyl acetal to form the more reactive iodo-analogue in situ, which then reacts faster with the enolate of ethyl cyanoacetate.

Q7: Can I use a different base instead of potassium carbonate?

A7: Other non-nucleophilic bases such as sodium carbonate or cesium carbonate can also be used. Stronger bases like sodium hydride or sodium ethoxide could also be employed, but they may increase the risk of side reactions, including dialkylation and hydrolysis. The choice of base may require optimization of the reaction conditions.

Q8: How should I monitor the progress of the reaction?

A8: The reaction can be effectively monitored by TLC or GC-MS. For TLC, use a suitable solvent system (e.g., petroleum ether:ethyl acetate) to separate the starting materials from the product. For GC-MS, you can analyze small aliquots of the reaction mixture to determine the relative amounts of starting materials and product.

Data Presentation

ParameterCondition 1Condition 2Reference
Reactants Ethyl cyanoacetate, 2-bromo-1,1-diethoxyethane, K₂CO₃, NaIEthyl cyanoacetate, bromoacetaldehyde diethyl acetal, K₂CO₃, NaIInternal Data
Stoichiometry (cyanoacetate:bromoacetal) 5.0 eq : 1.0 eq2.75 mol : 1.0 mol[1]
Base K₂CO₃ (1.0 eq)K₂CO₃ (2.75 mol)[1]
Catalyst NaI (0.06 eq)NaI (0.22 mol)[1]
Temperature 145°C140-150°C[1]
Reaction Time 4 hoursNot specified[1]
Yield 78%57%[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Ethyl 2-cyanoacetate

  • 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal)

  • Potassium carbonate (anhydrous, finely powdered)

  • Sodium iodide

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyanoacetate (5.0 equivalents), anhydrous potassium carbonate (1.0 equivalent), and sodium iodide (0.06 equivalents).

  • Begin stirring the mixture and slowly add 2-bromo-1,1-diethoxyethane (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 145°C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent (e.g., starting from 95:5 and gradually increasing the polarity).

  • Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a colorless to pale yellow oil.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low or No Product Yield check_reagents Check Reagent Quality - Purity of starting materials? - Anhydrous conditions? start->check_reagents check_conditions Verify Reaction Conditions - Correct temperature (130-145°C)? - Adequate reaction time? - Efficient stirring? start->check_conditions optimize_reagents Optimize Reagents - Purify starting materials - Use anhydrous solvents/reagents check_reagents->optimize_reagents If poor quality optimize_conditions Optimize Conditions - Adjust temperature/time - Improve stirring check_conditions->optimize_conditions If suboptimal success Successful Synthesis: Good Yield of Product optimize_reagents->success optimize_conditions->success impurity_issue Start: Significant Impurities identify_impurity Identify Impurity - Unreacted starting material? - Dialkylated byproduct? - Hydrolysis product? impurity_issue->identify_impurity identify_impurity->check_conditions If unreacted SMs optimize_stoichiometry Adjust Stoichiometry - Increase excess of ethyl cyanoacetate identify_impurity->optimize_stoichiometry If dialkylation slow_addition Slow Addition of Alkylating Agent identify_impurity->slow_addition If dialkylation anhydrous_workup Ensure Anhydrous Conditions & Neutral Workup identify_impurity->anhydrous_workup If hydrolysis purification Purification - Column Chromatography - Vacuum Distillation optimize_stoichiometry->purification slow_addition->purification anhydrous_workup->purification purification->success

Caption: Troubleshooting workflow for low yield and impurity issues.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions ECA Ethyl Cyanoacetate Reaction Alkylation Reaction ECA->Reaction Bromo Bromoacetaldehyde Diethyl Acetal Bromo->Reaction Base K₂CO₃ (Base) Base->Reaction Catalyst NaI (Catalyst) Catalyst->Reaction Heat Heat (130-145°C) Heat->Reaction Product This compound (Desired Product) Reaction->Product Mono-alkylation Dialkylated Dialkylated Byproduct (Impurity) Reaction->Dialkylated Di-alkylation (Side Reaction)

Caption: Synthesis pathway and potential side reaction.

References

Effect of different bases on the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most established route involves the alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[1] This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the ethyl cyanoacetate, forming a nucleophile that attacks the alkyl halide.

Q2: Which bases are typically used for this synthesis?

A variety of bases can be employed, with inorganic bases like potassium carbonate (K₂CO₃) being a common choice, often used in conjunction with a catalyst such as sodium iodide (NaI).[1] Stronger bases like sodium ethoxide (NaOEt) are also utilized in related reactions involving derivatives of ethyl cyanoacetate and can be applied to this synthesis as well.[2]

Q3: What is the role of sodium iodide (NaI) when used with potassium carbonate (K₂CO₃)?

Sodium iodide acts as a catalyst in what is known as the Finkelstein reaction. The iodide ion is a better nucleophile than the bromide ion, and it can displace the bromide from bromoacetaldehyde diethyl acetal to form the more reactive iodoacetaldehyde diethyl acetal in situ. This increases the rate of the alkylation reaction.

Q4: What are the typical reaction conditions?

Reaction conditions can vary depending on the base used. With a K₂CO₃/NaI system, the reaction is often carried out at elevated temperatures, around 145°C, for several hours.[2] When using a stronger base like sodium ethoxide, the reaction may proceed at a lower temperature.

Q5: What are some common side reactions to be aware of?

The primary side reaction is the dialkylation of ethyl cyanoacetate, where the desired product reacts further with another molecule of bromoacetaldehyde diethyl acetal. This can be minimized by using an excess of ethyl cyanoacetate. Other potential side reactions include the hydrolysis of the ester or cyano groups if water is present in the reaction mixture, especially under basic conditions at high temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Base: The base may not be strong enough to deprotonate the ethyl cyanoacetate sufficiently, or it may have degraded due to improper storage. 2. Inactive Alkyl Halide: The bromoacetaldehyde diethyl acetal may have decomposed. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Presence of Water: Moisture can quench the enolate intermediate and lead to hydrolysis of starting materials and products.1. Base Selection & Quality: Ensure the base is fresh and of high purity. Consider using a stronger base if weak bases are ineffective. For K₂CO₃, ensure it is finely powdered and dry. 2. Reagent Quality: Check the purity of the bromoacetaldehyde diethyl acetal. If necessary, purify it before use. 3. Optimize Conditions: Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC. 4. Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Byproducts 1. Dialkylation: The product is being further alkylated. 2. Hydrolysis: Presence of water leading to the formation of carboxylic acid or amide byproducts.1. Stoichiometry Control: Use a molar excess of ethyl cyanoacetate relative to the bromoacetaldehyde diethyl acetal. 2. Anhydrous Conditions: As mentioned above, ensure the reaction is carried out under strictly anhydrous conditions.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: This can make phase separation difficult. 2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging.1. Workup Modification: Add a small amount of brine to the aqueous layer to help break up emulsions. 2. Chromatography Optimization: Use a different solvent system or a gradient elution for column chromatography to improve separation.

Data Presentation: Effect of Different Bases

The choice of base can significantly impact the yield and reaction conditions for the synthesis of this compound. Below is a summary of quantitative data from different experimental setups.

Base System Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
K₂CO₃ / NaINone (excess ethyl cyanoacetate)145478[2]
K₂CO₃ / NaIEthyl Cyanoacetate140-150Not Specified57[1]
K₂CO₃Not Specified130Not Specifiedup to 80[2]

Note: The yield can be influenced by various factors including the scale of the reaction, purity of reagents, and the efficiency of the workup and purification procedures.

Experimental Protocols

Synthesis using Potassium Carbonate and Sodium Iodide

This protocol is adapted from a literature procedure with a reported yield of 78%.[2]

Materials:

  • Ethyl 2-cyanoacetate

  • Bromoacetaldehyde diethyl acetal

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-cyanoacetate (5.0 eq.), anhydrous potassium carbonate (1.0 eq.), and sodium iodide (0.06 eq.).

  • Slowly add bromoacetaldehyde diethyl acetal (1.0 eq.) to the mixture with stirring.

  • Heat the reaction mixture to 145°C and maintain it at this temperature under reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product directly by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Addition - Ethyl 2-cyanoacetate - K₂CO₃ - NaI - Bromoacetaldehyde diethyl acetal reaction 2. Reaction - Heat to 145°C - Reflux for 4h reagents->reaction Stirring workup 3. Workup - Cool to RT reaction->workup purification 4. Purification - Silica Gel Chromatography workup->purification product This compound purification->product

Caption: A schematic overview of the synthesis of this compound.

Logical Relationship of Key Components

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Ethyl Cyanoacetate Ethyl Cyanoacetate Product This compound Ethyl Cyanoacetate->Product Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde\ndiethyl acetal->Product Base Base (e.g., K₂CO₃) Base->Product enables Catalyst Catalyst (e.g., NaI) Catalyst->Product accelerates Temperature Temperature (e.g., 145°C) Temperature->Product drives

References

Long reaction times in Ethyl 2-cyano-4,4-diethoxybutyrate synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate. This valuable intermediate is often utilized in the synthesis of various pharmaceuticals and heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established route involves the alkylation of ethyl 2-cyanoacetate with bromoacetaldehyde diethyl acetal or 2-bromo-1,1-dimethoxyethane.[1] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and may be facilitated by a catalyst like sodium iodide.[1]

Q2: Why are long reaction times a common issue in this synthesis?

A2: The reaction is a nucleophilic substitution (a type of Knoevenagel condensation) which can be slow under certain conditions.[1] Factors influencing the reaction rate include the choice of base and catalyst, reaction temperature, and the solvent system used. Inadequate mixing or improper reaction conditions can lead to extended reaction times.

Q3: Are there faster, alternative methods for this synthesis?

A3: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times for Knoevenagel condensations, often from hours to minutes, while also potentially increasing yields.[2][3] Phase-transfer catalysis (PTC) is another technique that can accelerate the reaction by facilitating the transfer of reactants between different phases.[4]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Bromoacetaldehyde diethyl acetal is a lachrymator and should be handled in a well-ventilated fume hood.[5] this compound itself can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Long Reaction Times - Ineffective catalyst or base.- Low reaction temperature.- Poor mixing of reactants.- Ensure the use of anhydrous potassium carbonate and consider adding a catalytic amount of sodium iodide to enhance the reaction rate.[1]- Increase the reaction temperature to the recommended 130-150°C.[1]- Ensure vigorous stirring to promote contact between the reactants.
Low Yield - Incomplete reaction.- Formation of side products.- Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the molar ratio of reactants; an excess of ethyl 2-cyanoacetate may be beneficial.[7]- Carefully perform the aqueous workup and extraction. Purification by vacuum distillation or column chromatography should be done efficiently to minimize losses.
Reaction Stalls - Deactivation of the catalyst.- Impurities in starting materials.- Ensure the freshness and purity of the catalyst and base.- Use freshly distilled starting materials to avoid impurities that may interfere with the reaction.
Formation of Dark-Colored Byproducts - High reaction temperatures leading to decomposition.- Presence of impurities.- Maintain the reaction temperature within the recommended range. Avoid localized overheating.- Purify starting materials before use.

Experimental Protocols

Conventional Synthesis Protocol

This protocol is based on the alkylation of ethyl 2-cyanoacetate with bromoacetaldehyde diethyl acetal.

Materials:

  • Ethyl 2-cyanoacetate

  • Bromoacetaldehyde diethyl acetal

  • Anhydrous potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic amount)

  • Toluene (or another suitable solvent)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-cyanoacetate, bromoacetaldehyde diethyl acetal, anhydrous potassium carbonate, and a catalytic amount of sodium iodide in a suitable solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 120-140°C) with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Purification by Column Chromatography

Stationary Phase: Silica gel Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is commonly used. The polarity of the eluent can be adjusted to achieve optimal separation. A gradient elution may be necessary.

Data Presentation

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted (Hypothetical)
Reaction Time Several hoursMinutes
Temperature 120-150°CTypically 100-150°C
Yield Moderate to High (up to 80%)[8]Potentially higher yields
Energy Consumption HighLow
Solvent Often requires a high-boiling solventCan sometimes be performed solvent-free

Visualizations

Reaction Workflow

G Experimental Workflow for Conventional Synthesis A 1. Combine Reactants (Ethyl 2-cyanoacetate, Bromoacetaldehyde diethyl acetal, K2CO3, NaI) B 2. Heat to Reflux (120-140°C) with Stirring A->B C 3. Monitor Reaction (TLC) B->C D 4. Cool to Room Temperature C->D E 5. Aqueous Workup (Add water, separate layers) D->E F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry and Concentrate (Anhydrous MgSO4, Rotary Evaporation) F->G H 8. Purify Product (Vacuum Distillation or Column Chromatography) G->H G Mechanism of Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation A Ethyl 2-cyanoacetate C Enolate Intermediate A->C + Base B Base (e.g., CO3^2-) D Enolate Intermediate F Alkoxide Intermediate D->F + Bromoacetaldehyde diethyl acetal E Bromoacetaldehyde diethyl acetal G Alkoxide Intermediate H This compound G->H Protonation

References

Validation & Comparative

Spectroscopic Analysis: A Comparative Guide to Ethyl 2-cyano-4,4-diethoxybutyrate and Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-cyano-4,4-diethoxybutyrate alongside two structurally related alternative compounds: Diethyl malonate and Ethyl cyanoacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate compound identification and characterization.

Note on Data Availability: As of the compilation of this guide, publicly accessible, experimentally verified ¹H and ¹³C NMR data for this compound could not be located. The data presented for this compound is therefore a predicted spectrum based on established chemical shift principles. The spectral data for the alternative compounds, Diethyl malonate and Ethyl cyanoacetate, have been sourced from publicly available databases and are experimentally derived.

¹H NMR Data Comparison

The ¹H NMR spectra of esters provide valuable information about the electronic environment of protons in the molecule. The following table summarizes the key ¹H NMR data for the compounds of interest.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) 4.25q2H-OCH₂CH₃ (ester)
3.70m1H-CH(CN)-
3.60q4H-OCH₂CH₃ (acetal)
2.20d2H-CH₂-CH(OR)₂
1.30t3H-OCH₂CH₃ (ester)
1.20t6H-OCH₂CH₃ (acetal)
Diethyl malonate [1]4.19q4H-OCH₂CH₃
3.39s2H-CH₂-
1.26t6H-OCH₂CH₃
Ethyl cyanoacetate [2]4.26q2H-OCH₂CH₃
3.49s2H-CH₂(CN)
1.31t3H-OCH₂CH₃

¹³C NMR Data Comparison

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. The table below compares the ¹³C NMR chemical shifts for the three compounds.

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) 168.0C=O (ester)
118.0CN (nitrile)
101.0-CH(OR)₂
64.0-OCH₂CH₃ (ester)
62.0-OCH₂CH₃ (acetal)
35.0-CH₂-CH(OR)₂
30.0-CH(CN)-
15.0-OCH₂CH₃ (acetal)
14.0-OCH₂CH₃ (ester)
Diethyl malonate [3]167.1C=O (ester)
61.4-OCH₂CH₃
41.6-CH₂-
14.0-OCH₂CH₃
Ethyl cyanoacetate [1]163.1C=O (ester)
113.1CN (nitrile)
63.2-OCH₂CH₃
24.9-CH₂(CN)
13.9-OCH₂CH₃

Experimental Protocols

The following describes a general methodology for acquiring ¹H and ¹³C NMR spectra for compounds of this class.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard pulse sequence is used to acquire the free induction decay (FID).

    • Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

Data Processing:

  • The acquired FID is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • Chemical shifts are referenced to the TMS signal.

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

  • Signal multiplicities (singlet, doublet, triplet, etc.) are determined to infer information about neighboring protons.

Structural and Spectroscopic Correlation

The following diagram illustrates the structure of this compound and highlights the key correlations between its structure and its predicted NMR signals.

G This compound Structure and NMR Correlation cluster_structure Molecular Structure C1 C1 (ester C=O) ¹³C: 168.0 O1 O C1->O1 C2 C2 (-CH(CN)-) ¹H: 3.70 (m) ¹³C: 30.0 C1->C2 O2 O C1->O2 C3 C3 (-CH₂-) ¹H: 2.20 (d) ¹³C: 35.0 C2->C3 CN C≡N ¹³C: 118.0 C2->CN C4 C4 (-CH(OR)₂) ¹³C: 101.0 C3->C4 O3 O C4->O3 O4 O C4->O4 C5 -CH₂- ¹H: 4.25 (q) ¹³C: 64.0 O2->C5 C6 -CH₃ ¹H: 1.30 (t) ¹³C: 14.0 C5->C6 C7 -CH₂- ¹H: 3.60 (q) ¹³C: 62.0 O3->C7 C8 -CH₃ ¹H: 1.20 (t) ¹³C: 15.0 C7->C8 C9 -CH₂- ¹H: 3.60 (q) ¹³C: 62.0 O4->C9 C10 -CH₃ ¹H: 1.20 (t) ¹³C: 15.0 C9->C10

Caption: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.

References

The Analytical Gauntlet: A Comparative Guide to HPLC and LC-MS for Purity Assessment of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates such as Ethyl 2-cyano-4,4-diethoxybutyrate, a key building block in the synthesis of complex molecules like Baricitinib, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity analysis of this critical intermediate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers and drug development professionals in their analytical endeavors.

The Significance of Purity for this compound

This compound, also identified as an impurity in the synthesis of the Janus kinase inhibitor Baricitinib (often denoted as Baricitinib Impurity 12), is a molecule whose structural integrity directly impacts the quality of the final API.[1] Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.[2] Therefore, the ability to separate, detect, and quantify these impurities is a non-negotiable aspect of quality control, guided by international standards such as the ICH guidelines.[3][4]

A Tale of Two Techniques: HPLC vs. LC-MS

The choice between HPLC with ultraviolet (UV) detection and LC-MS for purity analysis is contingent on the specific requirements of the analytical task at hand. While both techniques utilize liquid chromatography to separate components of a mixture, their detection principles and the richness of the data they provide differ significantly.

High-Performance Liquid Chromatography (HPLC) with UV Detection is often the workhorse of quality control laboratories for its robustness, reliability, and cost-effectiveness.[5] It excels at quantifying known impurities against a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, offers an additional dimension of analysis by providing mass information for the separated components. This makes it an invaluable tool for identifying unknown impurities and confirming the structure of known ones.[6][7]

The logical flow for a comprehensive purity assessment often involves both techniques, as illustrated below:

Caption: Workflow for comprehensive purity analysis.

In the Lab: Experimental Protocols

The following protocols are designed to be robust and scientifically sound, based on established principles for the analysis of polar molecules and pharmaceutical impurities.

Protocol 1: HPLC-UV Method for Purity Quantification

This method is optimized for the separation and quantification of this compound from its potential process-related impurities. Given the polar nature of the analyte, a reversed-phase method with a polar-modified column is a suitable choice to achieve adequate retention and resolution.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.[6]

  • Column: A C18 column with polar end-capping or an embedded polar group (e.g., Waters XBridge BEH C18, 250 mm x 4.6 mm, 5 µm) is recommended to improve retention of the analyte and related polar impurities.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to separate compounds with a range of polarities.

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 210 nm. The cyano and ester functional groups are expected to have some UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Rationale for Choices:

  • Reversed-Phase Chromatography: Ideal for separating moderately polar to nonpolar compounds. The use of a polar-modified C18 column addresses the challenge of retaining the relatively polar analyte.

  • Gradient Elution: Allows for the effective elution of both early-eluting polar impurities and the main analyte, as well as any less polar by-products, within a reasonable timeframe.

  • Acidified Mobile Phase: Ensures consistent ionization states for all analytes, leading to sharp, symmetrical peaks.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is designed to identify unknown impurities and confirm the identity of the main component by providing mass-to-charge ratio (m/z) data.

Methodology:

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap mass spectrometer).[8][9]

  • Chromatographic Conditions: The same HPLC conditions as in Protocol 1 can be used, as the mobile phase is MS-compatible. Formic acid is a volatile buffer, ideal for mass spectrometry.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode. The presence of nitrogen in the cyano group and oxygen atoms in the ester and ethoxy groups makes the molecule amenable to protonation.

    • Mass Range: m/z 50-500. This range will cover the molecular weight of the target compound (229.27 g/mol ) and its likely impurities.[10]

    • Data Acquisition: Full scan mode for initial screening and identification of all ionizable species. For targeted analysis of expected impurities, Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.[6]

    • Fragmentation (MS/MS): For structural elucidation of unknown peaks, collision-induced dissociation (CID) can be performed on the precursor ions.

Rationale for Choices:

  • ESI Positive Mode: This is a soft ionization technique that typically produces a strong protonated molecule [M+H]+, allowing for straightforward determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, greatly aiding in its identification.[2]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion and analyzing the resulting fragment ions, valuable structural information can be obtained to elucidate the structure of unknown impurities.[7]

Caption: A simplified workflow for impurity identification using LC-MS/MS.

Comparative Performance Analysis

FeatureHPLC-UVLC-MS
Primary Application Quantitative analysis of known compounds.Identification of unknown compounds and confirmation of knowns.
Sensitivity Good, but can be limited by the chromophore of the analyte.Generally higher, especially in selected ion monitoring (SIM) or MRM mode.[8]
Specificity Relies on chromatographic resolution. Co-eluting peaks can lead to inaccurate quantification.High. Can distinguish between compounds with the same retention time but different masses.
Information Provided Retention time and UV absorbance.Retention time, mass-to-charge ratio (m/z), and fragmentation pattern (with MS/MS).
Cost & Complexity Lower initial and operational cost, less complex to operate.Higher initial and operational cost, requires more specialized expertise.
Robustness Generally considered more robust for routine QC environments.Can be more susceptible to matrix effects and instrumental drift.

Potential Impurities in this compound

Based on its synthesis, which typically involves the reaction of ethyl cyanoacetate and 2-bromo-1,1-diethoxyethane, potential impurities include:[11]

  • Unreacted Starting Materials:

    • Ethyl cyanoacetate

    • 2-bromo-1,1-diethoxyethane

  • By-products:

    • Products of side reactions, such as dimerization or hydrolysis of the ester or acetal groups.

  • Degradation Products:

    • Forced degradation studies on the parent drug, Baricitinib, have shown susceptibility to hydrolysis.[2] Similar degradation pathways could affect this intermediate.

LC-MS is particularly adept at identifying these impurities, even at trace levels, providing a comprehensive impurity profile that is crucial for process optimization and regulatory compliance.[6]

Conclusion: A Synergistic Approach for Uncompromised Quality

In the rigorous landscape of pharmaceutical development, the purity of chemical intermediates like this compound is a critical determinant of the final drug product's quality and safety. While HPLC-UV provides a robust and reliable platform for routine quantitative purity assessments, its capabilities are significantly enhanced when used in conjunction with LC-MS.

The unparalleled ability of LC-MS to provide molecular weight and structural information makes it an indispensable tool for the definitive identification of known and unknown impurities. A synergistic approach, employing HPLC-UV for routine quality control and LC-MS for in-depth characterization and investigation, constitutes a self-validating system that ensures the highest standards of scientific integrity. By understanding the strengths and limitations of each technique and applying them judiciously, researchers and scientists can confidently ensure the purity of their intermediates, thereby safeguarding the quality of the final pharmaceutical product.

References

The Strategic Advantage of Ethyl 2-cyano-4,4-diethoxybutyrate and its Analogs in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Ethyl 2-cyano-4,4-diethoxybutyrate, a versatile cyanoester equipped with a latent aldehyde functionality protected as a diethyl acetal, has emerged as a valuable precursor for the construction of complex heterocyclic scaffolds. This guide provides a comparative analysis of this compound and its closely related dimethoxy analog, highlighting their respective advantages through experimental data and detailed protocols. The focus will be on their application in the synthesis of pyrimidine derivatives, which are core structures in numerous biologically active molecules, including the Janus kinase (JAK) inhibitor, Baricitinib.

Core Attributes of this compound

This compound (CAS 52133-67-2) is a colorless to pale yellow liquid characterized by three key functional groups: an ethyl ester, a nitrile, and a diethyl acetal. This unique combination makes it a powerful tool in organic synthesis. The cyano and ester groups are reactive sites for cyclization reactions, while the diethyl acetal serves as a stable protecting group for an aldehyde. This protection is crucial as it prevents the aldehyde from undergoing undesired reactions under the basic or nucleophilic conditions often employed in the early stages of a synthetic sequence.

Comparative Performance in Pyrrolo[2,3-d]pyrimidine Synthesis

A critical application of these building blocks is in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the production of Baricitinib. The synthesis involves the initial alkylation of a cyanoacetate followed by cyclization with a formamidine source to construct the pyrimidine ring. Patents detailing the synthesis of this intermediate provide valuable data for comparing the diethoxy and dimethoxy variants of the initial building block.

While both this compound and its dimethoxy analog, Ethyl 2-cyano-4,4-dimethoxybutanoate, are effective, patent literature suggests a significant yield advantage when using the dimethoxy derivative in the initial coupling step.

Building BlockPrecursorReaction StepReported Yield
This compoundBromoacetaldehyde diethyl acetalCoupling with Ethyl 2-cyanoacetate57% (theoretical)
Ethyl 2-cyano-4,4-dimethoxybutanoate2-bromo-1,1-dimethoxyethaneCoupling with Ethyl 2-cyanoacetate>80%

Experimental Protocols

To provide a practical context for the application of these building blocks, detailed experimental protocols for key transformations are outlined below.

Synthesis of 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol from this compound

This procedure details the cyclization reaction to form a pyrimidine ring, a common transformation for this class of building blocks.

Reagents:

  • This compound (45 g, 196.27 mmol)

  • Thiourea (14.94 g, 196.27 mmol)

  • Sodium metal (9.02 g, 392.55 mmol)

  • Ethanol (450 mL)

  • Water (200 mL)

  • 3N Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide is prepared by reacting sodium metal with 250 mL of ethanol.

  • To this solution, this compound and a solution of thiourea in 200 mL of ethanol are added sequentially.

  • The reaction mixture is heated to reflux and stirred for 3.5 hours.

  • After cooling to room temperature, the mixture is stirred overnight.

  • The reaction is quenched by the addition of 100 mL of water, and the ethanol is removed under reduced pressure.

  • The residue is dissolved in 100 mL of water and neutralized to pH 7 with 3N hydrochloric acid at a temperature below 10 °C.

  • The resulting solid precipitate is collected by filtration and dried under vacuum to yield 6-amino-5-(2,2-diethoxyethyl)-2-mercapto-pyrimidin-4-ol.

Yield: 30.6 g (60.19%)

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from Ethyl 2-cyano-4,4-dimethoxybutanoate (Multi-step)

This protocol outlines the multi-step synthesis of a key pharmaceutical intermediate, highlighting the utility of the dimethoxy building block.

Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • A mixture of ethyl 2-cyanoacetate (421 g, 3.73 mol), 2-bromo-1,1-dimethoxyethane (150 g, 0.89 mol), potassium carbonate (30 g), and potassium iodide (7.0 g) is heated to 130 °C.

  • An additional 92 g of potassium carbonate is added portion-wise over 1.5 to 2 hours.

  • The reaction is monitored until completion. The product is then isolated and purified.

Step 2: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • To a mixture of formamidine acetate (95.5 g, 0.92 mol) and sodium ethoxide (600 g of 20% solution in ethanol), 126 g (0.63 mol) of Ethyl 2-cyano-4,4-dimethoxybutanoate (technical grade, 90% purity) is added.

  • The reaction mixture is refluxed until the reaction is complete.

  • The mixture is cooled, filtered, and the filtrate is concentrated under vacuum.

  • The residue is diluted with water, and the distillation is continued with the further addition of water.

  • The resulting aqueous solution of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is used directly in the next step.

Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • The aqueous solution from the previous step is acidified by the addition of hydrochloric acid.

  • The reaction mixture is heated to facilitate the cyclization and deprotection of the acetal to form the pyrrole ring.

Step 4: Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride, to yield the final product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.

G Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_0 Route A: Diethoxy Building Block cluster_1 Route B: Dimethoxy Building Block (Higher Yield) Bromoacetaldehyde\ndiethyl acetal Bromoacetaldehyde diethyl acetal Ethyl 2-cyano-4,4-\ndiethoxybutyrate Ethyl 2-cyano-4,4- diethoxybutyrate Bromoacetaldehyde\ndiethyl acetal->Ethyl 2-cyano-4,4-\ndiethoxybutyrate + Ethyl 2-cyanoacetate (Yield: 57%) Pyrimidine\nIntermediate (Diethoxy) Pyrimidine Intermediate (Diethoxy) Ethyl 2-cyano-4,4-\ndiethoxybutyrate->Pyrimidine\nIntermediate (Diethoxy) + Formamidine source 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrimidine\nIntermediate (Diethoxy)->4-chloro-7H-pyrrolo[2,3-d]pyrimidine Cyclization & Chlorination 2-bromo-1,1-\ndimethoxyethane 2-bromo-1,1- dimethoxyethane Ethyl 2-cyano-4,4-\ndimethoxybutanoate Ethyl 2-cyano-4,4- dimethoxybutanoate 2-bromo-1,1-\ndimethoxyethane->Ethyl 2-cyano-4,4-\ndimethoxybutanoate + Ethyl 2-cyanoacetate (Yield: >80%) Pyrimidine\nIntermediate (Dimethoxy) Pyrimidine Intermediate (Dimethoxy) Ethyl 2-cyano-4,4-\ndimethoxybutanoate->Pyrimidine\nIntermediate (Dimethoxy) + Formamidine source Pyrimidine\nIntermediate (Dimethoxy)->4-chloro-7H-pyrrolo[2,3-d]pyrimidine Cyclization & Chlorination

Caption: Comparative synthetic pathways to a key pharmaceutical intermediate.

G Experimental Workflow: Pyrimidine Synthesis Start Start Prepare Sodium Ethoxide Prepare Sodium Ethoxide Start->Prepare Sodium Ethoxide Add Reactants Add this compound and Thiourea Prepare Sodium Ethoxide->Add Reactants Reflux Heat to Reflux (3.5h) Add Reactants->Reflux Cool and Stir Cool to RT, Stir Overnight Reflux->Cool and Stir Quench and Concentrate Quench with Water, Remove Ethanol Cool and Stir->Quench and Concentrate Neutralize Dissolve in Water, Neutralize with HCl (pH 7, <10°C) Quench and Concentrate->Neutralize Isolate Product Filter and Dry Precipitate Neutralize->Isolate Product End End Isolate Product->End

Caption: Step-by-step workflow for pyrimidine synthesis.

Conclusion

This compound and its dimethoxy analog are highly valuable building blocks for the synthesis of complex heterocyclic molecules. The presence of a protected aldehyde functionality allows for selective reactions at other sites before its unveiling for subsequent transformations. The comparative data presented here, derived from patent literature, suggests a clear advantage for the use of Ethyl 2-cyano-4,4-dimethoxybutanoate in terms of yield for the initial and critical alkylation step in the synthesis of a key precursor to Baricitinib. This advantage in yield is a significant factor in the selection of a building block for large-scale and industrial applications. The provided experimental protocols offer a practical guide for the utilization of these reagents in the laboratory setting. Researchers and drug development professionals should consider these factors when designing synthetic routes that require the strategic introduction of a protected aldehyde in conjunction with reactive cyano and ester functionalities.

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-cyano-4,4-diethoxybutyrate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient synthesis is of paramount importance for drug development and manufacturing. This guide provides a comparative study of catalytic systems for the synthesis of this compound via the alkylation of ethyl cyanoacetate with 2-bromo-1,1-diethoxyethane. We will delve into the mechanistic intricacies of the conventional potassium carbonate/sodium iodide system and the increasingly popular Phase-Transfer Catalysis (PTC) approach. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.

Introduction: The Significance of this compound

This compound (CAS 52133-67-2) is a key building block in organic synthesis, primarily owing to its versatile functional groups: a cyano group, an ester, and a protected aldehyde in the form of a diethyl acetal.[1][2] These features make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and complex molecules with potential biological activity.[1] The principal route to this intermediate involves the C-alkylation of ethyl cyanoacetate with an appropriate electrophile, typically 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).

The choice of catalyst for this alkylation is critical as it directly influences reaction efficiency, yield, selectivity, and overall process economy. This guide will provide an in-depth comparison of the most established and promising catalytic methods.

Comparative Analysis of Catalytic Systems

The synthesis of this compound is predominantly achieved through the nucleophilic substitution of bromide from 2-bromo-1,1-diethoxyethane by the carbanion of ethyl cyanoacetate. The formation of this carbanion and the subsequent alkylation are facilitated by a suitable catalyst. Here, we compare the performance of the conventional base-mediated approach with the more advanced phase-transfer catalysis.

Conventional Method: Potassium Carbonate with Sodium Iodide Promoter

The use of potassium carbonate (K₂CO₃) as a base is a well-established method for the deprotonation of active methylene compounds like ethyl cyanoacetate.[1] In this specific synthesis, sodium iodide (NaI) is often added as a promoter to enhance the reaction rate.

Mechanism and Rationale:

The reaction proceeds via a solid-liquid heterogeneous mechanism. Potassium carbonate, being a solid base, deprotonates ethyl cyanoacetate at the interface to form the potassium enolate. The catalytic amount of sodium iodide plays a crucial role through the Finkelstein reaction, where it converts the alkyl bromide to the more reactive alkyl iodide in situ. Iodide is a better leaving group than bromide, thus accelerating the rate of nucleophilic substitution.

G cluster_0 Reaction Pathway cluster_1 Catalytic Cycle ECA Ethyl Cyanoacetate Enolate Potassium Enolate ECA->Enolate Deprotonation Product This compound Enolate->Product SN2 Alkylation Bromo 2-Bromo-1,1-diethoxyethane Iodo 2-Iodo-1,1-diethoxyethane Bromo->Iodo Finkelstein Reaction KBr KBr NaI_regen NaI (regenerated) K2CO3 K₂CO₃ (Base) NaI NaI (Promoter) NaI_cat NaI R_I R-I NaI_cat->R_I Reacts with R-Br NaBr NaBr NaBr->NaI_cat Iodide regenerated in main reaction R_Br R-Br R_I->NaBr Forms R-I and NaBr

Fig. 1: Reaction mechanism for K₂CO₃/NaI catalyzed synthesis.
Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[3] For the alkylation of ethyl cyanoacetate, a solid-liquid PTC system is typically employed, where the reactants are in a liquid organic phase and the base (e.g., K₂CO₃) is in a solid phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction.[4]

Mechanism and Rationale:

The quaternary ammonium cation (Q⁺) from the catalyst pairs with the enolate anion generated at the surface of the solid base. This lipophilic ion pair (Q⁺[Enolate]⁻) is soluble in the organic phase, where it can readily react with the alkyl halide. After the reaction, the catalyst cation pairs with the leaving group anion (Br⁻) and returns to the interface to repeat the cycle. This process avoids the need for a homogeneous basic solution and can lead to faster reaction rates and milder conditions.[5]

G cluster_0 Phase-Transfer Catalysis Cycle Interface Solid-Liquid Interface Organic_Phase Organic Phase ECA Ethyl Cyanoacetate Enolate_K Potassium Enolate ECA->Enolate_K Deprotonation by K₂CO₃ Q_Enolate Q⁺[Enolate]⁻ (Lipophilic Ion Pair) Enolate_K->Q_Enolate Ion Exchange QBr Q⁺Br⁻ (Catalyst) Product Product Q_Enolate->Product Alkylation (in Organic Phase) RBr R-Br (Alkyl Halide) Product->QBr Catalyst Regeneration KBr K⁺Br⁻

Fig. 2: Mechanism of solid-liquid phase-transfer catalysis.
Performance Comparison

ParameterConventional (K₂CO₃/NaI)Phase-Transfer Catalysis (PTC)Solid/Lewis Acid Catalysis
Catalyst K₂CO₃ (base), NaI (promoter)K₂CO₃ (base), Quaternary ammonium salt (e.g., TBAB)Zeolites, clays, metal triflates, etc.
Typical Yield 57-78%[1][6]Generally high for similar alkylations, expected >80%Not well-documented for this specific reaction
Reaction Temp. High (reflux, ~145°C)[6]Milder (e.g., 60-90°C)[4]Varies widely
Reaction Time 4-24 hours[4][6]Often shorter than conventional methodsVaries widely
Catalyst Loading Stoichiometric base, catalytic promoterStoichiometric base, catalytic PTC (1-10 mol%)[4]Typically catalytic
Advantages Inexpensive reagents, well-establishedMilder conditions, potentially higher yields and selectivity, shorter reaction times[5]Potential for high selectivity and catalyst reusability[7]
Disadvantages Harsh conditions, long reaction times, moderate yieldsHigher cost of catalyst, potential for catalyst poisoningCatalyst deactivation, often requires specific substrate activation (not ideal for this alkylation)
Applicability Widely used and documented for this synthesis.Highly applicable and advantageous for C-alkylation of active methylene compounds.[5]Less explored for this specific transformation; more common in other reactions of ethyl cyanoacetate.
Discussion on Other Catalytic Systems

While solid acid and Lewis acid catalysts are highly effective in many organic transformations, their application to the direct C-alkylation of ethyl cyanoacetate with an alkyl halide is not well-documented. These catalysts are more commonly employed in reactions such as Knoevenagel condensations or Michael additions, where they activate a carbonyl compound towards nucleophilic attack.[7][8] For the synthesis of this compound, which proceeds via an Sₙ2 mechanism on an alkyl halide, base-mediated or phase-transfer catalysis remains the more mechanistically appropriate and empirically validated approach. Future research could explore the potential of novel solid bases or bifunctional acid-base catalysts for this transformation.

Experimental Protocols

Synthesis using Potassium Carbonate and Sodium Iodide

This protocol is based on established literature procedures.[6]

Materials:

  • Ethyl cyanoacetate

  • 2-Bromo-1,1-diethoxyethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI)

  • Anhydrous solvent (e.g., DMF or excess ethyl cyanoacetate)

Procedure:

  • To a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (5.0 eq.), anhydrous potassium carbonate (1.0 eq.), and sodium iodide (0.06 eq.).

  • Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 145°C) with vigorous stirring for 4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash with a suitable solvent (e.g., ethyl acetate).

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Synthesis using Phase-Transfer Catalysis

This is a representative protocol based on general procedures for PTC alkylation of active methylene compounds.[4]

Materials:

  • Ethyl cyanoacetate

  • 2-Bromo-1,1-diethoxyethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous non-polar solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethyl cyanoacetate (1.2 eq.), 2-bromo-1,1-diethoxyethane (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene.

  • Heat the mixture to 90°C with vigorous stirring.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.

  • Upon completion, cool the mixture to room temperature and filter off the solid salts.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain the final product.

G cluster_0 Experimental Workflow Start Start Mixing Mix Reactants, Base, and Catalyst Start->Mixing Reaction Heat and Stir Mixing->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Filter, and Wash Monitoring->Workup Complete Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Pure Product Purification->Product

Fig. 3: General experimental workflow for the synthesis.

Conclusion and Recommendations

For the synthesis of this compound, both the conventional K₂CO₃/NaI system and Phase-Transfer Catalysis are viable methods.

  • The conventional method is cost-effective in terms of raw materials but suffers from harsh reaction conditions and potentially lower yields.

  • Phase-Transfer Catalysis offers a more elegant solution with milder conditions, likely leading to higher yields and purity, and shorter reaction times. For industrial applications where efficiency and process optimization are key, PTC is the recommended approach, despite the higher initial cost of the catalyst.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. Further optimization of the PTC conditions, such as screening different catalysts and solvents, could lead to even more efficient and sustainable processes for the production of this important pharmaceutical intermediate.

References

Comparative Guide to the Characterization and Confirmation of Ethyl 2-cyano-4,4-diethoxybutyrate and Its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 2-cyano-4,4-diethoxybutyrate and its dimethoxy analog, Ethyl 2-cyano-4,4-dimethoxybutanoate, which are key intermediates in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This pyrrolopyrimidine core is a fundamental building block for a range of therapeutic agents, including Janus kinase (JAK) inhibitors like Baricitinib. This document outlines the characterization of these precursors, compares their application in a critical synthetic pathway, and provides detailed experimental protocols.

Introduction

This compound is a versatile organic compound utilized in the synthesis of more complex molecules.[1] Its chemical structure, featuring a cyano group and an ester, makes it a valuable precursor for a variety of organic reactions.[1] A primary application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are heterocyclic compounds with demonstrated kinase inhibitory activity.[1] A notable alternative in this synthetic route is Ethyl 2-cyano-4,4-dimethoxybutanoate, which serves the same function in building the pyrimidine ring. The choice between these acetal-protected precursors can influence reaction yields, purity of intermediates, and overall process efficiency.

Physicochemical Properties and Characterization

A thorough characterization of these starting materials is crucial for process control and regulatory compliance. The key physicochemical properties and spectral data for both compounds are summarized below.

Table 1: Physicochemical and Spectroscopic Data

PropertyThis compoundEthyl 2-cyano-4,4-dimethoxybutanoate
CAS Number 52133-67-2773076-83-8
Molecular Formula C₁₁H₁₉NO₄C₉H₁₅NO₄
Molecular Weight 229.27 g/mol [2]201.22 g/mol [3]
Appearance Colorless to Pale Yellow OilLiquid or solid[4]
Boiling Point Not specified304.70 °C[5]
¹H NMR (CDCl₃, 400 MHz) δ 4.70 (t, J=5.6 Hz, 1H), 4.26 (q, J=7.2Hz, 2H), 3.78-3.64 (m, 3H), 3.62-3.45 (m, 2H), 2.35-2.14 (m, 2H), 1.34 (q, J=7.2Hz, 3H), 1.25-1.16 (m, 6H)Data not available in searched results.
¹³C NMR Reference available, but specific data not found in search results.Data not available in searched results.
IR Spectroscopy Data not available in searched results.Data not available in searched results.
Mass Spectrometry Data not available in searched results.Data not available in searched results.

Application in the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate involves the cyclization of the cyano-butyrate precursor with a formamidine source to form a pyrimidine ring, which is subsequently chlorinated. Both the diethoxy and dimethoxy variants of the precursor are utilized in this pathway.

Synthetic Pathway

The general synthetic route involves the reaction of the respective ethyl 2-cyano-4,4-dialkoxybutyrate with formamidine acetate and a base like sodium ethoxide to form the 6-amino-5-(2,2-dialkoxyethyl)pyrimidin-4-ol intermediate. This intermediate then undergoes cyclization and subsequent chlorination.[6]

Synthesis_Pathway cluster_2 Cyclization and Chlorination Ethyl_2_cyano_4_4_dialkoxybutyrate This compound or Ethyl 2-cyano-4,4-dimethoxybutanoate Formamidine Formamidine Acetate, Sodium Ethoxide Pyrimidine_Intermediate 6-amino-5-(2,2-dialkoxyethyl)pyrimidin-4-ol Formamidine->Pyrimidine_Intermediate Cyclization Acidic Cyclization Pyrrolopyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol Cyclization->Pyrrolopyrimidine Chlorination Chlorinating Agent (e.g., POCl₃) Final_Product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorination->Final_Product

Caption: General synthetic pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Performance Comparison

Table 2: Comparison of Precursors in Pyrrolopyrimidine Synthesis

ParameterThis compoundEthyl 2-cyano-4,4-dimethoxybutanoate
Reported Use Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7]Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6]
Intermediate 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one[8]6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol[6]
Reported Yields Theoretical yield of 57% for the initial reaction step.[7]High conversion (75% or higher) reported for the initial coupling step.[1]
Process Considerations Established precursor in various synthetic routes.Used in processes aiming for high purity of the final product.[1]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible results. The following sections outline the general procedures for the synthesis and characterization of the target compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane in the presence of a base such as potassium carbonate.

General Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Spectra are typically recorded on the same instrument as ¹H NMR, with a broader spectral width.

Infrared (IR) Spectroscopy:

  • Samples can be analyzed as a thin film on NaCl or KBr plates or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Key functional groups to identify include the nitrile (C≡N) and carbonyl (C=O) stretches.

Mass Spectrometry (MS):

  • Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.

Experimental_Workflow Start Synthesis of Ethyl 2-cyano-4,4-dialkoxybutyrate Purification Purification (e.g., Distillation, Chromatography) Start->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Purity Purity Analysis (e.g., HPLC, GC) Characterization->Purity End Confirmed Intermediate NMR->End IR->End MS->End Purity->End

Caption: General workflow for synthesis and characterization.

Conclusion

Both this compound and its dimethoxy analog are effective precursors for the synthesis of the pharmaceutically important 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The choice of precursor may be influenced by economic and process-specific considerations. A comprehensive in-house comparison of yields, impurity profiles, and process robustness is recommended for process optimization and regulatory submissions. The analytical methods outlined in this guide provide a framework for the complete characterization and confirmation of these critical raw materials.

References

A Comparative Guide to the Synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-cyano-4,4-diethoxybutyrate, a versatile building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients, is no exception. This guide provides a comparative analysis of the primary synthetic route and potential alternative methodologies, offering insights into their respective efficiencies and practical considerations.

This document outlines the established synthesis of this compound and explores theoretical and mechanistically distinct alternatives, providing a framework for reaction optimization and the adoption of modern synthetic techniques. Quantitative data from literature sources is presented alongside detailed experimental protocols for the conventional method.

Conventional Synthesis: Alkylation of Ethyl 2-cyanoacetate

The most widely documented method for the synthesis of this compound is the alkylation of ethyl 2-cyanoacetate with a haloacetaldehyde diethyl acetal, typically 2-bromo-1,1-diethoxyethane. This S(_N)2 reaction is typically carried out in the presence of a base to deprotonate the acidic α-carbon of the ethyl 2-cyanoacetate, forming a nucleophilic enolate.

Comparative Analysis of Reaction Conditions

The efficiency of this alkylation is highly dependent on the choice of base, solvent, and reaction temperature. Below is a summary of reported yields and conditions.

Base/Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
K(_2)CO(_3), NaINone (neat)140-150Not specified57[1]
K(_2)CO(_3), NaINone (neat)145478[2]
Sodium EthoxideEthanolRefluxNot specifiedHigh[1]

Key Observations:

  • The use of sodium iodide as a co-catalyst with potassium carbonate likely proceeds via an in-situ Finkelstein reaction, converting the bromoacetal to the more reactive iodoacetal, thereby increasing the reaction rate.

  • Higher temperatures are generally required to drive the reaction to completion, particularly with weaker bases like potassium carbonate.

  • The use of sodium ethoxide in ethanol is a classic approach for generating the enolate of ethyl 2-cyanoacetate.

Experimental Protocol: Alkylation using Potassium Carbonate and Sodium Iodide

This protocol is based on a reported synthesis with a high yield.[2]

Materials:

  • Ethyl 2-cyanoacetate

  • 2-bromo-1,1-diethoxyethane

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Sodium iodide (NaI)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a dry reaction flask, add ethyl 2-cyanoacetate (5.0 eq.), potassium carbonate (1.0 eq.), and sodium iodide (0.06 eq.).

  • Slowly add 2-bromo-1,1-diethoxyethane (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 145°C and maintain it under reflux for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to afford this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the workflow for the conventional synthesis of this compound.

G Conventional Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Mixing Mixing Ethyl 2-cyanoacetate->Mixing 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane->Mixing K2CO3 K2CO3 K2CO3->Mixing NaI NaI NaI->Mixing Reflux at 145°C for 4h Reflux at 145°C for 4h Mixing->Reflux at 145°C for 4h Cooling Cooling Reflux at 145°C for 4h->Cooling Purification (Column Chromatography) Purification (Column Chromatography) Cooling->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies: A Comparative Overview

While the alkylation of ethyl 2-cyanoacetate is the standard method, modern synthetic chemistry offers several alternative approaches that could potentially improve efficiency, reduce environmental impact, and enhance scalability.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the synthesis of this compound, a PTC approach would involve an aqueous solution of a base and an organic phase containing the ethyl 2-cyanoacetate and the alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonating anion (e.g., hydroxide) into the organic phase or the enolate into the aqueous phase, enabling the reaction to proceed under milder conditions than the conventional method.

Potential Advantages:

  • Milder reaction conditions (lower temperature).

  • Avoidance of strong, anhydrous bases like sodium ethoxide.

  • Potential for higher yields and cleaner reactions.

  • Easier work-up procedures.

  • Amenable to large-scale industrial processes.

Proposed Reaction Scheme:

G Phase-Transfer Catalysis Approach Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Product This compound Ethyl 2-cyanoacetate->Product 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane 2-bromo-1,1-diethoxyethane->Product NaOH (aq) NaOH (aq) NaOH (aq)->Product Base Q+X- (PTC) Q+X- (PTC) Q+X- (PTC)->Product Catalyst

References

Reproducibility of Published Methods for Synthesizing Ethyl 2-cyano-4,4-diethoxybutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of published methods for the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate, a versatile building block in the preparation of various pharmaceuticals and agrochemicals. The following sections detail the experimental protocols and quantitative data from two distinct, yet related, synthetic approaches, offering a clear comparison of their performance and reaction conditions.

Comparison of Synthetic Methods

The primary route for synthesizing this compound involves the alkylation of ethyl cyanoacetate. The two methods presented below differ in their specific reagents and reported yields, providing valuable insights for process optimization and scalability.

ParameterMethod 1Method 2 (Adapted)
Starting Materials Ethyl cyanoacetate, 2-bromo-1,1-diethoxyethaneEthyl cyanoacetate, 2-bromo-1,1-diethoxyethane
Base/Catalyst Potassium carbonate, Potassium iodidePotassium carbonate, Sodium iodide
Solvent None (neat reaction)None (neat reaction)
Temperature 120-130°C140-150°C
Reaction Time Until completion (not specified)Not specified
Reported Yield >80% of theoretical conversion (example: 49% conversion, 85% purity)51%
Reference Patent WO2018029641A1Smolecule[1]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: High-Yield Conversion Approach

This method is adapted from a patent describing the synthesis of the dimethoxy analogue, with the protocol adjusted for the diethoxy target molecule. It aims for a high conversion rate.

Procedure:

  • A mixture of 113 g (1.0 mol) of ethyl 2-cyanoacetate, 197 g (1.0 mol) of 2-bromo-1,1-diethoxyethane, 30 g of potassium carbonate, and 7.0 g of potassium iodide is heated to 130°C.

  • An additional 92 g of potassium carbonate is added in not less than 3 portions at a rate that allows for the safe venting of any off-gas (approximately 1 to 2 hours).

  • The reaction mixture is maintained at reflux (around 120°C) until the reaction is complete, as monitored by a suitable analytical method (e.g., GC or TLC).

  • After completion, the mixture is cooled, and 375 g of water is added to dissolve the inorganic salts.

  • The phases are separated, and the organic phase is washed with 200 g of water.

  • The resulting crude product can be further purified by vacuum distillation.

Method 2: High-Temperature Synthesis

This method utilizes a higher temperature and a different iodide salt to achieve the synthesis.

Procedure: [1]

  • A mixture of ethyl cyanoacetate, 2-bromo-1,1-diethoxyethane, 2.75 molar equivalents of potassium carbonate, and 0.22 molar equivalents of sodium iodide is prepared.

  • The reaction mixture is heated to a temperature of 140–150°C.

  • The reaction is allowed to proceed for a sufficient time to ensure the formation of the product.

  • Upon completion, the reaction mixture is worked up to isolate the this compound. The workup procedure would typically involve cooling the mixture, adding water to dissolve inorganic salts, extracting the product with an organic solvent, and purifying by distillation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the alkylation of ethyl cyanoacetate.

SynthesisWorkflow Start Starting Materials (Ethyl cyanoacetate, 2-bromo-1,1-diethoxyethane) Reaction Alkylation Reaction (Base, Catalyst, Heat) Start->Reaction Mixing Workup Aqueous Workup (Dissolve salts, Phase separation) Reaction->Workup Cooling Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

References

A Researcher's Guide to Verifying Chemical Identity: Cross-Referencing Spectroscopic Data of Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and pharmaceutical development, the unequivocal identification and purity assessment of starting materials and intermediates are paramount. Sourcing reagents from multiple suppliers is a common practice to ensure a robust supply chain, but it introduces a critical challenge: verifying that the material from each vendor is structurally identical and free of significant impurities. This guide provides an in-depth, practical framework for cross-referencing spectroscopic data of Ethyl 2-cyano-4,4-diethoxybutyrate (CAS No. 52133-67-2), a versatile building block in organic synthesis.[1][2][3]

While ideally, a direct comparison of Certificates of Analysis (CoA) from different suppliers would be the first step, these documents often provide limited spectroscopic data. Therefore, independent verification and comparison against established reference spectra are crucial. This guide will walk you through the process, highlighting the "why" behind the "how" and demonstrating the importance of a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Imperative of Spectroscopic Cross-Verification

Slight variations in synthetic routes or purification processes between manufacturers can lead to discrepancies in the final product. These can range from residual solvents and starting materials to the presence of regioisomers or other structurally related impurities. Such impurities can have profound effects on downstream reactions, impacting yield, purity, and the safety profile of the final product. Cross-referencing spectroscopic data serves as a scientific safety net, ensuring the consistency and reliability of your research.

Workflow for Spectroscopic Data Comparison

The logical flow for verifying the identity and purity of a chemical like this compound from different suppliers is a systematic process. It begins with data acquisition and proceeds through comparison with reference data to a final decision on the material's suitability.

G cluster_acquisition Data Acquisition cluster_reference Reference Data cluster_comparison Comparative Analysis cluster_decision Decision acq_nmr Acquire ¹H & ¹³C NMR Spectra comp_nmr Compare Chemical Shifts, Splitting Patterns, & Integration acq_nmr->comp_nmr acq_ir Acquire FT-IR Spectrum comp_ir Compare Functional Group Frequencies acq_ir->comp_ir acq_ms Acquire Mass Spectrum comp_ms Compare Molecular Ion & Fragmentation Pattern acq_ms->comp_ms ref_db Reputable Database (e.g., SDBS, PubChem) ref_db->comp_nmr ref_db->comp_ir ref_db->comp_ms ref_lit Peer-Reviewed Literature ref_lit->comp_nmr ref_lit->comp_ir ref_lit->comp_ms ref_internal Internal Standard (if available) ref_internal->comp_nmr ref_internal->comp_ir ref_internal->comp_ms decision Accept or Reject Supplier Lot comp_nmr->decision comp_ir->decision comp_ms->decision

Caption: Workflow for Spectroscopic Verification of Chemical Reagents.

Key Spectroscopic Techniques and Expected Data

For a molecule with the structural complexity of this compound, a combination of spectroscopic techniques is essential for unambiguous identification.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry struct {this compound|{CH₃CH₂O(CO)CH(CN)CH₂CH(OCH₂CH₃)₂}} nmr_h ¹H NMR Provides information on the number, connectivity, and chemical environment of protons. ir FT-IR Identifies the presence of key functional groups. ms Mass Spec Determines the molecular weight and provides information on the molecular formula and fragmentation. nmr_c ¹³C NMR Provides information on the number and chemical environment of carbon atoms.

Caption: Key Spectroscopic Techniques for Chemical Identification.

Comparative Analysis of Spectroscopic Data

The core of the cross-referencing process lies in the detailed comparison of acquired spectra with reference data. In the absence of readily available spectra from multiple suppliers, we will use data from scientific literature and chemical databases as our benchmark.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides information about the chemical environment of each proton, their proximity to other protons, and the number of protons of each type.

Reference Data for ¹H NMR of this compound:

A reliable ¹H NMR spectrum for this compound has been described in the literature.[4] The expected chemical shifts (δ) and multiplicities are summarized in the table below.

Table 1: Comparison of ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.70t, J=5.6 Hz1HCH(OEt)₂
b4.26q, J=7.2 Hz2HOCH₂CH₃ (ester)
c3.78-3.64m3HCH(CN) and OCH₂CH₃ (acetal)
d3.62-3.45m2HOCH₂CH₃ (acetal)
e2.35-2.14m2HCH₂
f1.34t, J=7.2 Hz3HOCH₂CH₃ (ester)
g1.25-1.16m6HOCH₂CH₃ (acetal)

Source: ChemicalBook, CAS 52133-67-2 ¹H NMR Data[4]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Causality in Experimental Choices:

  • Choice of Solvent: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual peak is well-defined.

  • Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets observed in the spectrum of this molecule.

  • Number of Scans: Averaging multiple scans improves the signal-to-noise ratio, leading to a clearer spectrum.

When comparing spectra from different suppliers, pay close attention to:

  • Chemical Shifts: Minor shifts (±0.02 ppm) are generally acceptable and can be due to slight differences in concentration or solvent. Larger deviations may indicate a structural difference.

  • Splitting Patterns: The multiplicity of each signal (e.g., triplet, quartet) should be identical to the reference. Any deviation suggests a different substitution pattern.

  • Integration: The relative integrals of the peaks must correspond to the number of protons in each environment. Discrepancies can reveal the presence of impurities.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of the number of unique carbon atoms and information about their chemical environment. While ¹³C NMR data for this compound is not as readily available in public databases, a typical spectrum would be expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Trustworthiness of the Protocol: A proton-decoupled experiment simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom. This makes for a more straightforward comparison.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected IR Absorptions for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (nitrile)~2250
C=O (ester)~1750
C-O (ester and ether)1250-1000
C-H (alkane)3000-2850

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using the spectrum of the clean salt plates.

Expertise in Interpretation: The presence and relative intensity of these key peaks should be consistent across samples from different suppliers. The absence of a key peak or the appearance of unexpected peaks (e.g., a broad absorption around 3300 cm⁻¹, indicative of an O-H group from a hydrolysis product) would be a red flag.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer further structural confirmation.

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₁₁H₁₉NO₄

  • Molecular Weight: 229.27 g/mol [5]

  • Expected Molecular Ion (M⁺): m/z = 229.1314 (for high-resolution MS)

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Authoritative Grounding in Fragmentation: The fragmentation pattern should be consistent with the known fragmentation pathways of esters and acetals.[6][7] For example, the loss of an ethoxy group (-OCH₂CH₃) or the cleavage of the C-C bond adjacent to the acetal group would be expected fragmentation pathways.

Conclusion: A Commitment to Scientific Rigor

The cross-referencing of spectroscopic data is not merely a procedural formality; it is a fundamental aspect of scientific integrity. By employing a multi-technique approach and comparing the data from different suppliers against reliable reference sources, researchers can ensure the identity and purity of their reagents. This diligence safeguards the validity of experimental results and contributes to the overall reproducibility of scientific research. While it requires an investment of time and resources, the confidence it instills in the quality of your starting materials is invaluable.

References

A Comparative Guide to Ethyl 2-cyano-4,4-diethoxybutyrate and Ethyl 2-cyano-4,4-dimethoxybutanoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor that can significantly influence the efficiency, yield, and overall success of a synthetic pathway. This guide provides an objective comparison of two closely related intermediates, Ethyl 2-cyano-4,4-diethoxybutyrate and Ethyl 2-cyano-4,4-dimethoxybutanoate, which are pivotal in the synthesis of various heterocyclic compounds, including key pharmaceutical precursors.

This comparison focuses on their chemical properties, stability, and performance in a key application: the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for several kinase inhibitors. The information presented is supported by available experimental data to aid in the informed selection of the optimal reagent for your research and development needs.

Chemical and Physical Properties

Both compounds share a similar core structure, differing only in the alkoxy groups of the acetal moiety. This seemingly minor difference can, however, influence their physical properties and reactivity.

PropertyThis compoundEthyl 2-cyano-4,4-dimethoxybutanoate
CAS Number 52133-67-2[1][2]773076-83-8
Molecular Formula C₁₁H₁₉NO₄[1][2]C₉H₁₅NO₄[3]
Molecular Weight 229.27 g/mol [2][4]201.22 g/mol [3]
Appearance Colorless to pale yellow liquid[1]Liquid or solid
Storage Temperature Ambient Storage[5]2-8°C, Inert atmosphere

Performance in the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A key application for both compounds is their use as precursors in the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A patent in the field reports a notable difference in the theoretical yield of the initial step of this synthesis.

Intermediate UsedReported Theoretical Yield of the Initial Coupling Step
This compound57%[6][7]
Ethyl 2-cyano-4,4-dimethoxybutanoate>80%[6][7]

This data suggests that Ethyl 2-cyano-4,4-dimethoxybutanoate offers a significant advantage in terms of yield for this specific and critical transformation.

Experimental Protocols

Detailed methodologies for the synthesis of each compound and their subsequent use are crucial for reproducibility and comparison.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[8]

Materials:

  • Ethyl cyanoacetate

  • Bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane)

  • Potassium carbonate

  • Sodium iodide

Procedure:

  • In a dry reaction flask, combine ethyl cyanoacetate, potassium carbonate, and sodium iodide.

  • Slowly add 2-bromo-1,1-diethoxyethane to the mixture.

  • Reflux the reaction mixture at 145°C for 4 hours.

  • After completion, cool the reaction to room temperature.

  • Purify the product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield a colorless oil (reported yield: 78%).[8]

Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

The synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate is described as the first step in a patented method for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[6][7]

Materials:

  • Ethyl 2-cyanoacetate

  • 2-bromo-1,1-dimethoxyethane

  • Potassium carbonate

  • Potassium iodide

Procedure:

  • Heat a mixture of ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and potassium iodide to 130°C.

  • Add additional potassium carbonate in portions.

  • The patent claims a yield exceeding 80% for this step.[6][7]

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using Ethyl 2-cyano-4,4-dimethoxybutanoate

The subsequent steps to synthesize the target pyrimidine are outlined in the same patent.[6][7]

Step 1: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • Add Ethyl 2-cyano-4,4-dimethoxybutanoate to a mixture of formamidine acetate and sodium ethoxide in ethanol.

  • Reflux the reaction mixture until completion.

  • The resulting product is typically used directly in the next step without extensive purification.

Step 2: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • The crude product from the previous step is acidified, leading to cyclization to form the pyrrolo[2,3-d]pyrimidin-4-ol.

Step 3: Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated to afford the final product.

Stability and Handling Considerations

The stability of the acetal group in both molecules is a critical factor. Acetals are generally stable under basic and nucleophilic conditions but are susceptible to hydrolysis under acidic conditions.[9][10][11] This property is advantageous as the acetal can serve as a protecting group for an aldehyde functionality, which can be deprotected under controlled acidic conditions for subsequent reactions. The recommended storage conditions (refrigeration and inert atmosphere for the dimethoxy compound) suggest that it may be more sensitive to degradation over time compared to the diethoxy analog.

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic pathway from the starting materials to the key pyrrolo[2,3-d]pyrimidine intermediate.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Heterocycle Formation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl 2-cyano-4,4-dialkoxybutyrate Ethyl 2-cyano-4,4-dialkoxybutyrate Ethyl Cyanoacetate->Ethyl 2-cyano-4,4-dialkoxybutyrate Bromoacetaldehyde Dialkyl Acetal Bromoacetaldehyde Dialkyl Acetal Bromoacetaldehyde Dialkyl Acetal->Ethyl 2-cyano-4,4-dialkoxybutyrate 6-amino-5-(2,2-dialkoxyethyl)pyrimidin-4-ol 6-amino-5-(2,2-dialkoxyethyl)pyrimidin-4-ol Ethyl 2-cyano-4,4-dialkoxybutyrate->6-amino-5-(2,2-dialkoxyethyl)pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 6-amino-5-(2,2-dialkoxyethyl)pyrimidin-4-ol->7H-pyrrolo[2,3-d]pyrimidin-4-ol 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol->4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Caption: General synthetic pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Conclusion

Both this compound and Ethyl 2-cyano-4,4-dimethoxybutanoate are valuable intermediates in organic synthesis. However, for the specific and industrially relevant synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the available data strongly suggests that Ethyl 2-cyano-4,4-dimethoxybutanoate is the superior choice due to a significantly higher reported yield in the initial and critical coupling step. While the diethoxy analog may be suitable for other applications, the enhanced efficiency offered by the dimethoxy compound in this key transformation can lead to improved overall process economy and reduced waste, which are critical considerations in both research and large-scale production environments. Researchers should carefully consider the specific requirements of their synthetic targets and the available experimental data when selecting between these two versatile building blocks.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-Cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Ethyl 2-cyano-4,4-diethoxybutyrate, is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound is an organic compound utilized in various synthetic processes.[1] While stable under standard conditions, its cyano group imparts potential toxicity, and it is classified as irritating to the eyes, respiratory system, and skin.[1][2] Furthermore, it is considered harmful if swallowed, inhaled, or in contact with skin.[3] Adherence to strict disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[2] The following steps provide a general guideline for its proper disposal:

  • Containment of Spills: In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth.[2] Once absorbed, place the material into a suitable, labeled container for disposal.[2]

  • Waste Collection: Collect waste this compound in a designated, properly sealed, and clearly labeled waste container. Avoid mixing it with other incompatible waste streams.

  • Disposal Method: The recommended method for the disposal of this chemical is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge the material into sewer systems.[4]

  • Container Decontamination: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal start Start: Need to dispose of This compound assess Assess the nature of the waste (spill, unused product, empty container) start->assess spill Spill Occurred assess->spill Spill unused Unused Product assess->unused Unused container Empty Container assess->container Empty absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb collect_unused Place in a designated, labeled waste container unused->collect_unused rinse Triple-rinse the container container->rinse collect_spill Collect in a suitable, labeled container absorb->collect_spill dispose Dispose through a licensed chemical waste facility (e.g., incineration) collect_spill->dispose collect_unused->dispose recycle Offer for recycling or reconditioning rinse->recycle puncture Puncture to prevent reuse rinse->puncture end End: Safe and compliant disposal recycle->end landfill Dispose of in a sanitary landfill puncture->landfill landfill->end dispose->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety guidelines and local regulations for any additional requirements.

References

Personal protective equipment for handling Ethyl 2-cyano-4,4-diethoxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-cyano-4,4-diethoxybutyrate

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS: 52133-67-2). Adherence to these procedures is critical for ensuring personnel safety and operational integrity in a laboratory setting.

Hazard Identification

This compound is classified as a hazardous substance. According to GHS classifications, it is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The presence of the cyano group suggests that care should be taken to avoid conditions that could lead to the release of toxic gases.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical. The following table summarizes the required equipment based on safety data sheet recommendations.

Body PartRecommended ProtectionRationale & Citations
Eyes/Face Chemical safety goggles or a face shield.To protect against serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]
Hands Chemical-resistant, impervious gloves.To prevent skin contact and irritation. Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374.[2][5]
Body Protective clothing (e.g., lab coat).To prevent skin exposure. For larger quantities or splash risk, fire/flame-resistant and impervious clothing is recommended.[2][5]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation, which can cause respiratory tract irritation.[1][2] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or EN 149 approved respirator is required.[2][4][5]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling and disposal.

Operational Plan: Safe Handling Protocol
  • Preparation & Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Confirm that an eyewash station and a safety shower are readily accessible and unobstructed.[2]

    • Keep the container tightly closed when not in use.[2][5]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]

  • Handling the Chemical :

    • Don appropriate PPE as outlined in the table above.

    • Handle the substance exclusively within the chemical fume hood to minimize inhalation of vapors.[5]

    • Avoid direct contact with skin and eyes.[2][5]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly with soap and water after handling.[5]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[2]

    • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

    • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical aid.[2][5]

Disposal Plan: Spills and Waste
  • Spill Containment and Cleanup :

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation and remove all sources of ignition.[5]

    • Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[5]

  • Waste Disposal :

    • All chemical waste and contaminated materials must be disposed of as hazardous waste.

    • Follow all applicable federal, state, and local environmental regulations for chemical waste disposal.[2]

    • Do not allow the chemical to enter drains or waterways.[5]

Workflow Visualization

The following diagram outlines the standard operating procedure for safely handling this compound.

G Safe Handling Workflow: this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency 4. Emergency Procedures prep_ppe Don Full PPE (Goggles, Gloves, Lab Coat) prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe->prep_eng prep_storage Retrieve from Cool, Dry Storage prep_eng->prep_storage handle_transfer Work Inside Fume Hood prep_storage->handle_transfer handle_avoid Avoid Contact and Inhalation handle_transfer->handle_avoid emergency_spill Spill Response: Absorb with Inert Material handle_transfer->emergency_spill If Spill Occurs handle_close Keep Container Sealed handle_avoid->handle_close emergency_exposure Exposure Response: First Aid & Seek Medical Attention handle_avoid->emergency_exposure If Exposure Occurs cleanup_wash Wash Hands Thoroughly handle_close->cleanup_wash cleanup_store Return to Storage cleanup_wash->cleanup_store cleanup_dispose Dispose of Waste per Regulations cleanup_wash->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.